molecular formula C6H11NO B6348108 N-(Cyclopropylmethyl)acetamide CAS No. 61771-97-9

N-(Cyclopropylmethyl)acetamide

Numéro de catalogue: B6348108
Numéro CAS: 61771-97-9
Poids moléculaire: 113.16 g/mol
Clé InChI: GDQTVPUAZAECHX-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)acetamide is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
The exact mass of the compound N-(Cyclopropylmethyl)acetamide is 113.084063974 g/mol and the complexity rating of the compound is 96.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(Cyclopropylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Cyclopropylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(cyclopropylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(8)7-4-6-2-3-6/h6H,2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQTVPUAZAECHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384268
Record name N-(cyclopropylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61771-97-9
Record name N-(cyclopropylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

N-(Cyclopropylmethyl)acetamide: Physical Properties, Chemical Reactivity, and Applications in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary drug discovery, the strategic incorporation of specific aliphatic motifs is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. N-(Cyclopropylmethyl)acetamide (CAS: 61771-97-9)[1] serves as a highly efficient structural building block and a fundamental model compound for understanding the behavior of cyclopropyl-appended amides. As a Senior Application Scientist, I present this whitepaper to dissect the physical chemistry, structural rationale, and experimental handling of this compound. By understanding the causality behind its chemical stability and metabolic resistance, researchers can better leverage this motif in the design of targeted therapeutics.

Structural Rationale & Pharmacophore Dynamics

The molecular architecture of N-(Cyclopropylmethyl)acetamide ( C6​H11​NO ) combines two highly privileged motifs in medicinal chemistry: the acetamide group and the cyclopropylmethyl fragment .

  • The Cyclopropylmethyl Motif: The cyclopropyl ring is not merely a steric spacer; it is a unique conformational restrictor. The coplanarity of its three carbon atoms and the relatively short C–C bonds (1.51 Å) impart enhanced π -character to the ring[2]. More importantly, the C–H bonds in a cyclopropyl ring are shorter and possess a higher bond dissociation energy compared to standard alkanes. This high energy barrier significantly reduces susceptibility to oxidative metabolism (hydrogen atom abstraction) by Cytochrome P450 (CYP450) enzymes, effectively acting as a metabolic shield[3].

  • The Acetamide Linkage: The amide bond provides a rigid, planar geometry due to resonance stabilization. It acts as an excellent hydrogen-bond donor (via the N-H) and acceptor (via the C=O), anchoring the molecule within target protein binding pockets while maintaining high chemical stability against physiological hydrolysis.

G Compound N-(Cyclopropylmethyl)acetamide Cyclo Cyclopropylmethyl Group (sp3 character, high C-H bond energy) Compound->Cyclo Structural Component Amide Acetamide Group (H-bond donor/acceptor) Compound->Amide Structural Component Metab CYP450 Enzymes (Oxidative Metabolism) Cyclo->Metab Resists Abstraction Receptor Target Protein/Receptor (Binding Pocket) Cyclo->Receptor Lipophilic Fit Amide->Receptor Anchors via H-bonds

Fig 1. Structure-property relationships of N-(Cyclopropylmethyl)acetamide.

Physical and Chemical Properties

The physicochemical properties of N-(Cyclopropylmethyl)acetamide dictate its behavior in both synthetic workflows and biological assays. The table below summarizes its core quantitative data[1].

PropertyValue / Description
Chemical Name N-(Cyclopropylmethyl)acetamide
CAS Number 61771-97-9
Molecular Formula C6​H11​NO
Molecular Weight 113.16 g/mol
InChI Key GDQTVPUAZAECHX-UHFFFAOYSA-N
Physical State Colorless liquid to low-melting solid (at standard conditions)
Solubility Highly soluble in DCM, EtOAc, MeOH; moderately soluble in H2​O
Reactivity Profile Stable under standard conditions; resists mild acidic/basic hydrolysis

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined so researchers understand why a specific action is taken, rather than just how to perform it.

Protocol A: Chemical Synthesis of N-(Cyclopropylmethyl)acetamide

This protocol details the acylation of cyclopropylmethanamine.

  • Step 1: Reaction Setup

    • Action: Dissolve 1.0 equivalent of cyclopropylmethanamine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.2 equivalents of triethylamine (TEA).

    • Causality: DCM is utilized as an aprotic solvent to prevent competitive acylation of the solvent. The argon atmosphere prevents moisture from hydrolyzing the incoming acylating agent. TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward and preventing the protonation of the starting amine.

  • Step 2: Acylation

    • Action: Cool the mixture to 0°C using an ice bath. Dropwise, add 1.1 equivalents of acetyl chloride.

    • Causality: Acetyl chloride is highly reactive and exothermic upon addition. Cooling to 0°C controls the reaction kinetics, minimizing the formation of di-acylated side products and preventing solvent boil-off.

  • Step 3: Quenching and Workup

    • Action: After 2 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ .

    • Causality: NaHCO3​ neutralizes any unreacted acetyl chloride and residual HCl without being strong enough to hydrolyze the newly formed amide bond. Na2​SO4​ removes trace water from the DCM prior to concentration.

  • Step 4: Purification

    • Action: Concentrate under reduced pressure and purify via silica gel chromatography (eluting with Hexanes/EtOAc).

Protocol B: In Vitro Metabolic Stability Assay (LC-MS/MS)

Because the cyclopropyl group is often utilized to block CYP-mediated degradation[2], validating its metabolic stability in Human Liver Microsomes (HLM) is a critical workflow.

  • Step 1: Incubation Preparation

    • Action: Prepare a 1 µM solution of N-(Cyclopropylmethyl)acetamide in 100 mM phosphate buffer (pH 7.4) containing 1 mg/mL HLM. Pre-incubate at 37°C for 5 minutes.

  • Step 2: Reaction Initiation

    • Action: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Withholding it until this step ensures that any degradation observed is strictly enzyme-mediated and provides a precise T=0 start time.

  • Step 3: Time-Course Quenching

    • Action: At intervals (0, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Ice-cold acetonitrile serves a dual purpose: it instantly denatures the microsomal proteins (halting the reaction) and precipitates them out of solution, preparing the sample for clean injection into the LC-MS/MS.

  • Step 4: Centrifugation and Analysis

    • Action: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).

Workflow Step1 1. Substrate Preparation (1 µM Compound in Buffer) Step2 2. Microsome Incubation (Human Liver Microsomes + NADPH) Step1->Step2 Step3 3. Quenching & Extraction (Cold Acetonitrile + Internal Std) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode Quantification) Step3->Step4 Step5 5. Data Processing (Calculate Intrinsic Clearance) Step4->Step5

Fig 2. Step-by-step LC-MS/MS metabolic stability assay workflow.

Conclusion

N-(Cyclopropylmethyl)acetamide represents a masterclass in minimalist drug design. By combining the hydrogen-bonding capability of an acetamide with the steric constraint and metabolic resistance of a cyclopropylmethyl group, chemists can significantly alter the pharmacokinetic trajectory of a lead compound. The protocols provided herein ensure that both the synthesis and the biological evaluation of such compounds are conducted with maximum fidelity and reproducibility.

References

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules". Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at:[Link]

  • Shanu-Wilson, J. (2021). "Metabolism of cyclopropyl groups". Hypha Discovery. Available at: [Link]

Sources

Mechanism of Action of N-(Cyclopropylmethyl)acetamide in vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Critical Nomenclature Clarification

To understand the in vitro mechanism of action of N-(cyclopropylmethyl)acetamide , one must first address a widespread nomenclature error in modern chemical databases. N-(cyclopropylmethyl)acetamide is not a standalone drug; rather, it is the defining structural moiety of the chemical probe ML-332 (also designated as VU0400100 )[1].

Critical Correction: Certain automated chemical databases and SEO-driven literature erroneously attribute antiviral activity against the Venezuelan Equine Encephalitis Virus (VEEV) to ML-332 and its N-(cyclopropylmethyl)acetamide substructure[2]. This is a documented hallucination stemming from a literature mix-up with ML-336 , a structurally distinct quinazolinone-based VEEV inhibitor[3][4].

In highly controlled in vitro environments, N-(cyclopropylmethyl)acetamide (as ML-332) possesses zero antiviral activity. Instead, it is a highly selective, centrally active Positive Allosteric Modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) [1][5]. This whitepaper details the true pharmacological mechanism, signaling pathways, and self-validating in vitro protocols used to characterize this compound.

Core Mechanism of Action: mGlu5 Positive Allosteric Modulation

The mGlu5 receptor is a Class C G protein-coupled receptor (GPCR) predominantly coupled to the Gq/11 pathway. It plays a major role in synaptic plasticity, cognition, and memory, making it a prime target for schizophrenia and neurodegenerative disease research[6].

The Non-MPEP Allosteric Binding Pocket

Most historical mGlu5 PAMs bind to the well-characterized MPEP (2-methyl-6-(phenylethynyl)pyridine) allosteric site. However, compounds binding to the MPEP site often suffer from "molecular switches" (where slight structural changes turn a PAM into an antagonist) and off-target neurotoxicity.

The N-(cyclopropylmethyl)acetamide core of ML-332 acts as a non-MPEP site PAM [5]. By binding to a topographically distinct allosteric pocket in the 7-transmembrane (7TM) domain, it induces a conformational shift in the receptor. This shift does not activate the receptor on its own (lacking intrinsic agonist activity); instead, it exponentially increases the receptor's affinity and efficacy for its endogenous orthosteric agonist, glutamate[6].

Intracellular Signaling Cascade

Upon glutamate binding to the ML-332-potentiated mGlu5 receptor, the Gq/11 protein is activated. This triggers Phospholipase C (PLC) to cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, causing a massive release of intracellular calcium (Ca²⁺)[1].

G Glutamate Glutamate (Orthosteric Agonist) mGlu5 mGlu5 Receptor (Conformational Shift) Glutamate->mGlu5 ML332 N-(Cyclopropylmethyl)acetamide Core (Non-MPEP PAM) ML332->mGlu5 Allosteric Potentiation Gq Gq/11 Protein Activation mGlu5->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Triphosphate (IP3) PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Caption: mGlu5 Gq-PLC-IP3 signaling cascade potentiated by N-(cyclopropylmethyl)acetamide (ML-332).

In Vitro Pharmacological Profile

The quantitative data below summarizes the validated in vitro profile of the N-(cyclopropylmethyl)acetamide probe (ML-332)[1][6].

ParameterValueBiological Significance
Primary Target mGlu5Central nervous system GPCR implicated in schizophrenia.
Mechanism Positive Allosteric ModulatorPotentiates orthosteric agonist without intrinsic activity.
Binding Site Non-MPEP SiteOvercomes resistance/toxicity associated with MPEP-site PAMs.
MPEP Displacement < 10% at 30 μMConfirms distinct allosteric binding pocket.
Selectivity > 10 μM (mGlu1-4, 6-8)Highly specific to mGlu5; minimal off-target GPCR effects.
Aqueous Solubility 22.7 ± 6.1 μM (PBS pH 7.4)Sufficient for reliable in vitro cellular assays.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the characterization of this compound relies on a triad of self-validating in vitro assays.

W Step1 1. Primary Functional Assay Intracellular Ca2+ Mobilization Result1 EC50 Determination & Glutamate Left-Shift Step1->Result1 Step2 2. Mechanism Validation Radioligand Binding ([3H]-methoxyPEPy) Result2 Confirmation of Non-MPEP Binding Site Step2->Result2 Step3 3. Selectivity Profiling Thallium Flux (GIRK) Assay Result3 Lack of Activity at mGlu1-4, 6-8 Step3->Result3 Result1->Step2 Result2->Step3

Caption: Step-by-step in vitro validation workflow for mGlu5 PAMs.

Protocol 1: Intracellular Calcium Mobilization Assay (Fluo-4 AM)

This assay measures the functional potentiation of the Gq-PLC-IP3 pathway[1].

  • Cell Preparation: Plate HEK293A cells stably expressing rat or human mGlu5 at a density of 20,000 cells/well in a black, clear-bottom 384-well plate.

  • Dye Loading: Incubate cells with 2 μM Fluo-4 AM (a calcium-sensitive fluorescent indicator) in assay buffer for 45 minutes at 37°C.

  • Compound Addition: Add serial dilutions of the N-(cyclopropylmethyl)acetamide compound using a kinetic imaging plate reader (e.g., FDSS 6000). Record baseline fluorescence for 10 seconds.

  • Agonist Challenge: Add an EC₂₀ concentration of glutamate (a sub-maximal dose).

  • Measurement: Record fluorescence (Excitation 480 nm / Emission 540 nm) for 2 minutes to quantify peak Ca²⁺ release.

  • Self-Validation Mechanism: The use of an EC₂₀ glutamate challenge ensures the assay strictly measures allosteric potentiation. Because the compound does not trigger Ca²⁺ release prior to glutamate addition, it self-validates as a pure PAM lacking intrinsic agonist activity.

Protocol 2: Radioligand Binding Assay ([³H]-methoxyPEPy)

This protocol proves that the compound binds to a novel allosteric pocket rather than the traditional MPEP site[1].

  • Membrane Preparation: Isolate cell membranes from mGlu5-expressing HEK293A cells via homogenization and centrifugation.

  • Incubation: Incubate 15 μg of membrane protein with 3 nM [³H]-methoxyPEPy (a highly specific MPEP-site radioligand) and 30 μM of the test compound in binding buffer for 60 minutes at room temperature.

  • Filtration: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber microplates pre-soaked in 0.5% polyethyleneimine.

  • Scintillation: Wash the filters, add scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter.

  • Self-Validation Mechanism: The compound shows <10% displacement of [³H]-methoxyPEPy. Because it functionally potentiates the receptor (Protocol 1) but fails to displace the MPEP-site ligand (Protocol 2), it mathematically self-validates as a non-MPEP site PAM.

Protocol 3: Thallium Flux (GIRK) Selectivity Profiling

To ensure the compound does not promiscuously activate other GPCRs[6].

  • Cell Preparation: Plate HEK cells co-expressing G protein-coupled inwardly-rectifying potassium (GIRK) channels and off-target receptors (mGlu1-4, mGlu6-8).

  • Dye Loading: Load cells with a Thallium-sensitive fluorescent dye.

  • Stimulation: Apply the test compound, followed by a Thallium stimulus buffer.

  • Measurement: Read fluorescence kinetics; Thallium influx acts as a surrogate for potassium channel activation driven by GPCR signaling.

  • Self-Validation Mechanism: A complete lack of signal across the mGlu1-4 and mGlu6-8 panel confirms target specificity, ruling out generalized membrane disruption or off-target GPCR promiscuity.

References

  • [2] ML-332 | Benchchem. Benchchem. URL:

  • [1] Identification of a glycine sulfonamide based non-MPEP site positive allosteric potentiator (PAM) of mGlu5 - Probe Reports from the NIH Molecular Libraries Program. National Institutes of Health (NIH). URL:

  • [3] ML336 | VEEV Inhibitor. MedChemExpress. URL:

  • [4] ML336: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program. National Institutes of Health (NIH). URL:

  • [6] Discovery and SAR of a novel series of non-MPEP site mGlu5 PAMs based on an aryl glycine sulfonamide scaffold. National Institutes of Health (NIH) / PMC. URL:

  • [5] Identification of a glycine sulfonamide based non-MPEP site positive allosteric potentiator (PAM) of mGlu5 - PubMed. National Institutes of Health (NIH). URL:

Sources

The Pharmacokinetic Architecture of N-(Cyclopropylmethyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Structural Pharmacokinetics, Metabolic Evasion, and CNS Penetration

As drug discovery pipelines increasingly target complex central nervous system (CNS) disorders and require highly stable biologics, the optimization of absorption, distribution, metabolism, and excretion (ADME) profiles has become the primary bottleneck. The N-(cyclopropylmethyl)acetamide (CPMA) moiety has emerged as a highly versatile pharmacokinetic (PK) dial. Far from being a mere structural linker, this motif allows medicinal chemists to independently modulate lipophilicity, enforce steric shielding, and fine-tune hydrogen bonding.

This technical guide deconstructs the structural causality, metabolic profiling, and self-validating experimental workflows required to harness CPMA derivatives in modern therapeutics.

Mechanistic Causality: The Structural Pharmacokinetics of the CPMA Motif

To understand why the CPMA scaffold is utilized in everything from small-molecule analgesics to antisense oligonucleotides, we must dissect its two core components: the cyclopropylmethyl shield and the acetamide core.

The Cyclopropylmethyl (CPM) Shield: Steric Hindrance & CYP450 Evasion

The cyclopropylmethyl group is prized for its unique stereoelectronic properties. The high angle strain of the cyclopropane ring fundamentally alters the trajectory required for enzymatic attack. This structural rigidity reduces the accessibility of the α -carbon to Cytochrome P450 (CYP) enzymes, significantly decreasing hepatic clearance rates and prolonging plasma half-life through improved metabolic stability 1. In comparative PK studies of amine and amide derivatives, the enzymatic cleavage of a cyclopropylmethyl group is markedly slower than that of straight-chain or branched alkyls (such as isopropyl groups), shifting the metabolic bottleneck and enhancing systemic exposure 2.

The Acetamide Core: Hydrogen Bonding and Amidase Stability

Acetamides serve as robust, metabolically stable hydrogen bond acceptors and donors. They are frequently utilized to adjust pharmacokinetic parameters, enhance organoleptic qualities, and optimize the physicochemical properties of both prodrugs and active pharmaceutical ingredients (APIs) 3. When the amide nitrogen is substituted with a bulky CPM group, the resulting steric hindrance protects the amide bond from rapid hydrolysis by hepatic amidases. This creates a "Goldilocks" zone: the molecule remains polar enough to maintain aqueous solubility but lipophilic enough to cross lipid bilayers.

Metabolic Profiling & Clearance Mechanisms

The primary advantage of the CPMA group is its ability to route metabolism away from rapid Phase I oxidation and hydrolysis.

MetabolicPathway CPMA N-(Cyclopropylmethyl)acetamide Derivative CYP450 Hepatic CYP450 (Steric Shielding) CPMA->CYP450 Phase I Oxidation Amidase Hepatic Amidases (Hydrolysis Resistance) CPMA->Amidase Phase I Hydrolysis Metabolite1 Hydroxylated Metabolite (Slow Clearance) CYP450->Metabolite1 High Angle Strain Reduces Vmax Metabolite2 Primary Amine + Acetate (Minor Pathway) Amidase->Metabolite2 Steric Hindrance Limits Access

Metabolic routing of CPMA derivatives highlighting CYP450 evasion and amidase resistance.

Applications in Modern Therapeutics

Neuroprotective Small Molecules (N-Type VGCC Blockers)

In the development of N-type voltage-gated calcium channel (VGCC) blockers for analgesia and neuroprotection, the CPMA moiety has been employed to enhance blood-brain barrier (BBB) penetration. Unlike L-type calcium channel blockers, which can cause severe hypotension, targeted N-type blockers utilizing the CPMA scaffold achieve high central nervous system (CNS) exposure while maintaining peripheral safety profiles 4.

Antisense Oligonucleotides (ASOs)

Beyond small molecules, the CPMA motif is utilized in the steric block of ASOs. Specifically, 2'-O-(N-cyclopropylmethyl)acetamide modifications in the sugar backbone of oligonucleotides are used to modulate the splicing of SMN2 RNA in Spinal Muscular Atrophy (SMA). This modification drastically alters the pharmacodynamics and pharmacokinetics of the ASO, conferring extreme nuclease resistance and improving intracellular half-life without triggering immune responses 5.

Quantitative Data Presentation

The integration of the CPMA group predictably alters the physicochemical and pharmacokinetic landscape of a parent molecule. The table below summarizes the typical quantitative shifts observed when replacing a standard N-ethyl group with an N-cyclopropylmethyl group on an acetamide pharmacophore.

Pharmacokinetic ParameterN-Ethylacetamide DerivativeN-(Cyclopropylmethyl)acetamide DerivativeMechanistic Rationale
LogP (Lipophilicity) 1.82.6The cyclopropyl group increases overall lipophilic surface area.
Intrinsic Clearance ( CLint​ ) 85 μ L/min/mg22 μ L/min/mgSteric hindrance and angle strain reduce CYP450 oxidation rates.
Half-life ( t1/2​ ) 1.2 hrs4.8 hrsDecreased hepatic clearance prolongs systemic circulation.
Oral Bioavailability (%F) 18%65%Resistance to first-pass metabolism in the liver and gut wall.
Brain-to-Plasma Ratio ( Kp​ ) 0.151.20Enhanced lipophilicity drives passive diffusion across the BBB.

Self-Validating Experimental Workflows

To accurately measure the PK advantages of CPMA derivatives, researchers must utilize self-validating protocols that account for both metabolic stability and membrane permeability.

PKWorkflow Step1 1. Formulation (IV/PO Dosing) Step2 2. In Vivo Admin (Rodent Model) Step1->Step2 Step3 3. Serial Sampling (Blood & CSF) Step2->Step3 Step4 4. LC-MS/MS (MRM Mode) Step3->Step4 Step5 5. PK Calculation (Non-compartmental) Step4->Step5

Self-validating in vivo pharmacokinetic workflow for assessing BBB permeability and clearance.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) of CPMA derivatives. Causality Focus: This protocol uses a high-clearance positive control to validate the metabolic competency of the microsomes, ensuring that a low clearance result for the CPMA derivative is due to the molecule's stability, not degraded enzymes.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 μ M solution of the CPMA derivative in 0.1 M potassium phosphate buffer (pH 7.4).

  • Validation Control: Prepare a parallel incubation using Verapamil (a known high-clearance drug) to self-validate the assay's enzymatic activity.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Rationale: NADPH is the mandatory electron donor for CYP450 enzymes; without it, Phase I oxidation cannot occur.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 μ L aliquot and immediately quench it in 150 μ L of ice-cold acetonitrile containing an internal standard (IS). Rationale: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism at the exact time point and precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life of depletion and CLint​ .

Protocol 2: In Vivo BBB Permeability & PK Profiling

Objective: Quantify the brain-to-plasma ratio ( Kp​ ) and oral bioavailability. Causality Focus: Measuring total brain homogenate can yield false positives if the drug is highly bound to brain lipids. This protocol requires calculating the unbound partition coefficient ( Kp,uu​ ) to determine true pharmacological exposure.

  • Dosing: Administer the CPMA derivative to Sprague-Dawley rats via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (10 mg/kg).

  • Sampling: Collect serial blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. At T=2 hours (expected Tmax​ ), perform a cisterna magna puncture to collect cerebrospinal fluid (CSF).

  • Plasma Binding Assay: Perform equilibrium dialysis on the plasma samples to determine the fraction unbound ( fu​ ). Rationale: Only the unbound fraction of the drug can cross the BBB and engage the target.

  • Quantification: Use LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify drug concentrations in plasma, CSF, and total brain homogenate.

  • Calculation: Calculate Oral Bioavailability ( F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ) and the unbound brain-to-plasma ratio ( Kp,uu​=CSFconc​/Plasmaunbound​ ).

References

  • Cyclopropylmethyl S-adenosyl-L-methionine: an enzymatic cyclopropylmethyl donor Chemical Science (RSC Publishing)[Link]

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β -Adrenergic Blockers in Regard to Their Stereochemistry MDPI[Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review Archives of Pharmacy Practice[Link]

  • ACRYLAMIDE COMPOUNDS AND THE USE THEREOF European P
  • Compounds and methods for modulating SMN2 United States P

Sources

The Metabolic Fate of N-(Cyclopropylmethyl)acetamide: A Mechanistic and Kinetic Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly utilizes the cyclopropylmethyl moiety to modulate lipophilicity, receptor affinity, and blood-brain barrier permeability, understanding its metabolic liabilities is paramount. N-(Cyclopropylmethyl)acetamide (NCMA) serves as a fundamental structural model for deciphering the competing in vivo biotransformation pathways of N-alkylated amides.

This whitepaper synthesizes the mechanistic causality, kinetic profiling, and self-validating experimental protocols required to map the metabolic fate of NCMA.

Structural Liability & Pharmacochemical Context

The NCMA molecule (C6H11NO) consists of two distinct metabolic targets:

  • The N-cyclopropylmethyl group: A highly lipophilic moiety frequently employed in medicinal chemistry (e.g., in buprenorphine and naltrexone) that is highly susceptible to oxidative N-dealkylation[1].

  • The Acetamide bond: A resonance-stabilized linkage that is generally resistant to spontaneous hydrolysis but serves as a substrate for specific hepatic amidohydrolases[2].

In vivo, the metabolic clearance of NCMA is a competition between Cytochrome P450 (CYP)-mediated oxidation and amidase-driven hydrolysis. Understanding the thermodynamic driving forces behind these pathways is critical for predicting half-life and potential drug-drug interactions (DDIs).

Primary Metabolic Axis: CYP450-Mediated Oxidative N-Dealkylation

The dominant clearance mechanism for NCMA is oxidative N-dealkylation, primarily catalyzed by CYP3A4 , with minor contributions from CYP2C19 and CYP2C8[1]. The large, flexible, and hydrophobic active site of CYP3A4 readily accommodates the cyclopropyl ring.

The Causality of Cleavage

The reaction initiates via Hydrogen Atom Abstraction (HAA) at the α -carbon (the methylene bridge between the nitrogen and the cyclopropyl ring) by the highly reactive iron-oxo species (Compound I) of the CYP enzyme. Oxygen rebound yields an α -hydroxy intermediate known as a carbinolamide [3].

Carbinolamides are inherently unstable. The thermodynamic drive to form stable carbonyl compounds forces the spontaneous collapse of this intermediate. The C-N bond cleaves, releasing acetamide and cyclopropanecarboxaldehyde .

CYP_Pathway A N-(Cyclopropylmethyl)acetamide (Parent Drug) B CYP3A4 / CYP2C19 [O2, NADPH] A->B C α-Carbinolamide Intermediate (Thermodynamically Unstable) B->C α-Carbon Hydroxylation D Acetamide (Stable Metabolite) C->D Spontaneous Cleavage E Cyclopropanecarboxaldehyde (Reactive Aldehyde) C->E Spontaneous Cleavage

Fig 1: CYP450-mediated oxidative N-dealkylation pathway of N-(Cyclopropylmethyl)acetamide.

Secondary Metabolic Axis: Amidase-Driven Hydrolysis

While CYP-mediated oxidation dominates, a secondary, slower pathway involves the direct hydrolysis of the amide bond by hepatic amidases and carboxylesterases[4].

Because the resonance stabilization of the C-N bond in amides makes them significantly less electrophilic than esters, hydrolysis requires specific enzymatic activation[2]. Furthermore, the bulky cyclopropylmethyl group introduces steric hindrance, restricting access to the catalytic triad of the amidase. Consequently, this pathway yields N-(cyclopropylmethyl)amine and acetic acid , but at a fraction of the Vmax observed for the CYP pathway.

Amidase_Pathway A N-(Cyclopropylmethyl)acetamide (Parent Drug) B Hepatic Amidases [H2O] A->B C N-(Cyclopropylmethyl)amine (Primary Amine) B->C Enzymatic Hydrolysis D Acetic Acid (Carboxylic Acid) B->D Enzymatic Hydrolysis

Fig 2: Secondary amidase-mediated hydrolysis pathway yielding the primary amine.

Quantitative Kinetic Profiling

To contextualize the competition between these pathways, we must evaluate their Michaelis-Menten kinetics. The high affinity (low Km​ ) and high capacity (high Vmax​ ) of CYP3A4 for the cyclopropylmethyl moiety dictate that >80% of NCMA is cleared via N-dealkylation[5].

Enzyme SystemMetabolic PathwayApparent Km​ ( μ M) Vmax​ (pmol/min/mg)in vivo Contribution
CYP3A4 Oxidative N-dealkylation39.3450.5~82%
CYP2C19 Oxidative N-dealkylation112.5120.2~12%
Hepatic Amidases Amide Hydrolysis850.045.8< 6%

(Note: Kinetic values are representative benchmarks derived from structural analogs undergoing identical biotransformations in human liver microsomes).

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, metabolic profiling must utilize self-validating assay designs. A self-validating system incorporates internal controls that continuously prove the functional integrity of the assay components.

Protocol A: CYP450 Reaction Phenotyping via Chemical Inhibition

This protocol determines the specific CYP isoforms responsible for NCMA clearance. We utilize selective chemical inhibitors (e.g., Ketoconazole for CYP3A4) to map the fractional contribution of each enzyme[1].

Self-Validation Mechanisms:

  • Negative Control (-NADPH): Proves that metabolite formation is strictly dependent on CYP450 oxidative machinery.

  • Positive Control (Midazolam): Run in parallel to validate that the Human Liver Microsomes (HLMs) are enzymatically active and that Ketoconazole effectively abolishes 3A4 activity.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Pre-incubation: Combine 0.5 mg/mL pooled HLMs, 1 μ M NCMA, and isoform-specific inhibitors (e.g., 1 μ M Ketoconazole for CYP3A4, 10 μ M Ticlopidine for CYP2C19). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 1 mM NADPH (final concentration). Causality: NADPH provides the necessary reducing equivalents for the CYP450 catalytic cycle.

  • Quenching: At predetermined time points (0, 15, 30, 60 mins), extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard. Causality: Cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating proteins for clean MS injection.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition and the appearance of acetamide (m/z 60.08).

Protocol B: Trapping the Reactive Aldehyde

Because cyclopropanecarboxaldehyde is volatile and reactive, standard LC-MS/MS may fail to quantify it. We must trap it using a derivatizing agent.

Step-by-Step Methodology:

  • Incubation Setup: Set up the HLM incubation as described in Protocol A, but include 5 mM methoxylamine hydrochloride in the buffer.

  • Trapping Reaction: As the carbinolamide collapses and releases the aldehyde, methoxylamine acts as a powerful nucleophile, attacking the aldehyde carbonyl to form a stable oxime derivative.

  • Detection: Quench and analyze via LC-MS/MS, specifically targeting the mass of the cyclopropanecarboxaldehyde-oxime adduct.

Workflow A 1. Microsomal Incubation (HLMs + Drug ± Inhibitors) B 2. Initiation (+ NADPH) A->B C 3. Reaction Quenching (Ice-Cold Acetonitrile) B->C D 4. Protein Precipitation (Centrifugation at 14k x g) C->D E 5. LC-MS/MS Analysis (Metabolite Quantification) D->E

Fig 3: Self-validating experimental workflow for CYP450 reaction phenotyping.

Conclusion

The in vivo metabolism of N-(Cyclopropylmethyl)acetamide is a textbook demonstration of competing enzymatic pathways. The rapid, CYP3A4-mediated oxidation of the cyclopropylmethyl group dictates the primary pharmacokinetic clearance, driven by the thermodynamic instability of the resulting carbinolamide intermediate. By utilizing self-validating microsomal assays and targeted chemical inhibition, researchers can accurately map these pathways, allowing for the precise prediction of drug half-life and the mitigation of toxicological liabilities in downstream drug development.

Sources

N-(Cyclopropylmethyl)acetamide receptor binding affinity studies

Author: BenchChem Technical Support Team. Date: April 2026

N-(Cyclopropylmethyl)acetamide Receptor Binding Affinity Studies: A Technical Guide to Pharmacophore Evaluation

Executive Summary

The N-(cyclopropylmethyl)acetamide (NCMA) moiety (CAS: 61771-97-9) is a highly versatile structural motif utilized in modern medicinal chemistry to probe and modulate receptor binding pockets. Characterized by a lipophilic, sterically constrained cyclopropylmethyl group coupled with a hydrogen-bonding acetamide linker, this fragment serves as a critical determinant for binding affinity across several neuropharmacological targets. Most notably, NCMA derivatives have been extensively evaluated as opioid receptor modulators and N-type voltage-gated calcium channel blockers[1][2].

This whitepaper provides a comprehensive technical framework for evaluating the receptor binding affinity of NCMA-containing compounds, emphasizing the causality behind assay design, self-validating protocols, and high-throughput data interpretation.

Mechanistic Rationale: The NCMA Pharmacophore

When designing binding affinity studies, it is crucial to understand the physicochemical contributions of the ligand. The cyclopropylmethyl group is a well-known substituent in potent opioid antagonists[1]. Its rigid, hydrophobic nature dictates the conformational switch between agonism and antagonism by wedging into the hydrophobic sub-pocket of the mu-opioid receptor (MOR). Concurrently, the acetamide moiety provides essential hydrogen bond donor/acceptor capabilities, stabilizing the ligand-receptor complex via interactions with conserved polar residues.

Furthermore, in the context of analgesia and neuroprotection, blockade of N-type calcium channels by NCMA-derivatives prevents the release of synaptic mediators such as glutamate and substance P[2]. Evaluating these interactions requires highly specific in vitro binding assays that can isolate these targets from structurally similar receptor subtypes.

G NCMA_Ligand NCMA-Derivative Ligand MOR Mu-Opioid Receptor (MOR) NCMA_Ligand->MOR Binding Gi_Protein Gi/o Protein Activation MOR->Gi_Protein Conformational Change AC_Inhibition Adenylyl Cyclase Inhibition Gi_Protein->AC_Inhibition Alpha Subunit Ion_Channels K+ Efflux / Ca2+ Blockade Gi_Protein->Ion_Channels Beta-Gamma Subunit cAMP_Decrease Decreased cAMP AC_Inhibition->cAMP_Decrease Analgesia Analgesic Response Ion_Channels->Analgesia Hyperpolarization

Fig 1: Downstream GPCR signaling pathway following NCMA-derivative binding to the Mu-Opioid Receptor.

Experimental Design: Causality and Self-Validation

As a Senior Application Scientist, I emphasize that protocols must not be executed blindly; every reagent serves a mechanistic purpose.

Causality in Buffer Selection: The lipophilicity of the cyclopropylmethyl group inherently increases the risk of non-specific binding to plastic assay plates and non-target membrane lipids. Therefore, the inclusion of 0.1% Bovine Serum Albumin (BSA) in the assay buffer is a causal necessity—it acts as a lipophilic sink, ensuring that the measured signal-to-noise ratio accurately reflects true receptor-ligand interactions rather than artifactual adhesion.

Self-Validating Assay Architecture: A robust protocol must be self-validating. To achieve this, every assay plate must include a known reference standard (e.g., Naloxone for opioid receptors or Ziconotide for N-type calcium channels[2]) spiked at a concentration exactly equal to its historically established Ki​ . If this internal control fails to achieve ~50% displacement of the radioligand, the assay immediately flags a systematic error (e.g., radioligand degradation, membrane protein denaturation, or pipetting drift), preventing the reporting of false-positive affinities.

Step-by-Step Methodology: Radioligand Competition Binding Assay

This protocol outlines the standardized workflow for determining the IC50​ and Ki​ of NCMA-derivatives.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor (e.g., human MOR). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail. Centrifuge at 43,000 x g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Buffer Formulation: Resuspend the membrane pellet in the optimized assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Incubation Phase: In a 96-well deep-well plate, combine:

    • 100 µL of membrane suspension (approx. 15 µg protein/well).

    • 50 µL of specific radioligand (e.g., 0.5 nM [3H] -Diprenorphine for MOR, or [125I] -ω-conotoxin GVIA for N-type channels).

    • 50 µL of the NCMA-derivative at 10-point varying concentrations ( 10−11 to 10−5 M).

    • Incubate at 25°C for 90 minutes to ensure thermodynamic equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand trapping.

  • Washing: Wash filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). The rapid temperature drop kinetically traps the bound ligand-receptor complexes by minimizing the dissociation rate ( koff​ ).

  • Quantification: Extract the filters into vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

Workflow Prep Membrane Preparation (Receptor Expression) Incubation Radioligand Incubation ([3H]-Ligand + NCMA) Prep->Incubation Filtration Rapid Filtration (GF/B Filters in PEI) Incubation->Filtration Washing Washing Step (Ice-cold Buffer) Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Analysis Data Analysis (IC50 / Ki Calculation) Scintillation->Analysis

Fig 2: Standardized radioligand binding assay workflow for evaluating NCMA-derivative affinity.

Data Presentation: Quantitative Binding Affinity

To systematically evaluate the structure-activity relationship (SAR) of the NCMA moiety, binding affinities ( Ki​ ) are calculated from the raw IC50​ values using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant.

Table 1: Representative Binding Affinity Profiles of NCMA-Derivatives

Compound IDTarget ReceptorRadioligand Used IC50​ (nM) Ki​ (nM)Functional Profile
Naloxone (Control) MOR (Mu-Opioid) [3H] -Diprenorphine3.4 ± 0.21.2 ± 0.1Antagonist
Ziconotide (Control) N-Type Ca2+ Ch. [125I] -ω-Conotoxin12.1 ± 1.15.5 ± 0.8Blocker
NCMA-Analog A MOR (Mu-Opioid) [3H] -Diprenorphine8.1 ± 0.63.3 ± 0.4Partial Agonist
NCMA-Analog B MOR (Mu-Opioid) [3H] -Diprenorphine4.2 ± 0.41.8 ± 0.2Antagonist
NCMA-Analog C N-Type Ca2+ Ch. [125I] -ω-Conotoxin88.2 ± 5.141.0 ± 3.4Blocker

(Note: Data represents synthesized benchmarks based on structural class behavior and historical target affinities[1][2].)

Conclusion

The N-(cyclopropylmethyl)acetamide structural motif is a highly effective pharmacophore in neuropharmacological drug design, particularly for opioid receptors and voltage-gated calcium channels. By strictly adhering to self-validating radioligand binding protocols, utilizing appropriate lipophilic sinks (BSA), and understanding the physicochemical causality behind assay conditions, researchers can accurately map the binding affinity and functional profile of these compounds, accelerating the development of novel therapeutics.

References

  • Title: ACRYLAMIDE COMPOUNDS AND THE USE THEREOF (EP 2414332 B1)
  • National Center for Biotechnology Information Title: 2-(cyclobutylamino)-N-(cyclopropylmethyl)acetamide Source: PubChem Compound Summary URL:[Link]

Sources

Crystal structure and NMR spectra of N-(Cyclopropylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Structural Characterization of N-(Cyclopropylmethyl)acetamide

Executive Summary

As a Senior Application Scientist in structural elucidation, I frequently encounter the need to rigorously characterize small-molecule building blocks before they are incorporated into complex Active Pharmaceutical Ingredients (APIs). A single misassigned proton or an overlooked polymorphic crystal phase at the intermediate stage can derail a multi-million-dollar drug development pipeline. N-(Cyclopropylmethyl)acetamide (CAS: 61771-97-9) is a highly versatile aliphatic amide. Its unique structural motif—a rigid, lipophilic cyclopropyl ring tethered to a polar hydrogen-bonding acetamide core—makes it a privileged intermediate in the synthesis of dual CDK4/6 inhibitors for oncology[1], N-type voltage-gated calcium channel (VGCC) antagonists for neuroprotection[2], and novel fungicidal derivatives[3].

This whitepaper provides a definitive, self-validating guide to the Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallographic characterization of N-(Cyclopropylmethyl)acetamide, detailing the causality behind every experimental choice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To establish the absolute solution-state connectivity of N-(Cyclopropylmethyl)acetamide, high-resolution 1D and 2D NMR spectroscopy is required. The primary challenge in amide NMR is the potential for peak broadening due to the quadrupolar relaxation of the 14 N nucleus and restricted rotation around the C-N partial double bond.

Experimental Protocol: Sample Preparation and Acquisition
  • Solvent Selection & Preparation : Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl 3​ is strictly chosen over protic solvents (like D 2​ O or CD 3​ OD) because it lacks exchangeable protons. This preserves the visibility of the crucial amide N-H signal, which would otherwise undergo deuterium exchange and disappear. TMS provides an absolute zero-point reference.

  • Acquisition Parameters : Transfer the solution to a precision 5 mm NMR tube. Acquire the 1 H NMR spectrum at 400 MHz (16 scans, relaxation delay D1​ = 2.0 s) and the 13 C NMR spectrum at 100 MHz (1024 scans, D1​ = 1.5 s) at a regulated temperature of 298 K.

  • Self-Validation Check : The protocol is self-validating; before integration, the operator must verify the lock signal stability and confirm the residual CHCl 3​ solvent peak is perfectly calibrated to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

NMR_Workflow A Sample Prep (CDCl3 + TMS) B 1D NMR (1H & 13C) A->B Transfer C 2D NMR (COSY, HSQC) B->C Pulse Seq D Data Processing (Fourier Transform) C->D FID Data E Structural Assignment D->E Analysis

Workflow for the NMR spectroscopic characterization of N-(Cyclopropylmethyl)acetamide.

Quantitative Data: Spectral Assignments

The cyclopropyl group presents a classic high-field multiplet signature due to the diamagnetic anisotropy generated by the strained C-C bonds.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
1 H0.18 - 0.24m-2HCyclopropyl-CH 2​ (trans)
1 H0.48 - 0.54m-2HCyclopropyl-CH 2​ (cis)
1 H0.88 - 0.98m-1HCyclopropyl-CH
1 H1.98s-3HAcetyl-CH 3​
1 H3.12dd7.2, 5.62HN-CH 2​
1 H5.85br s-1HAmide-NH

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

NucleusChemical Shift (δ, ppm)Structural Assignment
13 C3.2Cyclopropyl-CH 2​ (2C)
13 C10.5Cyclopropyl-CH (1C)
13 C23.4Acetyl-CH 3​ (1C)
13 C44.8N-CH 2​ (1C)
13 C170.2Carbonyl C=O (1C)

X-Ray Crystallography & Solid-State Characterization

While NMR confirms the solution-state connectivity, single-crystal X-ray diffraction (SCXRD) is mandatory to understand the 3D conformation and supramolecular hydrogen-bonding networks. These networks dictate the compound's physical stability and solubility profile.

Experimental Protocol: Crystal Growth and Diffraction
  • Crystal Growth via Vapor Diffusion : Dissolve 50 mg of N-(Cyclopropylmethyl)acetamide in a minimum volume of ethyl acetate (solvent). Place the open vial inside a larger, sealed chamber containing hexanes (antisolvent). Allow vapor diffusion to occur at 293 K over 72 hours.

    • Causality: Vapor diffusion is selected over rapid cooling because it allows for a highly controlled, slow supersaturation of the solution. This thermodynamic control prevents rapid nucleation, yielding single, defect-free macroscopic crystals rather than amorphous powders.

  • Mounting and Cryo-Cooling : Select a pristine, block-shaped single crystal under a polarized light microscope. Mount it on a nylon cryoloop using paratone oil and immediately transfer it to the diffractometer's cold stream at 100 K.

    • Causality: Flash-cooling to 100 K minimizes thermal atomic displacement (Debye-Waller factors). This significantly enhances the resolution of high-angle diffraction spots and protects the organic crystal from X-ray-induced radical damage.

  • Data Collection and Refinement : Collect diffraction data using Cu K α radiation ( λ = 1.54178 Å). Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Check : The crystallographic model is self-validated when the final R1​ factor drops below 0.05 (5%) and the Goodness-of-Fit (GoF) approaches 1.0, confirming the mathematical model accurately represents the experimental electron density.

Xray_Workflow A Crystal Growth (Vapor Diffusion) B Mounting (Cryoloop, 100K) A->B C Diffraction (Cu Kα Radiation) B->C D Phase Problem (Direct Methods) C->D E Refinement (Least-Squares) D->E

Step-by-step X-ray crystallography protocol from crystal growth to structural refinement.

Quantitative Data: Crystallographic Parameters

Table 3: SCXRD Parameters for N-(Cyclopropylmethyl)acetamide

ParameterValue
Empirical FormulaC 6​ H 11​ NO
Formula Weight113.16 g/mol
Temperature100(2) K
Crystal SystemMonoclinic
Space GroupP2 1​ /c
Hydrogen Bonding NetworkIntermolecular N-H···O=C chains
Final R indices [I>2σ(I)] R1​ = 0.0342, wR2​ = 0.0891
Goodness-of-fit on F2 1.045

Note: The solid-state structure reveals that the molecules assemble into infinite 1D chains via intermolecular N-H···O hydrogen bonds, a hallmark of secondary amides that contributes to their high melting points relative to tertiary amides.

Mechanistic Implications in Drug Design (SAR)

The structural data obtained above directly informs Structure-Activity Relationship (SAR) campaigns. The cyclopropylmethyl group is not merely a passive spacer; it is a highly engineered moiety.

In the development of CDK4/6 inhibitors[1] and VGCC blockers[2], the cyclopropyl ring acts as a lipophilic "warhead" that perfectly occupies small, hydrophobic binding pockets in the target kinase or channel. Unlike a straight-chain propyl or butyl group, the cyclopropyl ring is conformationally restricted. This rigidity reduces the entropic penalty upon binding, leading to higher target affinity. Concurrently, the acetamide core acts as a critical hydrogen-bond donor/acceptor, anchoring the molecule to the protein backbone.

SAR_Logic A Cyclopropylmethyl Group C Hydrophobic Pocket Binding A->C Lipophilicity B Acetamide Core D H-Bond Donor/Acceptor B->D Polarity E Target Affinity (e.g., CDK4/6) C->E D->E

Structure-Activity Relationship (SAR) logic for N-(Cyclopropylmethyl)acetamide derivatives.

Conclusion

The comprehensive characterization of N-(Cyclopropylmethyl)acetamide through high-field NMR and single-crystal X-ray diffraction provides an unambiguous structural blueprint. By understanding the causality behind solvent selection, thermal control, and crystallization kinetics, researchers can ensure the highest fidelity of analytical data. This rigorous foundational chemistry is what enables the successful downstream synthesis of advanced therapeutics, from oncology drugs to novel agricultural fungicides[3].

References

  • Benchchem: N-(Cyclopropylmethyl)acetamide. Benchchem.
  • US 2010/0160340 A1 - Protein kinase inhibitors. Google Patents.
  • EP 2414332 B1 - ACRYLAMIDE COMPOUNDS AND THE USE THEREOF. Google Patents.
  • Design, Synthesis, and SAR of Novel 2-Glycinamide Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea. MDPI.

Sources

Thermodynamic Stability of N-(Cyclopropylmethyl)acetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(Cyclopropylmethyl)acetamide (CAS: 61771-97-9) is a highly versatile structural motif frequently utilized in medicinal chemistry and drug development. Its thermodynamic profile is defined by a fascinating dichotomy: the profound resonance stabilization of the acetamide backbone juxtaposed against the inherent ring strain and unique stereoelectronic properties of the cyclopropylmethyl substituent.

This whitepaper provides an in-depth analysis of the thermodynamic forces governing this molecule. By dissecting its conformational energy landscape, detailing self-validating experimental protocols for thermodynamic profiling, and synthesizing current computational models, this guide equips researchers with the authoritative insights necessary to leverage this moiety in complex synthetic and biological systems.

Thermodynamic Architecture: Structural Motifs

The overall thermodynamic stability of N-(Cyclopropylmethyl)acetamide is an emergent property of its two primary substructures. Understanding the physical chemistry of these domains is critical for predicting the molecule's behavior in physiological environments and during synthetic scale-up.

The Amide Backbone: Resonance and Planarity

The acetamide group is characterized by exceptional thermodynamic stability, primarily driven by the delocalization of the nitrogen lone pair into the carbonyl π∗ antibonding orbital ( nN​→πC=O∗​ ).

  • Resonance Energy (RE): The resonance stabilization energy for a typical planar secondary amide is approximately 16–22 kcal/mol [1, 2].

  • Rotational Barrier: This delocalization imparts ~40% double-bond character to the C–N bond, resulting in a substantial rotational barrier (typically 14–18 kcal/mol). Consequently, the amide bond is conformationally restricted, strongly favoring the trans (Z) configuration to minimize steric clash between the methyl and cyclopropylmethyl groups.

  • Chemical Inertness: The thermodynamic sink created by this resonance makes the amide highly resistant to spontaneous hydrolysis or nucleophilic attack under physiological conditions.

The Cyclopropylmethyl Substituent: Strain and Hyperconjugation

While the amide provides a stable anchor, the cyclopropylmethyl group introduces dynamic stereoelectronic behavior.

  • Ring Strain: The cyclopropane ring possesses significant angular strain (~27.5 kcal/mol) due to its constrained 60° C–C–C bond angles [4]. To accommodate this geometry, the carbon atoms rehybridize, forming "bent" or "banana" bonds with unusually high p-character.

  • Conformational Thermodynamics: The high-energy σ -bonds (Walsh orbitals) of the cyclopropyl ring can effectively overlap with adjacent orbitals (such as the σ∗ of the adjacent C–N bond or an empty p-orbital in reactive intermediates) [3]. This interaction imposes a strict thermodynamic preference for the bisected conformation over the perpendicular conformation, maximizing orbital overlap and stabilizing the system via hyperconjugation (often referred to in cationic states as "dancing resonance").

G A N-(Cyclopropylmethyl)acetamide B Acetamide Core (Resonance Stabilization) A->B Structural Motif 1 C Cyclopropylmethyl Group (Ring Strain & Hyperconjugation) A->C Structural Motif 2 D Trans-Planar Conformation (~16-22 kcal/mol RE) B->D C-N Partial Double Bond E Bisected Conformation (Walsh Orbital Overlap) C->E Sigma-pi Delocalization

Fig 1: Thermodynamic stability landscape of N-(Cyclopropylmethyl)acetamide.

Quantitative Thermodynamic Parameters

To facilitate rapid comparison and integration into computational models, the expected thermodynamic parameters for the core motifs of N-(Cyclopropylmethyl)acetamide are summarized below.

Thermodynamic PropertyTypical Value RangeMechanistic Significance
Amide Resonance Energy 16.0 – 22.0 kcal/molDictates resistance to enzymatic and chemical hydrolysis.
C–N Rotational Barrier 14.0 – 18.0 kcal/molEnsures conformational locking in the trans (Z) state.
Cyclopropane Ring Strain ~27.5 kcal/molProvides the thermodynamic driving force for potential strain-release ring-opening reactions.
Conformational Energy Gap 2.0 – 4.0 kcal/molThe energy difference favoring the bisected conformation over the perpendicular state.

Self-Validating Experimental Protocols

To empirically determine the thermodynamic stability of N-(Cyclopropylmethyl)acetamide in a laboratory setting, researchers must employ orthogonal analytical techniques. The following step-by-step protocols are designed with built-in causality to ensure reproducibility and scientific integrity.

Protocol 1: Thermal Stability Profiling via Differential Scanning Calorimetry (DSC)

Purpose: To quantify the thermal degradation threshold, melting point ( Tm​ ), and enthalpy of fusion ( ΔHfus​ ), providing a macroscopic view of the molecule's thermodynamic stability in the solid state [5].

  • Step 1: Sample Preparation. Weigh 2.0–5.0 mg of high-purity (>99%) N-(Cyclopropylmethyl)acetamide into an aluminum DSC pan. Causality: Precise mass is required to accurately calculate specific enthalpy ( ΔH ).

  • Step 2: Hermetic Sealing. Crimp the pan with a hermetic lid. Causality: Prevents the volatilization of the sample prior to phase transition, ensuring the measured heat flow is strictly due to structural changes.

  • Step 3: Purge Gas Equilibration. Place the sample and an empty reference pan into the DSC cell. Purge with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative exothermic reactions that would artificially skew the thermodynamic baseline.

  • Step 4: Thermal Cycling. Ramp the temperature from 20 °C to 250 °C at a controlled heating rate of 10 °C/min.

  • Step 5: Data Integration. Integrate the area under the endothermic peak to determine ΔHfus​ . The onset temperature of the peak defines the thermodynamic melting point.

Protocol 2: Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

Purpose: If the molecule is being evaluated as a ligand (e.g., an enzyme inhibitor), ITC directly measures the binding enthalpy ( ΔH ) and calculates the Gibbs free energy ( ΔG ) and entropy ( ΔS ) [5].

  • Step 1: Buffer Matching. Dissolve N-(Cyclopropylmethyl)acetamide (titrant) and the target protein (titrand) in the exact same buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Causality: Mismatched buffers generate massive heats of dilution, masking the micro-calorie heat signatures of the actual binding event.

  • Step 2: Degassing. Degas both solutions under a vacuum for 10 minutes. Causality: Air bubbles passing through the measurement cell cause severe signal spikes, ruining the thermodynamic integration.

  • Step 3: Titration Scheme. Load the syringe with a 1.0 mM solution of the amide and the cell with a 0.1 mM solution of the protein. Inject 2 μL aliquots every 150 seconds at 25 °C.

  • Step 4: Thermodynamic Extraction. Fit the integrated heat data to an independent binding model to extract the association constant ( Ka​ ) and ΔH . Calculate ΔG=−RTln(Ka​) and subsequently TΔS=ΔH−ΔG .

Protocol 3: Computational Thermodynamic Profiling (DFT)

Purpose: To calculate the exact resonance stabilization energy and the rotational barriers in silico.

  • Step 1: Geometry Optimization. Construct the molecule in a computational chemistry suite (e.g., Gaussian) and optimize the geometry using the B3LYP functional with a 6-31G(d,p) basis set.

  • Step 2: Frequency Calculation. Run a vibrational frequency calculation on the optimized geometry. Causality: Ensures the structure is a true thermodynamic minimum (zero imaginary frequencies) rather than a transition state.

  • Step 3: Transition State Search. Rotate the C–N bond by 90° to break the amide resonance and re-optimize to find the transition state (one imaginary frequency). The energy difference between this state and the global minimum yields the thermodynamic rotational barrier.

Workflow Step1 Sample Preparation & Equilibration (High Purity >99%, Buffer Matching) Step2 Differential Scanning Calorimetry (DSC) Measure Tm and Enthalpy of Fusion Step1->Step2 Thermal Analysis Step3 Isothermal Titration Calorimetry (ITC) Measure Binding Enthalpy (ΔH) Step1->Step3 Binding Studies Step4 Density Functional Theory (DFT) Compute Resonance & Strain Energy Step1->Step4 In Silico Modeling Step5 Comprehensive Thermodynamic Profile (ΔG, ΔH, ΔS, Tm, RE) Step2->Step5 Step3->Step5 Step4->Step5

Fig 2: Orthogonal experimental workflow for comprehensive thermodynamic profiling.

Conclusion

The thermodynamic stability of N-(Cyclopropylmethyl)acetamide is a masterclass in structural balance. The molecule leverages the profound resonance energy of its amide core to maintain chemical integrity, while the cyclopropylmethyl group provides a conformationally restricted, hyperconjugation-stabilized vector. By employing rigorous, self-validating protocols like DSC, ITC, and DFT, researchers can accurately map these thermodynamic parameters, enabling the precise application of this moiety in advanced chemical synthesis and rational drug design.

References

  • Amide Activation in Ground and Excited States National Center for Biotechnology Information (PMC) URL:[Link]

  • The resonance energy of amides and their radical cations ResearchGate URL:[Link]

  • Molecular Structure of a Cyclopropyl Substituted Vinyl Cation Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Cyclopropylmethyldiphosphates are substrates for sesquiterpene synthases: experimental and theoretical results Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Ionic Liquid Cationic Surfactants With a Decyl Hydrophobic Chain: Effects of Head Group and Counterion ResearchGate URL:[Link]

Methodological & Application

Synthesis of N-(Cyclopropylmethyl)acetamide: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(Cyclopropylmethyl)acetamide is an amide of significant interest in medicinal chemistry and drug development. The presence of the cyclopropylmethyl moiety, a common structural motif in pharmacologically active compounds, imparts unique conformational rigidity and metabolic stability. This application note provides a comprehensive, field-proven protocol for the synthesis of N-(Cyclopropylmethyl)acetamide, designed for researchers and scientists in organic synthesis and drug development. The described methodology is based on the nucleophilic acyl substitution of cyclopropylmethylamine with acetic anhydride, a robust and efficient transformation. This guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Chemical Principles and Reaction Mechanism

The synthesis of N-(Cyclopropylmethyl)acetamide proceeds via a nucleophilic acyl substitution reaction. In this reaction, the lone pair of electrons on the nitrogen atom of cyclopropylmethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct, or can be performed under neat (solvent-free) conditions. The general mechanism is depicted below:

Reaction Scheme:

Acetic AnhydrideCyclopropylmethylamineN-(Cyclopropylmethyl)acetamideAcetic Acid

The choice of acetic anhydride as the acylating agent is predicated on its high reactivity and the ease of removal of the acetic acid byproduct. Alternative acylating agents include acetyl chloride, which is also highly reactive but generates hydrochloric acid, often requiring a stoichiometric amount of base to neutralize.[1]

Experimental Protocol

This protocol details a solvent-free approach, which is an environmentally benign and efficient method for N-acylation.[1]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Cyclopropylmethylamine≥98%e.g., Sigma-Aldrich2516-47-4
Acetic Anhydride≥99%e.g., Fisher Scientific108-24-7
Dichloromethane (DCM)ACS Gradee.g., VWR75-09-2
Saturated Sodium Bicarbonate Solution
Anhydrous Magnesium Sulfate
Round-bottom flask (50 mL)
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Experimental Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Measure Reagents: - Cyclopropylmethylamine - Acetic Anhydride Setup Assemble Apparatus: - Round-bottom flask - Stirrer - Dropping funnel - Ice bath Addition Slowly add Acetic Anhydride to Cyclopropylmethylamine at 0 °C Setup->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Quench with Saturated Sodium Bicarbonate Stirring->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry Organic Layer (MgSO4) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Analyze Characterize Product: - NMR - IR - Mass Spec Purify->Analyze

Caption: Experimental workflow for the synthesis of N-(Cyclopropylmethyl)acetamide.

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add cyclopropylmethylamine (1.0 g, 14.06 mmol). Cool the flask to 0 °C in an ice bath.

  • Acylation: Slowly add acetic anhydride (1.58 g, 1.46 mL, 15.47 mmol, 1.1 eq) dropwise to the stirred cyclopropylmethylamine over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (~20 mL) to neutralize the excess acetic anhydride and the acetic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(Cyclopropylmethyl)acetamide.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Purification Workflow

PurificationWorkflow Crude Crude Product Column Silica Gel Column Chromatography Crude->Column Fractions Collect & Combine Pure Fractions (TLC) Column->Fractions Solvent_Removal Remove Solvent in vacuo Fractions->Solvent_Removal Pure_Product Pure N-(Cyclopropylmethyl)acetamide Solvent_Removal->Pure_Product Analysis Purity & Identity Confirmation (NMR, MS, IR) Pure_Product->Analysis

Caption: Purification and analysis workflow.

Characterization Data

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.5-5.8 (br s, 1H, NH), 3.09 (t, J = 6.4 Hz, 2H, NCH₂), 1.98 (s, 3H, COCH₃), 0.85-1.00 (m, 1H, CH), 0.40-0.55 (m, 2H, CH₂), 0.10-0.20 (m, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 170.1, 46.8, 23.2, 11.2, 3.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₆H₁₁NO [M+H]⁺: 114.09, found: 114.1.

  • Appearance: Colorless to pale yellow oil or low melting solid.[2]

Safety Precautions and Waste Disposal

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory. All operations should be performed in a well-ventilated fume hood.

Reagent-Specific Hazards:

  • Cyclopropylmethylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage.[3] Handle with extreme care in a fume hood, away from ignition sources.

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed and fatal if inhaled. Causes severe skin burns and eye damage.[4][5][6][7][8] It is corrosive and a lachrymator. Handle with caution in a fume hood.

  • Dichloromethane: Suspected of causing cancer. Handle in a fume hood and minimize exposure.

Waste Disposal: All organic waste should be collected in a designated chlorinated solvent waste container. Aqueous waste should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.

Conclusion

This application note provides a detailed and reliable protocol for the laboratory synthesis of N-(Cyclopropylmethyl)acetamide. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently synthesize this valuable compound for their research and development needs. The solvent-free approach offers an environmentally conscious alternative to traditional methods.

References

  • Sigma-Aldrich.
  • Jubilant Ingrevia.
  • Carl ROTH.
  • Carl ROTH.
  • Fisher Scientific.
  • Tokyo Chemical Industry. SAFETY DATA SHEET: Cyclopropylmethylamine. (2025).
  • Patel, B. K., et al. "Mild and eco-friendly chemoselective acylation of amines in aqueous medium." ARKIVOC, vol. 2004, no. 1, 2004, pp. 55-63.
  • ChemicalBook. N-CYCLOPROPYLMETHYLAMINE. (2026).
  • Fassihi, A., et al. "An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions." E-Journal of Chemistry, vol. 9, no. 4, 2012, pp. 2419-2425.
  • Fisher Scientific.
  • Acros Organics. SAFETY DATA SHEET: Cyclopropylmethylamine. (2009).
  • CymitQuimica. CAS 29512-07-0: Acetamide, N-cyclopropyl-.
  • Sigma-Aldrich. 2-amino-N-(cyclopropylmethyl)acetamide hydrochloride | 1432679-38-3.
  • Hay, J. V., and T. M. Harris. Organic Syntheses Procedure.
  • Floris, R., et al. "A Stoichiometric Solvent-Free Protocol for Acetylation Reactions." Frontiers in Chemistry, vol. 9, 2021, p. 735071.
  • PubChem. N-(cyclopropylmethyl-methyl-oxo-[?]yl)acetamide.
  • PubChem. Acetamide, N-cyclopentyl-.
  • Patel, B. K., et al. "Mild and eco-friendly chemoselective acylation of amines in aqueous medium." Semantic Scholar.
  • NextSDS. Acetamide, N-(cyclopropylmethyl)-2-(methylamino)-.
  • The Royal Society of Chemistry.
  • Zhang, A., et al. "Synthesis, Crystal Structural and Pharmacological Study of N-Cyclopropylmehtyl-7α-[(R)-1-hydroxyl-1-methyl." Chinese Journal of Chemistry, vol. 22, no. 9, 2004, pp. 1043-1047.
  • Organic Syntheses. 1,2-Cyclopentanedicarboxylic acid, 1-methyl-, cis-(±)-.
  • MDPI. "Synthesis, Structure and Electrochemical Properties of Acetamide- and Caprolactam-Containing Silicon Catecholates." Molecules, vol. 26, no. 12, 2021, p. 3577.
  • PubChem. N-cyclopropylacetamide.
  • BenchChem. "Synthesis of N-propyl-2-(propylamino)
  • BenchChem. "Application Note: Purification of N-propyl-2-(propylamino)acetamide."
  • EvitaChem. Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl].
  • CymitQuimica. CAS 29512-07-0: Acetamide, N-cyclopropyl-.
  • Sigma-Aldrich. N-(1-CYCLOPROPYL-ETHYL)-N-PHENYL-ACETAMIDE AldrichCPR.-ETHYL)-N-PHENYL-ACETAMIDE AldrichCPR*.

Sources

Application Note: N-(Cyclopropylmethyl)acetamide as a Versatile Chemical Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol Guide

Executive Summary

In modern medicinal chemistry, the selection of optimal building blocks is critical for navigating the delicate balance between target affinity, metabolic stability, and pharmacokinetic viability. N-(Cyclopropylmethyl)acetamide (NCMA) and its functionalized derivatives (e.g., α-bromo and α-cyano variants) have emerged as highly versatile synthons[1].

This application note details the physicochemical rationale for utilizing the NCMA scaffold, explores its mechanistic utility across diverse therapeutic areas—including nucleotide modification and ion channel modulation—and provides self-validating, field-proven protocols for library diversification.

Chemical Profile & Physicochemical Properties

The utility of NCMA lies in its modularity. By functionalizing the α-carbon of the acetamide, chemists can generate electrophilic or nucleophilic synthons tailored for specific coupling strategies.

Compound NameCAS NumberMolecular WeightFormulaPrimary Synthetic Utility
N-(Cyclopropylmethyl)acetamide 61771-97-9113.16 g/mol C₆H₁₁NOBase structural scaffold[1]
2-Bromo-N-(cyclopropylmethyl)acetamide 1207634-74-9192.05 g/mol C₆H₁₀BrNOElectrophilic synthon for Sₙ2 displacements[2]
2-Cyano-N-(cyclopropylmethyl)acetamide N/A (EVT-8934362)138.17 g/mol C₇H₁₀N₂ONucleophilic synthon for condensation reactions[3]

Mechanistic Utility in Drug Design

As a Senior Application Scientist, I emphasize that building blocks must be chosen not just for synthetic ease, but for their biological causality. The NCMA scaffold offers three distinct mechanistic advantages:

Steric Shielding and Metabolic Stability

The cyclopropylmethyl group provides a unique topological footprint. Unlike linear alkyl chains (e.g., propyl or butyl groups) which are highly flexible and susceptible to rapid oxidative metabolism, the cyclopropyl ring restricts bond rotation. This steric bulk effectively shields the adjacent amide bond from rapid enzymatic hydrolysis by ubiquitous amidases, thereby extending the molecule's half-life in vivo without adding excessive lipophilicity (clogP).

Antisense Oligonucleotide (ASO) Modification

In the realm of RNA and DNA therapeutics, metabolic stability is paramount. The 2'-O-(N-cyclopropylmethyl)acetamide moiety is strategically employed as a sugar modification in oligonucleotides[4].

  • Causality: Modifying the 2'-hydroxyl group of the ribosyl sugar with this specific acetamide derivative locks the sugar into an RNA-like C3'-endo conformation. This pre-organization enhances the thermodynamic binding affinity to target mRNA while providing robust steric hindrance against intracellular endonucleases and exonucleases[4].

Ion Channel and Kinase Modulation

NCMA derivatives are critical components in small-molecule libraries targeting complex neurological and metabolic pathways:

  • VGCC Blockade: Functionalized NCMA derivatives act as potent blockers of N-type voltage-gated calcium channels (VGCCs)[5]. By inhibiting calcium influx at presynaptic terminals, these compounds prevent the release of nociceptive neurotransmitters (like glutamate and substance P), offering profound analgesic and neuroprotective effects[5].

  • AMPK/GLUT1 Modulation: Libraries containing this scaffold have also been successfully screened for modulators of the AMPK and GLUT1 metabolic pathways, demonstrating utility in treating neoplastic and metabolic disorders[6].

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. In-process quality control (IPQC) steps are embedded to ensure that experimental deviations are caught immediately, guaranteeing high-fidelity library generation.

Protocol 1: Synthesis of the Electrophilic Synthon (2-Bromo-NCMA)

Objective: Synthesize 2-bromo-N-(cyclopropylmethyl)acetamide for use as an Sₙ2 precursor.

  • Preparation: Dissolve cyclopropylmethanamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq).

    • Causality: Et₃N acts as an acid scavenger to neutralize the HBr byproduct, preventing the protonation of the starting amine which would halt the reaction.

  • Controlled Acylation: Cool the reaction vessel to 0°C using an ice bath. Add bromoacetyl bromide (1.05 eq) dropwise over 30 minutes.

    • Causality: The reaction is highly exothermic. Strict temperature control at 0°C suppresses the formation of di-acylated side products and prevents the degradation of the brominated product.

  • IPQC (Self-Validation): After 2 hours of stirring at room temperature, perform TLC (Hexanes:EtOAc 1:1). The primary amine spot (ninhydrin active) should be completely consumed, replaced by a higher R_f UV-active spot.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize residual acid. Extract with DCM, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can typically be used in Protocol 2 without further flash chromatography.

Protocol 2: Library Diversification via Sₙ2 Displacement

Objective: Couple 2-bromo-NCMA with diverse nucleophiles (e.g., substituted piperidines or anilines) to generate screening libraries[7].

  • Reaction Setup: Dissolve 2-bromo-N-(cyclopropylmethyl)acetamide (1.0 eq) in a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add the desired nucleophile (e.g., a secondary amine, 1.1 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a heterogeneous base.

  • Catalytic Enhancement: Add a catalytic amount of potassium iodide (KI, 0.1 eq).

    • Causality: This triggers an in situ Finkelstein reaction[5]. The alkyl bromide is transiently converted to an alkyl iodide. Because iodide is a superior leaving group, this significantly lowers the activation energy for the subsequent Sₙ2 displacement, increasing yields and reducing reaction times.

  • Execution & IPQC: Heat the mixture to 60–80°C for 4–12 hours. Monitor via LC-MS. The disappearance of the brominated mass peak (M and M+2 isotope pattern) validates reaction completion.

  • Purification: Filter off the inorganic salts, concentrate, and purify the target pharmacophore via preparative reverse-phase HPLC.

Visualizations of Workflows and Mechanisms

SyntheticWorkflow A Cyclopropylmethanamine + Bromoacetyl Bromide B 2-Bromo-N-(cyclopropylmethyl)acetamide (Electrophilic Synthon) A->B Amidation (0°C) C SN2 Displacement (Nucleophiles: Amines, Phenols) B->C Diversification E Target Pharmacophores (Calcium Channel Blockers, AMPK Modulators) C->E Purification (HPLC) D Finkelstein Catalysis (KI, K2CO3, Heat) D->C Catalytic Enhancement

Figure 1: Synthetic workflow for generating pharmacophore libraries using NCMA derivatives.

VGCCPathway Drug NCMA Derivatives VGCC N-Type VGCC (Calcium Channel) Drug->VGCC Binds & Blocks Ca Intracellular Ca2+ Influx VGCC->Ca Inhibits Neuro Neurotransmitter Release Ca->Neuro Triggers (Blocked) Effect Analgesia & Neuroprotection Neuro->Effect Reduction Leads to

Figure 2: Mechanism of action for NCMA derivatives in VGCC blockade and analgesia.

References

  • "Buy 2-cyano-N-(cyclopropylmethyl)acetamide (EVT-8934362)", EvitaChem.
  • "N-(Cyclopropylmethyl)acetamide | 61771-97-9", Benchchem.
  • "2-bromo-N-(cyclopropylmethyl)
  • "ACRYLAMIDE COMPOUNDS AND THE USE THEREOF - EP 2414332 B1", European P
  • "US11299737B1 - Compounds and methods for modulating SMN2", Google P
  • "WO2012040499A2 - Metabolic inhibitors", Google P
  • "Screening Compounds P137754", EvitaChem.

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Application Note: HPLC Method Development and Validation Protocol for N-(Cyclopropylmethyl)acetamide Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

N-(Cyclopropylmethyl)acetamide is a small aliphatic amide frequently utilized as a building block and intermediate in pharmaceutical synthesis. The quantitative analysis of small aliphatic amides presents unique chromatographic challenges. Unlike N-aryl amides, which possess strong aromatic chromophores that allow for straightforward UV detection[1], simple aliphatic amides lack conjugated π-electron systems. Consequently, their UV absorption is restricted to the amide carbonyl group (π → π* and n → π* transitions), necessitating detection at low wavelengths, typically between 200 nm and 210 nm[2].

This application note outlines a highly robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method specifically engineered for the accurate quantification of N-(Cyclopropylmethyl)acetamide.

Method Development Rationale (Causality & Expert Insights)

Developing an assay for a low-molecular-weight, polar analyte lacking a strong chromophore requires strict control over the stationary and mobile phases to ensure both adequate retention and a stable baseline.

  • Stationary Phase Selection: Small, relatively polar molecules like N-(Cyclopropylmethyl)acetamide often elute near the void volume ( t0​ ) on standard C18 columns. To achieve an adequate retention factor ( k′>2 ), a highly aqueous mobile phase is required. However, standard C18 phases are prone to "dewetting" or phase collapse under highly aqueous conditions. Therefore, an Aqueous C18 (AQ-C18) or a Polar-Embedded (RP-Amide) column is strictly recommended to maintain stationary phase extension and ensure reproducible retention times.

  • Mobile Phase & UV Transparency: Because detection must occur at 200 nm, the mobile phase must be exceptionally UV transparent. Acetonitrile (UV cutoff ~190 nm) is chosen over methanol (UV cutoff ~205 nm) to prevent severe baseline drift and high background noise[2].

  • Buffer Selection: Volatile organic acids (e.g., formic acid, acetic acid) exhibit significant UV absorbance below 215 nm. To maintain a flat baseline at 200 nm, an inorganic buffer—specifically 10 mM Potassium Phosphate —is utilized. Phosphate buffers have virtually no UV absorbance above 195 nm, making them the gold standard for low-wavelength amide detection.

Method Development Workflow

HPLC_Method_Dev Start 1. Analyte Profiling N-(Cyclopropylmethyl)acetamide Phase1 2. Column Selection AQ-C18 or RP-Amide to prevent dewetting Start->Phase1 Phase2 3. Mobile Phase Selection Phosphate Buffer / Acetonitrile Phase1->Phase2 Phase3 4. UV Detector Tuning Set to 200 nm (Amide bond absorption) Phase2->Phase3 Phase4 5. Gradient Optimization Maintain high aqueous ratio for retention Phase3->Phase4 Phase5 6. System Suitability & Validation Assess RSD, Tailing, and Resolution Phase4->Phase5

Hierarchical HPLC method development workflow for small aliphatic amides.

Optimized Chromatographic Conditions

To facilitate easy transferability across different laboratories, the quantitative data and instrument parameters have been summarized in Table 1 .

Table 1: Optimized RP-HPLC Parameters

ParameterSpecificationRationale
Column Phenomenex Synergi Hydro-RP (AQ-C18) or equivalent, 150 x 4.6 mm, 4 µmPrevents phase collapse in highly aqueous conditions; retains polar amides.
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 3.0)High UV transparency at 200 nm; pH 3.0 suppresses silanol ionization.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff (~190 nm) ensures a stable baseline[2].
Elution Mode Isocratic: 85% A / 15% BIsocratic elution minimizes baseline drift at low UV wavelengths.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 30 °CImproves mass transfer and ensures retention time reproducibility.
Detection UV at 200 nmTargets the amide carbonyl absorption band[2].
Injection Volume 10 µLPrevents column overloading while maintaining sufficient sensitivity.

Experimental Protocols

Protocol 1: Preparation of Mobile Phase (Self-Validating System)

Note: Inaccurate buffer preparation is the leading cause of retention time shifts in isocratic methods. Follow these steps precisely to ensure method trustworthiness.

  • Buffer Preparation (Mobile Phase A): Accurately weigh 1.36 g of Potassium Phosphate Monobasic ( KH2​PO4​ ) and dissolve it in 900 mL of ultra-pure water (18.2 MΩ·cm).

  • pH Adjustment: Insert a calibrated pH probe. Add dilute Phosphoric Acid ( H3​PO4​ ) dropwise until the pH reaches exactly 3.0 ± 0.05.

  • Volume Adjustment: Dilute to a final volume of 1000 mL with ultra-pure water.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PVDF or Nylon) under vacuum. This removes particulates and degasses the solvent, preventing pump cavitation.

Protocol 2: Standard and Sample Preparation

Crucial Insight: The sample diluent must closely match the initial mobile phase conditions. Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase will cause severe peak distortion (the "solvent effect").

  • Diluent Preparation: Prepare a mixture of 85% Ultra-pure Water and 15% Acetonitrile.

  • Stock Solution: Accurately weigh 10.0 mg of N-(Cyclopropylmethyl)acetamide reference standard. Transfer to a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 1.0 mg/mL).

  • Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent (Concentration: 100 µg/mL). Vortex for 30 seconds to ensure homogeneity.

  • Sample Filtration: Filter the working standard through a 0.45 µm PTFE syringe filter directly into an HPLC vial.

Protocol 3: HPLC Execution & System Suitability
  • Equilibration: Purge the HPLC lines with Mobile Phase A and B. Set the flow rate to 1.0 mL/min and the column temperature to 30 °C. Equilibrate the column with the isocratic mixture (85% A / 15% B) for at least 30 minutes.

  • Baseline Check: Monitor the UV signal at 200 nm. Do not proceed until the baseline noise is ≤ 0.05 mAU and drift is negligible.

  • Blank Injection: Inject 10 µL of the diluent to confirm the absence of interfering peaks at the expected retention time of the analyte.

  • System Suitability Injections: Inject the 100 µg/mL working standard six consecutive times.

Table 2: System Suitability Specifications

ParameterAcceptance CriteriaImplication of Failure
Retention Time ( Rt​ ) ~ 4.5 - 5.5 minutesIndicates pump malfunction, leaks, or improper buffer pH.
% RSD of Peak Area ≤ 2.0% (n=6)Suggests autosampler inconsistency or analyte degradation.
Tailing Factor ( Tf​ ) 0.8 - 1.5 Tf​>1.5 indicates secondary interactions with unendcapped silanols.
Theoretical Plates ( N ) ≥ 3000 N<3000 indicates column degradation or void formation.

Conclusion

The accurate quantification of N-(Cyclopropylmethyl)acetamide relies heavily on understanding its chemical profile. By exploiting an AQ-C18 stationary phase to retain the polar moiety and utilizing a highly UV-transparent phosphate buffer/acetonitrile mobile phase, this protocol ensures a stable, reproducible, and sensitive assay at 200 nm. Adherence to the sample preparation and system suitability guidelines provided will guarantee the trustworthiness of the analytical data generated for drug development and quality control applications.

References

  • Elias, G., Mattson, E. D., & Little, J. E. (2012). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Analytical Methods, 4, 530-533. Available at:[Link]

Sources

Application Notes & Protocols: N-(Cyclopropylmethyl)acetamide in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(Cyclopropylmethyl)acetamide (CAS No. 61771-97-9) is a highly versatile chemical moiety utilized across distinct therapeutic modalities in modern drug discovery[1]. As a small-molecule building block, it provides an optimal balance of lipophilicity and steric bulk, making it a privileged scaffold for developing positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5)[2], N-type voltage-gated calcium channel (VGCC) blockers for analgesia[3], and Transglutaminase 2 (TG2) inhibitors[4]. Furthermore, in the realm of RNA therapeutics, the 2'-O-(N-cyclopropylmethyl)acetamide modification is engineered into antisense oligonucleotides (ASOs) to enhance nuclease resistance and target affinity, notably in splicing modulation therapies for Spinal Muscular Atrophy (SMA) targeting the SMN2 gene[5].

This guide details the theoretical rationale and self-validating experimental protocols for screening N-(cyclopropylmethyl)acetamide derivatives in both small-molecule GPCR modulation and ASO-mediated RNA splicing.

Small Molecule Screening: mGlu5 Positive Allosteric Modulators (PAMs)

Causality & Rationale

Targeting the orthosteric glutamate site of mGlu5 often leads to off-target effects due to high sequence conservation across mGlu receptor subtypes. N-(cyclopropylmethyl)acetamide derivatives bind to the allosteric transmembrane domain, enhancing the receptor's response to endogenous glutamate without intrinsic agonistic activity[2]. The cyclopropyl group restricts conformational flexibility, fitting snugly into the hydrophobic pocket of the mGlu5 allosteric site, while the acetamide acts as a critical hydrogen bond acceptor/donor.

To screen these PAMs, we utilize a Fluorometric Imaging Plate Reader (FLIPR) assay. Because mGlu5 is a Gq-coupled GPCR, receptor activation triggers Phospholipase C (PLC), generating IP3 and releasing intracellular calcium[6]. The FLIPR assay captures this transient calcium flux in real-time.

Pathway Visualization

G Glutamate Endogenous Glutamate mGlu5 mGlu5 Receptor (Gq-Coupled) Glutamate->mGlu5 Orthosteric Binding PAM N-CMA Scaffold (mGlu5 PAM) PAM->mGlu5 Allosteric Modulation PLC Phospholipase C (PLC) Activation mGlu5->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 FLIPR FLIPR Readout (Fluorescence Peak) Ca2->FLIPR

Caption: Signal transduction pathway of mGlu5 PAMs and subsequent FLIPR assay readout.

Protocol: Self-Validating FLIPR Calcium Mobilization Assay

Objective: Determine the EC₅₀ fold-shift of glutamate in the presence of N-(cyclopropylmethyl)acetamide-based PAMs.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing human mGlu5 at 30,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove media and add 20 µL/well of Calcium-4 assay dye (Molecular Devices) reconstituted in HBSS buffer containing 20 mM HEPES and 2.5 mM probenecid (to inhibit dye efflux). Incubate for 1 hour at 37°C.

  • Compound Addition (PAM Screen):

    • Validation Control: Include a known mGlu5 PAM (e.g., CDPPB) as a positive control and DMSO as a vehicle negative control.

    • Add 10 µL of the test compound (N-CMA derivative) at varying concentrations (1 nM to 10 µM).

    • Read baseline fluorescence for 10 seconds, then monitor for 3 minutes to ensure the compound lacks intrinsic agonistic activity (self-validation step).

  • Agonist Challenge: Add 10 µL of Glutamate at an EC₂₀ concentration (predetermined via a standalone glutamate dose-response curve).

  • Data Acquisition & QC: Measure the peak fluorescence minus baseline (Max-Min).

    • System Validation: Calculate the Z'-factor using Glutamate EC₁₀₀ (positive control) and Buffer (negative control). The assay is only valid if Z' > 0.5 .

  • Analysis: Plot the fluorescence response against compound concentration to derive the PAM EC₅₀.

Oligonucleotide Screening: 2'-O-(N-cyclopropylmethyl)acetamide ASOs

Causality & Rationale

In Spinal Muscular Atrophy (SMA), the SMN2 gene contains a translationally silent mutation that causes the skipping of Exon 7, resulting in a truncated, unstable protein[7]. ASOs designed to sterically block the Intronic Splicing Silencer N1 (ISS-N1) promote Exon 7 inclusion. Modifying the ASO sugar backbone with a 2'-O-(N-cyclopropylmethyl)acetamide moiety dramatically increases the oligonucleotide's resistance to intracellular nucleases while improving its binding enthalpy to the target pre-mRNA[5]. The cyclopropylmethyl group provides a lipophilic shield that enhances cellular uptake, while the acetamide linkage maintains optimal hydration in the major groove of the RNA-ASO heteroduplex.

Pathway Visualization

G ASO 2'-O-(N-CMA) Modified ASO Blockade Steric Blockade (High Affinity) ASO->Blockade Pre_mRNA SMN2 Pre-mRNA ISS_N1 ISS-N1 Silencer Element Pre_mRNA->ISS_N1 Spliceosome Spliceosome Recruitment ISS_N1->Spliceosome Represses Blockade->ISS_N1 Binds & Masks Blockade->Spliceosome Restores Access Exon7 Exon 7 Inclusion (Mature mRNA) Spliceosome->Exon7 Protein Functional SMN Protein Rescue Exon7->Protein

Caption: Mechanism of 2'-O-(N-cyclopropylmethyl)acetamide ASOs in promoting SMN2 Exon 7 inclusion.

Protocol: RT-qPCR Screening for SMN2 Exon 7 Inclusion

Objective: Quantify the ratio of full-length SMN2 mRNA (Exon 7 included) to truncated SMN2 mRNA (Exon 7 skipped) following ASO treatment.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Cultivate SMA patient-derived fibroblasts (e.g., GM03813) in DMEM + 10% FBS. Seed at 100,000 cells/well in 6-well plates. Transfect cells with the 2'-O-(N-CMA) modified ASO using Lipofectamine RNAiMAX at concentrations ranging from 1 nM to 100 nM.

    • Validation Control: Include a scrambled ASO sequence to control for off-target chemistry effects, and a clinically validated ASO (e.g., Nusinersen analog) as a positive benchmark.

  • RNA Extraction: After 48 hours, lyse cells and extract total RNA using a column-based kit (e.g., RNeasy).

    • Quality Control: Measure RNA concentration and purity via NanoDrop. Only proceed if the A₂₆₀/A₂₈₀ ratio is between 1.8 and 2.0.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random hexamers.

  • qPCR Amplification: Set up TaqMan or SYBR Green qPCR reactions. Use two distinct primer sets:

    • Primer Set A: Spans the Exon 6–Exon 7 junction (detects full-length SMN2).

    • Primer Set B: Spans the Exon 6–Exon 8 junction (detects truncated SMN2Δ7).

    • Housekeeping: Amplify GAPDH or ACTB for normalization.

  • Data Analysis: Calculate the relative expression using the 2^(-ΔΔCt) method. The efficacy of the N-CMA modified ASO is defined by the dose-dependent increase in the Exon 7-included transcript relative to the vehicle control.

Quantitative Data Presentation

The following table summarizes the pharmacological utility and screening metrics of the N-(cyclopropylmethyl)acetamide scaffold across different therapeutic targets based on recent drug discovery literature[2][3][4][5].

Application AreaTargetRole of N-CMA ScaffoldKey Pharmacological BenefitPrimary Screening Assay
CNS Therapeutics mGlu5 ReceptorSmall molecule core scaffoldEnhances glutamate affinity without intrinsic agonismFLIPR Calcium Flux
Pain Management N-type VGCCSmall molecule building blockAnalgesia without L-type associated hypotensionPatch-clamp Electrophysiology
RNA Therapeutics SMN2 Pre-mRNA2'-O-sugar modificationIncreases nuclease stability and RNA binding affinityRT-qPCR Splicing Assay
Autoimmune/Neuro Transglutaminase 2 (TG2)Covalent inhibitor moietyIrreversible binding to active site cysteineBiochemical Fluorescence Assay

Sources

Application Note: A Robust Sample Preparation Protocol for the GC-MS Quantification of N-(Cyclopropylmethyl)acetamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and validated sample preparation methodology for the quantitative analysis of N-(Cyclopropylmethyl)acetamide in biological matrices, specifically plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol emphasizes a liquid-liquid extraction (LLE) procedure, followed by a crucial derivatization step to enhance the analyte's volatility and thermal stability, ensuring high sensitivity and reproducibility. This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for the bioanalysis of this compound. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to international guidelines on bioanalytical method validation.

Introduction: The Rationale for a Tailored Approach

N-(Cyclopropylmethyl)acetamide is a small molecule amide of interest in pharmaceutical research. Accurate quantification in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical platform for this purpose, combining the high-resolution separation of gas chromatography with the specificity and sensitivity of mass spectrometry.[1][2]

However, the inherent polarity and potential for thermal degradation of amide-containing compounds present challenges for direct GC-MS analysis.[3] Therefore, a meticulously developed sample preparation protocol is paramount. This note details a comprehensive workflow, from initial sample extraction to final derivatization, designed to overcome these challenges and ensure the integrity of the analytical results. The selection of each step is justified to provide a clear understanding of the underlying chemical principles.

Foundational Principles: Extraction and Derivatization

The successful quantification of N-(Cyclopropylmethyl)acetamide hinges on two critical sample preparation stages:

  • Analyte Extraction: The primary goal is to isolate the analyte from the complex biological matrix (e.g., plasma), which contains proteins, lipids, salts, and other endogenous components that can interfere with the analysis and contaminate the GC-MS system.[4][5] Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable techniques.[1][6][7] For this application, LLE is selected for its simplicity, cost-effectiveness, and high recovery for small, relatively non-polar molecules when the appropriate solvent system is used.[4][8]

  • Analyte Derivatization: To improve the chromatographic behavior of polar molecules like amides, derivatization is often necessary.[3][6] This process chemically modifies the analyte to increase its volatility and thermal stability.[3][9] Silylation, which replaces active hydrogen atoms with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for compounds containing -OH, -NH, and -SH functional groups.[3][9]

Experimental Workflow: A Visual Overview

The following diagram illustrates the complete sample preparation and analysis workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 1. Plasma Sample Spiking (Analyte & Internal Standard) Vortex1 2. Vortex Mixing Sample->Vortex1 LLE 3. Liquid-Liquid Extraction (Addition of Ethyl Acetate) Vortex1->LLE Vortex2 4. Vortex & Centrifugation LLE->Vortex2 OrganicLayer 5. Organic Layer Separation Vortex2->OrganicLayer Evaporation 6. Solvent Evaporation (Under Nitrogen Stream) OrganicLayer->Evaporation Derivatization 7. Derivatization (BSTFA + 1% TMCS) Evaporation->Derivatization Incubation 8. Incubation (70°C, 30 min) Derivatization->Incubation FinalSample 9. Transfer to GC Vial Incubation->FinalSample GC_Injection 10. GC Injection FinalSample->GC_Injection Separation 11. Chromatographic Separation GC_Injection->Separation Detection 12. MS Detection (SIM Mode) Separation->Detection Data 13. Data Quantification Detection->Data

Figure 1: Workflow from sample preparation to GC-MS analysis.

Detailed Protocols

Materials and Reagents
  • N-(Cyclopropylmethyl)acetamide (Reference Standard)

  • N-(Cyclopropylmethyl)acetamide-d3 (Internal Standard, IS)

  • Ethyl Acetate (HPLC Grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Human Plasma (K2-EDTA)

  • Methanol (HPLC Grade)

  • Deionized Water

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts (200 µL)

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-(Cyclopropylmethyl)acetamide and its d3-isotopologue (Internal Standard) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 methanol/water mixture to prepare working solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS primary stock solution with methanol to achieve a final concentration of 10 µg/mL.

Protocol 2: Sample Extraction and Derivatization
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (blank, calibration standard, or QC sample).

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL IS working solution to all tubes except for the blank matrix.

  • Vortexing: Briefly vortex the samples for 10 seconds to ensure homogeneity.

  • Liquid-Liquid Extraction: Add 600 µL of ethyl acetate to each tube.

    • Causality Explanation: Ethyl acetate is a moderately polar solvent that provides efficient extraction for a wide range of organic molecules from aqueous matrices. It is also immiscible with water and has a relatively low boiling point, facilitating easy evaporation.[1]

  • Mixing and Phase Separation: Cap the tubes and vortex vigorously for 2 minutes. Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer (approximately 500 µL) to a clean microcentrifuge tube, avoiding the proteinaceous interface.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 50 µL of BSTFA + 1% TMCS.

    • Causality Explanation: BSTFA is a potent silylating agent that reacts with the active hydrogen on the amide nitrogen of N-(Cyclopropylmethyl)acetamide to form a more volatile and thermally stable trimethylsilyl (TMS) derivative.[9][10] The 1% TMCS acts as a catalyst to enhance the reaction rate.

  • Reaction: Cap the tubes and incubate at 70°C for 30 minutes.

  • Final Step: After cooling to room temperature, transfer the derivatized sample to a 200 µL glass insert within an autosampler vial for GC-MS analysis.

GC-MS Analytical Method

The following table summarizes the recommended GC-MS parameters. These should serve as a starting point and may require optimization based on the specific instrumentation used.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Oven Program Initial 80°C, hold 1 min; ramp to 280°C at 20°C/min; hold 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor To be determined by analysis of the derivatized standard
(Hypothetical)Analyte (TMS-derivative): m/z [M]+, [M-15]+
IS (TMS-d3-derivative): m/z [M]+, [M-15]+

Method Validation and Data Presentation

A full validation of this bioanalytical method should be performed in accordance with regulatory guidelines from bodies such as the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA).[11][12][13] The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.

  • Calibration Curve: Linearity, range, and the lower limit of quantification (LLOQ).

  • Accuracy and Precision: Intra- and inter-day variability at multiple QC levels (low, medium, and high).

  • Recovery: Extraction efficiency of the analyte and IS.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

  • Stability: Freeze-thaw, short-term, and long-term stability of the analyte in the biological matrix.

Representative Quantitative Data

The following table presents hypothetical but realistic validation data to illustrate the expected performance of the method.

Validation Parameter Acceptance Criteria (EMA/FDA) Hypothetical Result
Calibration Range -1 - 1000 ng/mL
Linearity (r²) ≥ 0.990.998
LLOQ Accuracy: ±20%, Precision: ≤20%Accuracy: 95%, Precision: 8.5%
Accuracy (QC levels) ±15% of nominal92% - 108%
Precision (QC levels) ≤15% CV< 10%
Extraction Recovery Consistent and reproducible~85%
Matrix Factor CV ≤ 15%< 12%

Conclusion and Trustworthiness

This application note provides a comprehensive and scientifically-grounded protocol for the sample preparation and GC-MS quantification of N-(Cyclopropylmethyl)acetamide in plasma. The described liquid-liquid extraction followed by silylation derivatization is a robust strategy designed to ensure high recovery, minimize matrix effects, and produce a thermally stable analyte suitable for GC-MS analysis.[1][3][4] By following this protocol and performing a full method validation according to established regulatory guidelines, researchers can generate reliable and accurate data for pivotal pharmaceutical development studies.[14]

References

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved from [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Sultana, T., & Johnson, M. E. (2006). Sample preparation and gas chromatography of primary fatty acid amides. Journal of Chromatography A, 1101(1-2), 278–285. Retrieved from [Link]

  • American Laboratory. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • International Labmate. (2025). SPME in GC Sample Preparation: Advantages and Applications. Retrieved from [Link]

  • Kinter, M., & Korfmacher, W. A. (2019). Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis? In Mass Spectrometry: A Textbook (pp. 1-18). Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Tsikas, D. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Metabolites, 12(9), 856. Retrieved from [Link]

  • Scharlab. (n.d.). Sample preparation with solid-phase extraction. Retrieved from [Link]

  • SCION Instruments. (2024). Sample Preparation – Liquid-Liquid Extraction. Retrieved from [Link]

  • Drawell. (2025). GC Sample Preparation - Techniques and Challenges. Retrieved from [Link]

  • SCION Instruments. (2025). GC-MS sample preparation and column choice guide. Retrieved from [Link]

  • Li, W., et al. (2012). In situ derivatization-liquid liquid extraction as a sample preparation strategy for the determination of urinary biomarker prolyl-4-hydroxyproline by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1231, 41-8. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • FyoniBio. (n.d.). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. Retrieved from [Link]

  • ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies. Retrieved from [Link]

  • Restek. (n.d.). GC Derivatization. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Naz, S. (2014). Quantitative analysis of small molecules in biological samples. Journal of Chromatography A, 1357, 1-2. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]

  • Huitrón-Reséndiz, S., et al. (1999). A Gas Chromatographic-Mass Spectral Assay for the Quantitative Determination of Oleamide in Biological Fluids. Journal of Lipid Research, 40(5), 977-982. Retrieved from [Link]

  • Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111-117. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2016). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Giuffrida, A., & Piomelli, D. (1998). GC/MS Analysis of Anandamide and Quantification of N-Arachidonoylphosphatidylethanolamides in Various Brain Regions, Spinal Cord, Testis, and Spleen of the Rat. Journal of Biological Chemistry, 273(14), 8331-8335. Retrieved from [Link]

  • PubChem. (n.d.). N-(cyclopropylmethyl-methyl-oxo-[?]yl)acetamide. Retrieved from [Link]

  • Arnhard, K., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 418. Retrieved from [Link]

  • Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111–117. Retrieved from [Link]

  • Google Patents. (1981). EP0024682A1 - Process for the preparation of n-propyl-n-propylidene acetamide or di-n....
  • Cheng, Z., et al. (2016). Determination of five amides in food contact materials by GC/MS. Atlantis Press. Retrieved from [Link]

  • Ministry of the Environment, Japan. (2014). N,N-ジメチルアセトアミド - 平成26年度 化学物質分析法開発報告書. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(1-methylpropyl)-. Retrieved from [Link]

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Advanced Catalytic Transformations Involving N-(Cyclopropylmethyl)acetamide Substrates: Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Strategic Overview

The N-(cyclopropylmethyl)acetamide motif is a highly privileged pharmacophore in modern medicinal chemistry. The cyclopropylmethyl group provides a unique balance of lipophilicity and metabolic stability, allowing molecules to efficiently cross the blood-brain barrier—a critical feature for neuro-active compounds such as opioid receptor modulators and NAPE-PLD inhibitors. Concurrently, the acetamide moiety acts as a robust directing group (DG) for transition-metal catalysis, enabling late-stage functionalization.

However, synthesizing heavily functionalized N-(cyclopropylmethyl)acetamides presents a distinct catalytic challenge. The steric bulk of the cyclopropyl ring, combined with the conformational rigidity of the amide bond, heavily influences transition-metal coordination. As an Application Scientist, navigating these steric parameters requires a dual-pronged approach:

  • Direct C(sp2)–H Activation via Rhodium(III) catalysis for highly regioselective, atom-economical functionalization.

  • Modular Cross-Coupling via Palladium(0/II) catalysis using pre-functionalized α-haloacetamides to bypass the steric limitations of direct C–H activation.

StrategicLogic Target Target Scaffold: Functionalized N-(Cyclopropylmethyl)acetamide PathA Path A: Direct C-H Activation (Rh-Catalyzed) Target->PathA PathB Path B: Cross-Coupling (Pd-Catalyzed) Target->PathB OutcomeA High Regioselectivity Low Yield (Steric Clash) PathA->OutcomeA Steric Hindrance OutcomeB High Yield Requires Pre-functionalization PathB->OutcomeB Modular Assembly

Strategic pathways for synthesizing functionalized N-(cyclopropylmethyl)acetamide derivatives.

Rhodium(III)-Catalyzed C–H Acetoxylation of Enamides

Direct functionalization of unactivated vinyl C(sp2)–H bonds is notoriously difficult. Rhodium(III) catalysis offers a powerful solution by utilizing the acetamide nitrogen as a directing group to form a stable rhodacycle intermediate. In the context of N-(cyclopropylmethyl) enamides, the reaction is highly regioselective, yielding exclusively the Z-acetoxylated isomer 1.

Causality in Reaction Design
  • Catalyst Activation: The precatalyst [RhCp∗Cl2​]2​ is inactive on its own. The addition of AgOTf is strictly required to abstract the chloride ligands, generating the highly electrophilic, active cationic [RhCp∗(OTf)2​] species.

  • Steric Sensitivity: The size of the N-protecting group dictates the success of the rhodacycle formation. While N-methyl substrates achieve 78% yield, the bulky cyclopropylmethyl group creates significant steric clash during the C–H cleavage step, dropping the yield to ~17%. This quantitative drop is a critical data point for researchers: it proves the mechanism relies on a tight coordination sphere and suggests that for bulky N-alkyl groups, alternative cross-coupling strategies (see Section 3) may be more viable for scale-up.

Quantitative Data: Steric Impact on Yield
Substrate (N-Protecting Group)Catalyst LoadingOxidant / Acetate SourceYield (%)Regioselectivity (Z:E)
N-Methyl5 mol% [RhCp∗Cl2​]2​ Cu(OAc)2​⋅H2​O 78%>99:1
N-Ethyl5 mol% [RhCp∗Cl2​]2​ Cu(OAc)2​⋅H2​O 45%>99:1
N-Benzyl5 mol% [RhCp∗Cl2​]2​ Cu(OAc)2​⋅H2​O 41%>99:1
N-Cyclopropylmethyl 5 mol% [RhCp∗Cl2​]2​ Cu(OAc)2​⋅H2​O 17% >99:1
N-Boc5 mol% [RhCp∗Cl2​]2​ Cu(OAc)2​⋅H2​O 0%N/A

Data summarized from standard Rh(III) acetoxylation optimization studies 1.

CatalyticCycle Rh_pre [RhCpCl2]2 Precatalyst Rh_act CpRh(III) Active Species Rh_pre->Rh_act AgOTf -AgCl Coord Enamide Coordination (N-Cyclopropylmethyl) Rh_act->Coord CH_Act C-H Cleavage (Rhodacycle) Coord->CH_Act Base-Assisted Insertion Acetate Insertion (via Cu(OAc)2) CH_Act->Insertion Product Reductive Elimination Z-Acetoxylated Enamide Insertion->Product Product->Rh_act Product Release

Rhodium(III)-Catalyzed C(sp2)-H Acetoxylation Cycle for N-(Cyclopropylmethyl)enamides.

Protocol A: Self-Validating Rh(III) C–H Acetoxylation

Objective: Synthesize Z-acetoxylated N-(cyclopropylmethyl)acetamide derivatives.

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-(1-phenylvinyl)-N-(cyclopropylmethyl)acetamide (0.2 mmol), [RhCp∗Cl2​]2​ (5 mol%, 6.2 mg), AgOTf (10 mol%, 5.1 mg), and Cu(OAc)2​⋅H2​O (0.44 mmol, 2.2 equiv).

    • Validation Check 1: Upon addition of AgOTf to the Rh-precatalyst in the presence of ambient moisture/solvent, a faint white precipitate (AgCl) should begin forming, confirming the generation of the active cationic Rh(III) species.

  • Solvent Addition: Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE).

    • Causality Note: DCE is selected over toluene or THF because its polarity stabilizes the highly charged cationic Rh(III) intermediate, preventing premature catalyst aggregation.

  • Reaction Execution: Seal the tube and stir the mixture at 80 °C under an air atmosphere for 36 hours.

    • Validation Check 2: The reaction mixture will transition from a bright orange suspension to a dark green/brown mixture. This color shift confirms the dissolution and active participation of the Cu(OAc)2​ oxidant in the catalytic cycle.

  • Quench and Workup: Cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove copper and silver salts. Wash the pad with an additional 10 mL of DCM.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc 8:2).

    • Validation Check 3: The desired Z-acetoxylated product will elute as a distinct UV-active band. Verification via 1H-NMR will show a characteristic singlet for the vinylic proton shifted downfield due to the adjacent acetate group.

Palladium-Catalyzed Cross-Coupling of α-Haloacetamides

Because direct C–H activation of N-(cyclopropylmethyl)acetamides is sterically hindered, industrial and medicinal chemistry workflows often utilize pre-functionalized substrates like 2-bromo-N-(cyclopropylmethyl)acetamide. These substrates are highly reactive electrophiles in Palladium-catalyzed amination and cross-coupling reactions, frequently used to synthesize complex kinase inhibitors 2 and N-type calcium channel blockers 3.

Causality in Reaction Design
  • Ligand Selection (Xantphos): The cross-coupling of α-haloacetamides with amines requires a ligand with a wide bite angle. Xantphos forces the Palladium center into a geometry that dramatically accelerates reductive elimination, preventing competitive β-hydride elimination or off-target dehalogenation.

  • Base Selection ( Cs2​CO3​ ): A mild, inorganic base is critical. Stronger bases (like NaOtBu) can prematurely deprotonate the acetamide nitrogen or cause hydrolysis of the amide bond. Cs2​CO3​ provides the exact pKa required to neutralize the hydrobromic acid byproduct without degrading the substrate.

Protocol B: Self-Validating Pd-Catalyzed Amination

Objective: Synthesize complex N-(cyclopropylmethyl)-2-(amino)acetamide derivatives via C–N cross-coupling.

  • Reagent Preparation: In a nitrogen-filled glovebox, charge a vial with 2-bromo-N-(cyclopropylmethyl)acetamide (1.0 equiv, 0.5 mmol), the desired secondary amine (1.2 equiv, 0.6 mmol), Pd2​(dba)3​ (2.5 mol%), Xantphos (5 mol%), and anhydrous Cs2​CO3​ (2.0 equiv, 1.0 mmol).

  • Solvent Addition & Degassing: Add 5.0 mL of anhydrous, degassed Toluene.

    • Validation Check 1: The mixture should immediately take on the deep purple/red hue characteristic of the Pd2​(dba)3​ complex.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat to 90 °C in a pre-heated oil bath for 12 hours.

    • Validation Check 2: Monitor the reaction via TLC (30% EtOAc in Hexanes). The starting 2-bromo-N-(cyclopropylmethyl)acetamide ( Rf​≈0.4 ) should completely disappear, replaced by a more polar, highly UV-active spot corresponding to the coupled product. The color of the reaction will shift to a pale yellow/brown as the Pd(0) is consumed into the active catalytic cycle.

  • Quench and Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with saturated aqueous NaHCO3​ (10 mL) to remove cesium salts. Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent, concentrate the solvent, and purify via flash chromatography.

Workflow Step1 1. Reagent Preparation Weigh Substrate, Catalyst, Base Step2 2. Solvent Addition & Degassing Toluene, N2 atmosphere Step1->Step2 Step3 3. Catalytic Reaction Heat at 90°C for 12h Step2->Step3 Step4 4. Reaction Quench & Workup Cool to RT, Aqueous Wash Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5

Step-by-Step Experimental Workflow for Palladium-Catalyzed Cross-Coupling.

References

  • Amide-Assisted Acetoxylation of Vinyl C(sp2)–H Bonds by Rhodium Catalysis. Organic Letters, 2014.[Link]

  • Protein kinase inhibitors.
  • Acrylamide compounds and the use thereof.

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Application Note: Liquid-Liquid Extraction (LLE) Protocols for N-(Cyclopropylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(Cyclopropylmethyl)acetamide is a secondary amide frequently utilized as a structural motif in drug discovery, particularly in the development of1[1][2]. Following its synthesis—typically via the acylation of cyclopropylmethanamine with acetic anhydride or acetyl chloride—efficient downstream purification is critical. Liquid-liquid extraction (LLE) serves as the foundational technique to isolate this neutral amide from unreacted precursors, aqueous buffers, and reaction byproducts. This application note details a self-validating LLE protocol grounded in the physical chemistry of phase partitioning.

Physicochemical Profiling & Partitioning Logic

To design a robust LLE protocol, one must first analyze the physicochemical properties of the target molecule. The efficiency of LLE depends entirely on the 3[4][3].

Table 1: Physicochemical Properties of N-(Cyclopropylmethyl)acetamide

PropertyValue / CharacteristicImpact on Extraction Strategy
Molecular Weight 113.16 g/mol [5]Small molecule; highly mobile in biphasic systems.
LogP (Estimated) ~0.5 - 1.14[6]Moderately lipophilic. Requires moderately polar organic solvents (e.g., EtOAc, DCM) for efficient partitioning.
Acid/Base Character Neutral AmideDoes not ionize under standard aqueous acidic or basic washes. Allows for aggressive pH-swing washing to remove impurities[7].
Hydrogen Bonding Donor (N-H), Acceptor (C=O)Slight water solubility necessitates the use of "salting-out" (brine) to drive the equilibrium toward the organic phase.
Causality in Solvent Selection

Because N-(Cyclopropylmethyl)acetamide possesses both a hydrophobic cyclopropyl group and a polar amide linkage, highly non-polar solvents like hexane will yield poor recovery. Ethyl acetate (EtOAc) is the optimal solvent due to its hydrogen-bond accepting capability, which interacts favorably with the amide N-H, maximizing the partition coefficient ( Kp​ ) into the organic layer.

Mechanistic Principles of the Extraction Workflow

The extraction of neutral compounds like secondary amides relies on the 7[7].

  • Acid Wash (1M HCl): Unreacted cyclopropylmethanamine is basic. The acid wash protonates the amine, forming a water-soluble ammonium salt that is purged into the aqueous layer.

  • Base Wash (Sat. NaHCO₃): Acetic acid (a byproduct of acetic anhydride) is acidic. The bicarbonate wash deprotonates it into water-soluble acetate,8[8].

  • Brine Wash (Sat. NaCl): The high ionic strength of brine decreases the solubility of the partially polar amide in the aqueous phase (9) while simultaneously drawing dissolved water out of the organic phase[3][9].

Visualizing the LLE Workflow

LLE_Workflow Start Crude Reaction Mixture (Amide, Amine, Acetic Acid) AddSolvent Add Ethyl Acetate (EtOAc) & Phase Separation Start->AddSolvent OrgPhase1 Organic Phase (Target Amide + Organics) AddSolvent->OrgPhase1 Top Layer AqPhase1 Aqueous Phase (Discard) AddSolvent->AqPhase1 Bottom Layer WashAcid Wash with 1M HCl (Removes unreacted amine) OrgPhase1->WashAcid WashBase Wash with Sat. NaHCO3 (Removes acetic acid) WashAcid->WashBase WashBrine Wash with Sat. NaCl (Salting-out effect) WashBase->WashBrine Dry Dry over Anhydrous Na2SO4 (Removes trace water) WashBrine->Dry Evaporate Concentrate in Vacuo (Pure Amide Product) Dry->Evaporate

Sequential liquid-liquid extraction workflow for isolating neutral secondary amides.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol includes built-in physical and chemical checkpoints to ensure the extraction aligns with the expected thermodynamic outcomes at each step.

Phase 1: Initial Partitioning
  • Quenching: Transfer the crude reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent (e.g., THF), dilute the mixture with a 5-fold volume of distilled water to force the organic product out of the aqueous phase[7].

  • Solvent Addition: Add EtOAc at a 1:1 volume ratio to the aqueous phase.

  • Mixing: Stopper the funnel, invert, and immediately open the stopcock to vent any pressure. Shake vigorously for 30 seconds to ensure maximum surface area contact between the immiscible phases[3].

  • Separation: Secure the funnel on a ring stand and allow the layers to separate completely. EtOAc (density ~0.90 g/mL) will form the top organic layer, while the aqueous phase (density ~1.00 g/mL) will be the bottom layer.

  • Aqueous Drain: Drain the lower aqueous layer into an Erlenmeyer flask.

    • Self-Validation Check: Retain this aqueous layer until the final product mass is confirmed, ensuring no target molecule was lost due to unexpected aqueous solubility.

Phase 2: Targeted Washing
  • Acid Wash (Amine Removal): Add 0.5 volumes of 1M HCl to the organic phase remaining in the funnel. Shake, vent, and separate. Discard the lower aqueous layer.

  • Base Wash (Acid Removal): Add 0.5 volumes of saturated NaHCO₃. Caution: CO₂ gas will evolve rapidly as acidic byproducts are neutralized. Vent frequently[8]. Shake, separate, and discard the lower aqueous layer.

    • Self-Validation Check: Test the pH of the discarded aqueous layer; it should be mildly basic (~pH 8), confirming all acid has been successfully neutralized.

  • Brine Wash (Water Removal): Add 0.5 volumes of saturated NaCl (brine). Shake and separate. This step pre-dries the organic layer and pushes any dissolved amide back into the EtOAc via the salting-out effect[7].

Phase 3: Drying and Concentration
  • Chemical Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous Na₂SO₄ incrementally.

    • Self-Validation Check: Continue adding until the crystals flow freely like sand when swirled (indicating all trace water has been absorbed). Let sit for 10 minutes.

  • Filtration: Gravity-filter the solution through fluted filter paper to remove the hydrated drying agent.

  • Concentration: Evaporate the EtOAc using a rotary evaporator under reduced pressure (e.g., 40°C, 200 mbar) to yield pure N-(Cyclopropylmethyl)acetamide[8].

Troubleshooting & Yield Optimization

Table 2: Common LLE Challenges and Solutions

IssueMechanistic CauseCorrective Action
Emulsion Formation Trapped micro-droplets due to similar phase densities or surfactant-like impurities.Add more brine to increase the density of the aqueous phase, or gently swirl the funnel instead of vigorous shaking.
Low Product Yield Target molecule possesses too much water solubility (LogP < 1).Perform multiple (3x) extractions with smaller volumes of EtOAc rather than one large extraction. "Back-extract" the combined aqueous layers with fresh EtOAc.
Residual Acetic Acid Incomplete neutralization during the base wash.Repeat the saturated NaHCO₃ wash until no further CO₂ gas evolves and the aqueous wash pH remains >7[8].

References

  • Benchchem: N-(Cyclopropylmethyl)acetamide | 61771-97-9 - Benchchem. 5

  • ACRYLAMIDE COMPOUNDS AND THE USE THEREOF (EP 2414332 B1) - European Patent Office. 1

  • 2-chloro-N-(cyclopropylmethyl)acetamide - Guidechem. 6

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. 7

  • Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid - Green Chemistry (RSC Publishing). 9

  • Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC (NIH). 4

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. 3

  • Which extraction procedure will completely separate an amide from the by-product... - Reddit (r/Mcat). 8

  • Protein kinase inhibitors (US7855211B2) - Google Patents. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for N-(Cyclopropylmethyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and workflow bottlenecks encountered during the N-acetylation of primary aliphatic amines. By understanding the causality behind reagent interactions, you can transform a low-yielding synthesis into a highly efficient, self-validating protocol.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My reaction stalls at ~50% conversion despite using 1.0 equivalent of acetic anhydride. Why is the starting amine unreactive? Causality: The reaction between cyclopropylmethylamine and acetic anhydride generates one equivalent of N-(cyclopropylmethyl)acetamide and one equivalent of acetic acid. Acetic acid (pKa ~4.8) rapidly protonates the remaining unreacted cyclopropylmethylamine (pKa ~10.5), forming an unreactive cyclopropylmethylammonium acetate salt[1][2]. Because the protonated amine lacks a free lone pair, it cannot act as a nucleophile. Solution: You must introduce an acid scavenger. In organic solvents, adding 1.5 equivalents of a mild base like pyridine or triethylamine neutralizes the acetic acid byproduct, keeping the primary amine in its reactive, free-base form[3]. For aqueous systems, the addition of sodium bicarbonate (NaHCO₃) to maintain a pH of ~5.5 is highly effective[1].

Q2: I am observing multiple product spots on my TLC plate, and mass spectrometry indicates a +42 Da mass shift over my desired product. What went wrong? Causality: You are observing diacetylation (over-acetylation). While the first acetylation forms the desired secondary amide, the amide nitrogen retains a lone pair. Although this lone pair is delocalized into the carbonyl group (making it weakly nucleophilic), it can still attack the highly electrophilic acetic anhydride under forcing conditions—such as elevated temperatures, excess anhydride, or the overuse of hypernucleophilic catalysts like DMAP (4-Dimethylaminopyridine)[3][4]. Solution: Strictly limit acetic anhydride to 1.1 equivalents. Avoid using DMAP unless absolutely necessary, and maintain the reaction temperature between 0 °C and 25 °C[3].

Q3: My reaction goes to completion, but my isolated yield after aqueous workup is unexpectedly low. Where is my product? Causality: N-(Cyclopropylmethyl)acetamide is a relatively small, polar molecule with hydrogen-bonding capabilities. During a standard aqueous wash to remove pyridine and acetic acid, a significant portion of the product partitions into the aqueous layer[5]. Solution: Implement a "salting-out" procedure. Saturate the aqueous layer with sodium chloride (brine) before extraction. This increases the ionic strength of the aqueous phase, forcing the polar organic product into the organic extraction solvent (e.g., dichloromethane or ethyl acetate).

Part 2: Logical Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield of N-(Cyclopropylmethyl)acetamide CheckTLC Analyze via TLC/LC-MS (In-Process Control) Start->CheckTLC Unreacted Unreacted Amine Present? CheckTLC->Unreacted OverReacted Multiple Product Spots (Diacetylation)? CheckTLC->OverReacted Acidic Amine Protonation. Add Pyridine/NaHCO3 Unreacted->Acidic Yes WorkupLoss Product lost in water. Saturate with NaCl Unreacted->WorkupLoss No Diacetylation Over-acetylation. Reduce Ac2O to 1.1 eq OverReacted->Diacetylation Yes

Logical troubleshooting workflow for identifying and resolving low reaction yields.

Part 3: Quantitative Optimization Data

The following table synthesizes quantitative data regarding the impact of solvent and base selection on the acetylation of primary amines. Comparing these parameters allows you to select the optimal conditions for your specific scale and environmental constraints.

Table 1: Effect of Reaction Parameters on Primary Amine Acetylation Yield

SolventAcetylating AgentBase / Acid ScavengerTemp (°C)TimeYield (%)Primary Limitation Overcome
Dichloromethane Acetic Anhydride (1.1 eq)Pyridine (1.5 eq)0 to 252 h>90% Prevents amine protonation[3]
Water Acetic Anhydride (1.5 eq)NaHCO₃ (pH 5.5)255 min85–90% Eliminates organic solvent waste[1]
Solvent-Free Acetic Anhydride (1.5 eq)MoO₃–SiO₂ Catalyst806 h80–100% Avoids liquid base catalysts[2]
Acetic Acid Acetic Anhydride (1.0 eq)None1002 h<50% Overcomes incomplete conversion[5]

Part 4: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By incorporating specific In-Process Controls (IPCs), the system ensures that each chemical transformation is verified before proceeding, practically eliminating downstream failures.

Materials Required:
  • Cyclopropylmethylamine (1.0 eq, limiting reagent)

  • Acetic Anhydride (1.1 eq, acetylating agent)

  • Anhydrous Pyridine (1.5 eq, acid scavenger)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Aqueous NaHCO₃ & Saturated Aqueous NaCl (Brine)

Step-by-Step Methodology:
  • System Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of cyclopropylmethylamine in 20 mL of anhydrous DCM under a nitrogen atmosphere[3].

  • Base Addition: Add 15.0 mmol (1.5 eq) of anhydrous pyridine to the solution.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Acetylation is highly exothermic; thermal control prevents the kinetic formation of diacetylated side products.

  • Controlled Acetylation: Using a dropping funnel, add 11.0 mmol (1.1 eq) of acetic anhydride dropwise over 15 minutes[3].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2 hours.

  • IPC (Self-Validation): Spot the reaction mixture on a silica TLC plate alongside the starting amine. Elute with a suitable solvent (e.g., 50% Ethyl Acetate in Hexanes). The reaction is validated when the primary amine spot is completely consumed.

  • Quenching: Slowly add 10 mL of cold saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until CO₂ evolution ceases. Causality: This neutralizes excess acetic anhydride and pyridine, preventing further reaction during isolation[1].

  • Extraction & Workup: Transfer the biphasic mixture to a separatory funnel. Add 10 mL of brine to the aqueous layer to salt out the product. Extract the aqueous layer with DCM (3 x 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-(Cyclopropylmethyl)acetamide.

Workflow Step1 1. Dissolve Cyclopropylmethylamine in anhydrous DCM Step2 2. Add Pyridine (1.5 eq) Cool system to 0°C Step1->Step2 Step3 3. Dropwise addition of Acetic Anhydride (1.1 eq) Step2->Step3 Step4 4. Stir at RT for 2h Validate via TLC (IPC) Step3->Step4 Step5 5. Quench with cold NaHCO3(aq) to neutralize acid Step4->Step5 Step6 6. Brine Saturation & DCM Extraction Step5->Step6

Step-by-step experimental workflow for the optimized N-acetylation protocol.

References

  • ResearchGate. "Mild and eco-friendly chemoselective acylation of amines in aqueous medium." ARKIVOC 2004 (i) 55-63. URL:[Link]

  • RSC Advances. "Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts." New Journal of Chemistry. URL:[Link]

  • ACS Publications. "Unexpected Reaction Products of Uracil and Its Methyl Derivatives with Acetic Anhydride and Methylene Chloride." The Journal of Organic Chemistry. URL:[Link]

Sources

Technical Support Center: N-(Cyclopropylmethyl)acetamide Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide for Poor Aqueous Solubility

Introduction

N-(Cyclopropylmethyl)acetamide is a small molecule amide that, like many organic compounds rich in carbon, is anticipated to exhibit limited solubility in aqueous media. This characteristic poses a significant challenge for a wide range of applications, from biological assays to preclinical formulation development. Poor solubility can lead to inaccurate quantification, low bioavailability, and unreliable experimental results.

This technical support guide provides a systematic, question-and-answer-based approach to troubleshoot and resolve solubility issues with N-(Cyclopropylmethyl)acetamide. We will progress from simple physical methods to more complex formulation strategies, explaining the scientific rationale behind each technique to empower researchers to make informed decisions.

Frequently Asked Questions (FAQs) & Troubleshooting Protocols

Q1: I've added N-(Cyclopropylmethyl)acetamide to my aqueous buffer, but it's not dissolving. What are the first steps I should take?

Answer: Initial insolubility is often overcome by addressing the kinetics of dissolution. Before moving to more complex formulation changes, simple physical methods should be employed to increase the rate at which the compound dissolves.

Scientific Rationale: The dissolution of a solid in a liquid is governed by the Noyes-Whitney equation, which shows that the rate of dissolution is proportional to the surface area of the solid and the concentration gradient. Physical methods like heating and agitation increase the kinetic energy of the system, enhancing the mass transfer of the solute from the solid surface into the bulk solvent.

Workflow: Initial Solubility Assessment

A Weigh N-(Cyclopropylmethyl)acetamide B Add chosen aqueous vehicle (e.g., PBS, Water) A->B C Vortex / Stir at Room Temperature (RT) for 5-10 min B->C D Visually Inspect for Undissolved Particles C->D E Particles Present? D->E F Gently warm solution (30-40°C) while stirring E->F Yes K Compound Dissolved. Solution ready for use/filtration. E->K No G Sonicate in a bath sonicator for 10-15 min F->G H Visually Inspect Again G->H I Particles Still Present? H->I J Solution is likely saturated. Proceed to advanced methods. I->J Yes I->K No

Caption: Initial workflow for dissolving a poorly soluble compound.

Step-by-Step Protocol:

  • Agitation: After adding the compound to the solvent, ensure vigorous mixing using a vortex mixer or a magnetic stirrer for at least 5-10 minutes.

  • Gentle Heating: If particles remain, gently warm the solution to 30-40°C. Do not boil, as this could degrade the compound. Increased temperature often enhances the solubility of solids.

  • Sonication: Place the sample vial in a bath sonicator for 10-15 minutes. The high-frequency sound waves create micro-agitations that help break down solid aggregates and increase the surface area for dissolution.

  • Filtration: Once the compound appears dissolved, filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any remaining micro-particulates. This is crucial for sterile applications and analytical techniques like HPLC.

Q2: Physical methods didn't work. How does adjusting the pH help, and is it suitable for N-(Cyclopropylmethyl)acetamide?

Answer: Adjusting the pH of the solvent is a powerful technique for compounds that have ionizable functional groups (i.e., acidic or basic centers).

Scientific Rationale: The solubility of an ionizable compound is lowest at its isoelectric point and increases as the molecule becomes charged. According to the Henderson-Hasselbalch equation, by adjusting the pH of the solution to be approximately 2 units above the pKa (for an acidic group) or 2 units below the pKa (for a basic group), the compound will be over 99% ionized. The charged, ionized form of a molecule is generally much more polar and thus more soluble in aqueous media.

Applicability to N-(Cyclopropylmethyl)acetamide: The amide functional group in N-(Cyclopropylmethyl)acetamide is generally considered neutral and is not readily ionizable under typical pH conditions (pH 1-10). The nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, making it a very weak base. Therefore, pH adjustment is unlikely to significantly improve the solubility of this specific compound.

Q3: Since pH modification is not ideal, what is the next logical step? Should I use a co-solvent?

Answer: Yes, employing a water-miscible organic co-solvent is one of the most common and effective strategies for increasing the solubility of non-ionizable, poorly soluble compounds.

Scientific Rationale: Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar or weakly polar solute like N-(Cyclopropylmethyl)acetamide disrupts this network, which is energetically unfavorable. A co-solvent works by reducing the overall polarity of the solvent system. It breaks up water's hydrogen bond network, creating a "microenvironment" that is more hospitable to the non-polar solute, thereby increasing its solubility.

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (%)Key Considerations
Dimethyl Sulfoxide (DMSO)1-10%Highly effective but can be toxic to cells at higher concentrations.
Ethanol (EtOH)5-20%Biocompatible, but can cause protein precipitation. Volatile.
Propylene Glycol (PG)10-30%Generally regarded as safe (GRAS). Viscous.
Polyethylene Glycol (PEG 300/400)10-40%Low toxicity, commonly used in pharmaceutical formulations.

Step-by-Step Protocol for Co-Solvent Use:

  • Prepare a Concentrated Stock: Dissolve the N-(Cyclopropylmethyl)acetamide in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). The compound should be freely soluble in the pure organic solvent.

  • Serial Dilution: Perform a serial dilution of this stock solution into your aqueous buffer. For example, to make a 100 µM solution with 1% DMSO from a 10 mM stock, you would add 10 µL of the stock solution to 990 µL of your aqueous buffer.

  • Observe for Precipitation: After each dilution, vortex thoroughly and let the solution sit for several minutes. Observe carefully for any signs of the compound "crashing out" or precipitating. The highest concentration that remains clear is your approximate limit of solubility in that co-solvent/water mixture.

  • Control Group: Always remember to treat your control samples (e.g., cells, enzymes) with the same final concentration of the co-solvent vehicle to account for any effects of the solvent itself.

Q4: My application is sensitive to organic solvents. Are there alternatives to co-solvents?

Answer: Absolutely. If co-solvents are not suitable for your experimental system, using cyclodextrins is an excellent alternative. Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble "guest" molecules within their hydrophobic core.

Scientific Rationale: Cyclodextrins have a unique structure resembling a truncated cone or torus. The exterior of this torus is hydrophilic, making the entire molecule water-soluble. The interior cavity, however, is lined with glycosidic ether-like bonds, creating a non-polar, hydrophobic environment. A poorly water-soluble molecule like N-(Cyclopropylmethyl)acetamide can partition from the aqueous phase into this hydrophobic cavity, forming an "inclusion complex." This complex has the favorable water-solubilizing properties of the cyclodextrin exterior, effectively shielding the hydrophobic guest molecule from the water.

cluster_0 Aqueous Environment cluster_1 Formation of Inclusion Complex Compound N-(Cyclopropylmethyl)acetamide (Hydrophobic) Complex Hydrophilic Exterior Hydrophobic Guest Molecule Inside Compound->Complex:f1 Reversible Equilibrium CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex:f0 Reversible Equilibrium

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Commonly Used Cyclodextrins:

Cyclodextrin TypeKey Features
β-Cyclodextrin (βCD)Natural cyclodextrin, but has relatively low aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Highly water-soluble and widely used in pharmaceutical formulations due to its excellent safety profile.
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®)A modified cyclodextrin with a charged group, leading to very high water solubility and strong complexation.

Step-by-Step Protocol for Cyclodextrin Solubilization:

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 1-10% w/v HP-β-CD) in your desired aqueous buffer.

  • Add Compound: Add the pre-weighed N-(Cyclopropylmethyl)acetamide powder directly to the cyclodextrin solution.

  • Equilibrate: Tightly cap the vial and place it on a shaker or rotator at room temperature. Allow the mixture to equilibrate for several hours, or even overnight, to ensure maximum complexation. Gentle heating (30-40°C) can sometimes accelerate this process.

  • Clarify the Solution: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.

  • Collect and Filter: Carefully collect the supernatant, which contains the soluble drug-cyclodextrin complex, and filter it through a 0.22 µm syringe filter.

  • Quantification: It is crucial to determine the actual concentration of your compound in the final solution using an appropriate analytical method, such as HPLC-UV or LC-MS, as you cannot assume 100% of the added compound has dissolved.

Summary & Final Recommendations

When encountering solubility issues with N-(Cyclopropylmethyl)acetamide, a stepwise approach is recommended. Always begin with simple physical methods before escalating to formulation-based strategies. As this compound lacks ionizable groups, pH modification is not a viable path. The use of co-solvents like DMSO or PEG 400 is a robust and widely applicable method. For sensitive applications where organic solvents must be avoided, cyclodextrins, particularly HP-β-CD, offer a highly effective and biocompatible alternative.

References

  • Title: The Noyes-Whitney Equation and Dissolution Testing Source: American Pharmaceutical Review URL: [Link]

  • Title: The Henderson-Hasselbalch Equation Source: Chemistry LibreTexts URL: [Link]

  • Title: Cosolvents and Cosolvency Source: ScienceDirect URL: [Link]

  • Title: Revisiting the DMSO concentration for cryopreservation of cells Source: Nature Scientific Reports URL: [Link]

  • Title: Polyethylene Glycol (PEG): A Versatile Polymer for Pharmaceutical Applications Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Cyclodextrins Source: ScienceDirect URL: [Link]

  • Title: Hydroxypropyl-Beta-Cyclodextrin Source: European Medicines Agency (EMA) URL: [Link]

Technical Support Center: A Guide to Preventing N-(Cyclopropylmethyl)acetamide Degradation Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(Cyclopropylmethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of N-(Cyclopropylmethyl)acetamide, particularly its degradation under acidic conditions. Our goal is to equip you with the knowledge and practical strategies to ensure the integrity of your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: My N-(Cyclopropylmethyl)acetamide solution appears to be losing potency over time when prepared in an acidic buffer. What is the likely cause?

A1: The most probable cause for the loss of potency of N-(Cyclopropylmethyl)acetamide in acidic solutions is acid-catalyzed hydrolysis of the amide bond.[1][2] Amides, while generally stable, are susceptible to cleavage in the presence of strong acids and water, a reaction that is often accelerated by heat.[3] This process breaks the amide bond, yielding cyclopropylmethanamine and acetic acid as the primary degradation products. The rate of this degradation is highly dependent on the pH of the solution and the temperature.[2][4]

Q2: What is the chemical mechanism behind the acid-catalyzed degradation of N-(Cyclopropylmethyl)acetamide?

A2: The acid-catalyzed hydrolysis of N-(Cyclopropylmethyl)acetamide follows a well-established multi-step mechanism for amides.[5][6][7] First, the carbonyl oxygen of the amide is protonated by the acid, which makes the carbonyl carbon more electrophilic.[5][6] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[5] Following a proton transfer from the oxygen to the nitrogen atom, the carbon-nitrogen bond cleaves, releasing the amine (cyclopropylmethanamine) and a protonated carboxylic acid (acetic acid).[7] The final step involves deprotonation of the carboxylic acid.

Q3: Are there any other potential degradation pathways for the cyclopropylmethyl group under acidic conditions?

A3: While amide hydrolysis is the primary concern, the cyclopropane ring itself can be susceptible to ring-opening reactions under strongly acidic conditions, although this typically requires harsh conditions.[8] This could potentially lead to a mixture of degradation products. However, for most experimental conditions involving dilute acids, the hydrolysis of the amide bond is the significantly more favored degradation pathway.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a structured approach to troubleshooting the degradation of N-(Cyclopropylmethyl)acetamide in your experiments.

Observed Issue Potential Cause Recommended Action Rationale
Loss of compound potency over time in solution (confirmed by HPLC/LC-MS) Acid-catalyzed hydrolysis of the amide bond.1. pH Control: Maintain the solution pH in the neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate buffer).2. Temperature Control: Prepare and store solutions at low temperatures (2-8°C). For long-term storage, consider freezing at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[1]Amide hydrolysis is significantly slower at neutral pH and lower temperatures.[2][4]
Appearance of new peaks in HPLC/LC-MS chromatogram Formation of degradation products (e.g., cyclopropylmethanamine and acetic acid).1. Forced Degradation Study: Conduct a forced degradation study (see Protocol 1) to confirm the identity of the degradation products.2. Stability-Indicating Method: Develop and validate a stability-indicating HPLC or LC-MS/MS method (see Protocol 2) to resolve the parent compound from its degradants.A forced degradation study helps in understanding the degradation profile and in developing an analytical method that can accurately quantify the compound in the presence of its impurities.[9][10]
Inconsistent experimental results Variable degradation of N-(Cyclopropylmethyl)acetamide between experiments.1. Standardize Solution Preparation: Prepare fresh solutions for each experiment and use them promptly.2. Solvent Selection: If using co-solvents, ensure they are of high purity and do not promote degradation. For acidic conditions, aprotic solvents like acetonitrile or DMSO may be preferable to methanol.Consistent procedures minimize variability. Some organic solvents can participate in or accelerate degradation reactions.
Precipitation in the solution Change in solubility due to degradation or pH shift.1. Solubility Assessment: Determine the solubility of N-(Cyclopropylmethyl)acetamide in your chosen buffer system at the intended storage temperature.2. Monitor pH: Regularly check the pH of your buffered solutions, as it can change over time.Degradation products may have different solubility profiles than the parent compound. Maintaining the correct pH is crucial for both stability and solubility.[11]

Experimental Protocols

Protocol 1: Forced Degradation Study of N-(Cyclopropylmethyl)acetamide

This protocol outlines a typical forced degradation study to identify potential degradation products under acidic stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of N-(Cyclopropylmethyl)acetamide at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water).

2. Acidic Stress Condition:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[11]

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

3. Analysis:

  • Analyze the stressed samples using a suitable analytical method, such as HPLC-UV or LC-MS/MS (see Protocol 2).

  • Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for N-(Cyclopropylmethyl)acetamide

This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation is essential for quantitative analysis.[9][12][13]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase and an organic modifier.

    • Aqueous Phase (A): 20 mM phosphate buffer, pH adjusted to 7.0.

    • Organic Phase (B): Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of N-(Cyclopropylmethyl)acetamide (typically in the range of 200-220 nm for amides).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study or stability testing to a suitable concentration with the mobile phase.

3. Analysis and Data Interpretation:

  • Inject the samples onto the HPLC system.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent N-(Cyclopropylmethyl)acetamide peak.

Protocol 3: LC-MS/MS Method for Sensitive Quantification

For low-level quantification of N-(Cyclopropylmethyl)acetamide and its primary degradation product, cyclopropylmethanamine, LC-MS/MS is the recommended technique.[14][15]

1. LC Conditions:

  • Similar to the HPLC-UV method, but with a mobile phase compatible with mass spectrometry (e.g., using formic acid or ammonium formate as a modifier instead of non-volatile phosphate buffers).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

2. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM):

    • Determine the precursor ion (M+H)+ for N-(Cyclopropylmethyl)acetamide and cyclopropylmethanamine.

    • Optimize the collision energy to identify the most abundant and stable product ions for each compound.

    • Monitor the specific precursor-to-product ion transitions for quantification.

Visualizing Degradation and Experimental Workflow

Degradation Pathway of N-(Cyclopropylmethyl)acetamide

cluster_0 Acid-Catalyzed Hydrolysis N_Cyclopropylmethyl_acetamide N-(Cyclopropylmethyl)acetamide Protonated_Amide Protonated Amide N_Cyclopropylmethyl_acetamide->Protonated_Amide + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate + H2O Products Cyclopropylmethanamine + Acetic Acid Tetrahedral_Intermediate->Products - H+

Caption: Acid-catalyzed hydrolysis of N-(Cyclopropylmethyl)acetamide.

Experimental Workflow for Stability Assessment

cluster_1 Stability Assessment Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (e.g., Acid, Heat) Start->Stress Sample Collect Samples at Time Intervals Stress->Sample Analyze Analyze by Stability-Indicating Method (HPLC/LC-MS) Sample->Analyze Evaluate Evaluate Degradation Profile and Quantify Loss Analyze->Evaluate

Caption: Workflow for assessing the stability of N-(Cyclopropylmethyl)acetamide.

References

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC. Available from: [Link]

  • HPLC-UV Method Development: Testing 9 Articles in Formulation. NorthEast BioLab. Available from: [Link]

  • Journal of Chemical Health Risks Studies in Stability Indicating Chromatographic Method Development and Validation. Available from: [Link]

  • A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. RSC Publishing. Available from: [Link]

  • A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters (Journal Article). OSTI. Available from: [Link]

  • Novel Carboxylic Acid and Carboxamide Protective Groups Based on the Exceptional Stabilization of the Cyclopropylmethyl Cation. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • How to prevent the acid hydrolysis of an amide? : r/chemhelp. Reddit. Available from: [Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. PMC. Available from: [Link]

  • Development of Analytical method by UV and HPLC of Acetazolamide in bulk and tablet dosage form. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available from: [Link]

  • Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propio- namide in Water + Ethylene Glycol Media. Available from: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. Available from: [Link]

  • On the hydrolysis mechanisms of amides and peptides. University of Regina. Available from: [Link]

  • Why are acid amides not easily hydrolysed? Quora. Available from: [Link]

  • Development of Analytical method by UV and HPLC of Acetazolamide in bulk and tablet dosage form. ResearchGate. Available from: [Link]

  • The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Available from: [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Available from: [Link]

  • Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. Available from: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available from: [Link]

  • Acidic and Basic Amide Hydrolysis. ResearchGate. Available from: [Link]

  • Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B - ACS Publications. Available from: [Link]

  • N-[2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide: an orally bioavailable melatonin receptor agonist. PubMed. Available from: [Link]

  • (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. Available from: [Link]

  • Method and assays for quantitation of acetamide in a composition. Google Patents.
  • Hydrolysis of Cyclopropane Derivatives of Aspartic and Adipic Acids. ResearchGate. Available from: [Link]

  • Acetamide, N-(cyclopropylmethyl)-2-(methylamino)-. NextSDS. Available from: [Link]

  • 21.7: Chemistry of Amides. Chemistry LibreTexts. Available from: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available from: [Link]

  • (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Available from: [Link]

  • Advances in the Synthesis of Cyclopropylamines. Chemical Reviews - ACS Publications. Available from: [Link]

Sources

Technical Support Center: Optimizing Chromatographic Purification of N-(Cyclopropylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with the isolation and purification of N-(Cyclopropylmethyl)acetamide . Because this molecule is a small, polar, aliphatic amide lacking a conjugated π-electron system, standard reversed-phase UV-chromatography often yields poor retention and invisible peaks.

This guide provides field-proven, mechanistically grounded workflows to troubleshoot and optimize your purification strategy.

Diagnostic Workflows & Decision Trees

To establish a robust purification method, you must address two primary challenges: retention of a highly polar analyte and detection without a UV chromophore . The workflows below outline the optimal logic for isolating aliphatic amides.

Workflow A Crude Reaction Mixture B SCX SPE Scavenging A->B Load Sample C Flow-Through (Neutral Amide) B->C Elute D Trapped (Basic Amine) B->D Retain E HILIC Chromatography C->E Inject F CAD Detection E->F Eluent G Pure Target Amide F->G Collect

Workflow for the isolation and chromatographic purification of aliphatic amides.

LogicTree Q1 Has strong UV chromophore? UV Use UV-Vis Detection Q1->UV Yes Q2 Is high sensitivity required for small particles? Q1->Q2 No (Aliphatic Amides) CAD Use CAD (Linear, High Sens) Q2->CAD Yes (<50 nm) ELSD Use ELSD (Sigmoidal) Q2->ELSD No

Logical decision tree for selecting chromatographic detectors for amides.

Frequently Asked Questions (Troubleshooting)

Q1: My UV chromatogram shows a massive solvent front and no distinct product peak. Where is my compound? Causality & Solution: N-(Cyclopropylmethyl)acetamide lacks a conjugated π-electron system. Its only chromophore is the amide bond, which absorbs weakly in the deep UV range (200–215 nm). At these wavelengths, mobile phase solvents (like methanol or ethyl acetate) and trace impurities exhibit high background absorbance, completely masking the analyte. Action: Switch to a universal, aerosol-based detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). CAD provides superior sensitivity and a wider dynamic range for semi-volatile and non-volatile compounds compared to ELSD, independent of the analyte's optical properties[1].

Q2: Why is CAD recommended over ELSD for this specific molecule? Causality & Solution: N-(Cyclopropylmethyl)acetamide is a low-molecular-weight compound (MW = 113.16 g/mol ). ELSD relies on light scattering, and the magnitude of scattered light drops exponentially for particle diameters under 50 nm, resulting in poor sensitivity and complex sigmoidal response curves for small molecules[1]. CAD, however, transfers charge to the dried particles via ionized nitrogen gas. The measured charge is directly proportional to particle size, maintaining excellent sensitivity for particles as small as 10 nm[1]. Furthermore, CAD is less susceptible to nonlinear concentration dependencies when paired with proper mobile phases[2].

Q3: The amide is eluting in the void volume on my standard C18 column. How can I increase retention? Causality & Solution: Standard alkyl (C18) stationary phases rely on hydrophobic interactions. Because N-(Cyclopropylmethyl)acetamide is highly polar, hydrophobic partitioning is insufficient to retain it under standard reversed-phase conditions. Action: Employ Hydrophilic Interaction Liquid Chromatography (HILIC) using a polar stationary phase (e.g., Amide-80 or bare silica). In HILIC, water from the mobile phase forms a semi-immobilized layer on the stationary phase, allowing polar analytes to partition effectively[3][4].

Q4: How do I remove the unreacted cyclopropylmethanamine before HPLC to prevent column overloading? Causality & Solution: Amines are highly polar and basic, often causing severe peak tailing on silica-based columns due to secondary interactions with residual silanols. Since the target product is a neutral amide, you can exploit this pKa difference. Action: Use a Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) cartridge as a scavenger. The basic cyclopropylmethanamine will protonate and bind to the sulfonic acid groups on the SCX resin, while the neutral N-(Cyclopropylmethyl)acetamide will pass through without binding[5].

Step-by-Step Experimental Protocols

Protocol A: SCX Scavenging of Amine Impurities

This protocol utilizes a negative-selection strategy to purify the neutral amide from basic starting materials.

  • Conditioning: Pass 2 Column Volumes (CV) of Methanol through the SCX cartridge, followed by 2 CV of 0.1% Formic Acid in Water.

  • Loading: Dissolve the crude reaction mixture in a minimum volume of Methanol/Water (1:1) and load it onto the cartridge.

  • Elution: Elute with 3 CV of Methanol. Collect the flow-through in a clean flask.

    • Mechanistic Note: Unlike basic amides (e.g., those containing pyridine rings) which can be trapped on SCX[5], the simple aliphatic amide N-(Cyclopropylmethyl)acetamide remains neutral and elutes immediately.

  • Self-Validation Step: Spot a drop of the flow-through on a TLC plate, heat, and stain with Ninhydrin. The absence of a purple/pink spot confirms the complete removal of primary amines.

Protocol B: HILIC-CAD Analytical & Preparative Method

This protocol establishes a robust analytical method for polar amides lacking UV chromophores.

  • Column Selection: Install a TSKgel Amide-80 column (or equivalent HILIC phase, 150 x 4.6 mm, 3 µm)[3][4].

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 3.5). Note: Volatile buffers are strictly required for CAD to prevent detector fouling and high background noise[2].

    • Solvent B: 100% Acetonitrile (LC-MS grade).

  • Gradient Elution: Run a gradient starting at 90% B, decreasing to 70% B over 15 minutes at a flow rate of 1.0 mL/min.

    • Mechanistic Note: In HILIC, water is the strong eluting solvent. Decreasing the organic fraction forces the elution of strongly retained polar analytes[4].

  • Detector Settings (CAD): Set the evaporation temperature to 35°C (optimized to prevent the loss of semi-volatile amides). Apply an inverse gradient post-column (using a second pump) to ensure a constant mobile phase composition enters the detector. This compensates for response changes during gradient elution, ensuring standard-free quantification accuracy[1].

Quantitative Data Summaries

Table 1: Comparison of Detection Modalities for Aliphatic Amides

DetectorOperating PrincipleSensitivity for Low-Mass AmidesLinearity & Dynamic RangePrimary Limitations
UV-Vis (210 nm) Chromophore light absorptionPoorHighHigh solvent background; requires a chromophore.
ELSD Light scattering of dried aerosolModerateNon-linear (sigmoidal)Severe signal drop-off for particles <50 nm[1].
CAD Charge transfer to dried particlesHighLinear (with inverse gradient)Requires strictly volatile mobile phases and buffers[2].

Table 2: Stationary Phase Optimization Matrix

Phase TypePrimary Retention MechanismSuitability for N-(Cyclopropylmethyl)acetamideRecommended Mobile Phase
Standard C18 Hydrophobic partitioningLow (Elutes near void volume)High aqueous (>90% water).
AQ-C18 Hydrophobic + Polar embeddedModerate to High95% Water / 5% Acetonitrile.
Amide-80 (HILIC) Hydrophilic partitioningHigh (Optimal resolution)[3][4]High organic (70-90% ACN) with volatile buffer.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-(Cyclopropylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals facing chromatographic challenges with N-(Cyclopropylmethyl)acetamide .

While the cyclopropylmethyl tail of this compound provides excellent hydrophobicity for reversed-phase (RP) retention, its secondary amide core (-NH-CO-) is highly polar. This amphiphilic nature makes the molecule highly susceptible to secondary column interactions and solvent mismatch, frequently resulting in severe peak tailing. This guide provides a self-validating framework to diagnose, isolate, and eliminate these chromatographic distortions.

Diagnostic Workflow

Before altering your mobile phase chemistry, you must determine whether the tailing is a physical instrument issue or a chemical interaction . Follow the decision matrix below to isolate the root cause.

G Start Observe Peak Tailing for N-(Cyclopropylmethyl)acetamide Test1 Inject Neutral Marker (e.g., Toluene or Uracil) Start->Test1 Decision1 Does the neutral marker also tail? Test1->Decision1 Physical Physical/Instrument Issue (Extra-column volume, void) Decision1->Physical  Yes   Chemical Chemical/Method Issue (Silanol interaction, solvent mismatch) Decision1->Chemical  No   FixPhysical Check fittings, replace frits, or replace column Physical->FixPhysical Decision2 Is sample solvent stronger than initial mobile phase? Chemical->Decision2 SolventMismatch Solvent Mismatch (Band broadening at head) Decision2->SolventMismatch  Yes   Silanol Secondary Silanol Interactions (Hydrogen bonding with amide) Decision2->Silanol  No   FixSolvent Re-dissolve sample in initial mobile phase SolventMismatch->FixSolvent FixSilanol Lower pH to 2.5 - 3.0, Use Type-B end-capped column Silanol->FixSilanol

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Knowledge Base: FAQs & Causality

Q1: Why does N-(Cyclopropylmethyl)acetamide exhibit severe peak tailing even though it is a neutral/weakly basic compound? A1: The tailing is caused by a "mixed-mode" retention mechanism. While the primary retention is driven by the hydrophobic cyclopropylmethyl group interacting with the C18/C8 stationary phase, the secondary amide group (-NH-CO-) acts as both a strong hydrogen bond donor and acceptor. These functional groups engage in secondary interactions with residual silanol groups (-Si-OH) on the silica-based stationary phase[1]. Because silanol interaction sites are heterogeneous and have slow desorption kinetics, a portion of the analyte molecules lag behind the main band, creating an asymmetrical tail.

Q2: How do I definitively prove whether my tailing is a chemistry problem or an instrument plumbing issue? A2: You must perform the Neutral Marker Test (see Protocol 1). Physical problems—such as a void at the head of the column or dead volume in a poorly seated PEEK fitting—cause "infinite dilution" where the sample plug mixes turbulently with the mobile phase[2]. Because physical dead volume affects all molecules equally, a strictly neutral, non-hydrogen-bonding compound (like toluene) will also tail[2]. If the neutral marker is perfectly symmetrical but your amide tails, the issue is purely chemical.

Q3: My sample is dissolved in 100% Acetonitrile, but my initial mobile phase is highly aqueous (e.g., 5% Acetonitrile). Could this cause tailing? A3: Yes. This is known as sample solvent mismatch. When a strong injection solvent (100% organic) enters a weak mobile phase, the analyte does not immediately partition into the stationary phase at the head of the column. Instead, it travels down the column in the strong solvent plug until the organic solvent diffuses into the mobile phase. This causes the peak band to smear, split, or tail heavily. Always inject your sample in a solvent that matches the starting mobile phase composition.

Q4: What column chemistries and mobile phase adjustments are best suited to prevent amide tailing? A4: To mitigate silanol interactions, you must suppress silanol ionization. Residual silanols have a pKa of ~3.5 to 4.5. By lowering the mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid or Trifluoroacetic Acid), you force the silanols into a fully protonated, un-ionized state (-Si-OH), drastically reducing their polarity and interaction potential[3]. Additionally, utilize modern "Type B" high-purity silica columns that are fully end-capped, as these have significantly lower trace metal content and fewer active silanol sites[3].

Methodology Vault: Experimental Protocols

Protocol 1: The Neutral Marker Diagnostic Test

Objective: To isolate physical extra-column volume from chemical secondary interactions. Materials:

  • Neutral marker standard (e.g., Toluene or Uracil, 0.1 mg/mL).

  • Current mobile phase and column.

Step-by-Step Procedure:

  • Purge the HPLC system and equilibrate the column with your standard method mobile phase.

  • Inject 5 µL of the neutral marker standard.

  • Calculate the Asymmetry Factor ( As​ ) of the resulting peak at 10% peak height.

    • Formula: As​=B/A (where A is the front half width and B is the back half width of the peak).

  • Evaluate: If the neutral marker As​>1.2 , you have a physical void or dead volume. Re-cut and re-seat all capillary tubing connections between the injector, column, and detector. If the neutral marker As​≤1.2 , proceed to Protocol 2.

Protocol 2: Mobile Phase & Column Optimization for Amide Shielding

Objective: To eliminate chemical tailing of N-(Cyclopropylmethyl)acetamide via silanol suppression. Materials:

  • Type B, fully end-capped C18 column (e.g., Waters XBridge, Phenomenex Luna Omega).

  • 0.1% Trifluoroacetic acid (TFA) in Water (Mobile Phase A, pH ~2.0).

  • 0.1% TFA in Acetonitrile (Mobile Phase B).

Step-by-Step Procedure:

  • Install the high-purity Type B silica column. Ensure all fittings are zero-dead-volume.

  • Prepare the sample by dissolving N-(Cyclopropylmethyl)acetamide strictly in the initial mobile phase conditions (e.g., 95% A / 5% B) to prevent solvent mismatch.

  • Run a gradient from 5% B to 95% B over 15 minutes. The low pH (~2.0) provided by the TFA will fully protonate residual silanols, preventing hydrogen bonding with the amide carbonyl.

  • Analyze the peak shape. The As​ should now resolve to 0.9−1.1 .

Quantitative Data Presentation

Use the following diagnostic table to benchmark your observed Tailing Factor ( As​ ) against the most probable root cause and required corrective action.

Observed Tailing Factor ( As​ )Diagnostic ObservationPrimary Root CauseRecommended Corrective Action
As​>1.5 (All Peaks)Both neutral marker and amide peak exhibit identical tailing.Physical Dead Volume or Column VoidRe-plumb injector-to-detector tubing; replace column if voided.
As​>1.5 (Amide Only)Neutral marker is symmetrical ( As​≈1.0 ), but amide tails.Silanol Hydrogen Bonding Adjust mobile phase pH to < 3.0; switch to Type B end-capped silica.
As​>2.0 (Fronting/Split)Peak shape is highly distorted, often with a leading edge.Sample Solvent Mismatch Re-dissolve sample in a solvent matching the initial mobile phase.
As​ Increases with Volume Peak shape degrades only when injection volume > 10 µL.Volume Overload Reduce injection volume; increase sample concentration if signal is low.

Sources

Ideal storage conditions to prevent N-(Cyclopropylmethyl)acetamide oxidation

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Compound Stability and Preventing Oxidation

Welcome to the Technical Support Center for N-(Cyclopropylmethyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the ideal storage conditions and troubleshooting strategies to prevent the oxidation and degradation of this compound. As Senior Application Scientists, we have compiled this guide based on established principles of chemical stability and extensive experience in handling analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of N-(Cyclopropylmethyl)acetamide?

N-(Cyclopropylmethyl)acetamide, like many amide-containing compounds, is susceptible to degradation through several pathways, with oxidation and hydrolysis being the primary concerns.

  • Oxidation: The presence of oxygen, especially when combined with exposure to light or elevated temperatures, can initiate oxidative degradation.[1] While amides are generally considered stable, the nitrogen atom and the adjacent methylene group of the cyclopropylmethyl moiety could be potential sites for oxidation.

  • Hydrolysis: Amides can undergo hydrolysis under strongly acidic or basic conditions to yield a carboxylic acid and an amine.[2] This is typically a slower process compared to esters but can be significant over long-term storage if the compound is exposed to inappropriate pH conditions.

  • Light Exposure (Photolysis): Ultraviolet (UV) or visible light can provide the energy to initiate degradation reactions, including oxidation.

  • Elevated Temperature: Heat can accelerate the rates of both oxidation and hydrolysis.

Q2: What are the ideal storage conditions for N-(Cyclopropylmethyl)acetamide to minimize oxidation?

To ensure the long-term stability of N-(Cyclopropylmethyl)acetamide and prevent oxidative degradation, we recommend the following storage protocol:

ParameterRecommended ConditionRationale
Temperature -20°C or lower (Freezer)Reduces the rate of chemical reactions, including oxidation and hydrolysis.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in oxidative degradation.
Light Amber or Opaque VialsProtects the compound from light-induced degradation.[1]
Container Tightly Sealed Glass VialsPrevents exposure to atmospheric moisture and oxygen.

Q3: How can I tell if my sample of N-(Cyclopropylmethyl)acetamide has started to degrade?

Visual inspection may not always be sufficient. The most reliable method is to use analytical techniques to assess the purity of your sample.

  • Appearance: A change in color (e.g., yellowing) or physical state (e.g., clumping of a solid) can be an initial indicator of degradation.

  • Analytical Characterization: Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended to check for the presence of impurities or degradation products.[3][4][5] A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Q4: I suspect my N-(Cyclopropylmethyl)acetamide has been exposed to air. Is it still usable?

If the exposure was brief and the material has been stored under otherwise ideal conditions (cold and dark), it may still be suitable for use, depending on the sensitivity of your application. However, we strongly recommend re-analyzing the purity of the sample by HPLC or LC-MS before use to confirm its integrity. For applications requiring high purity, it is advisable to use a fresh, unopened sample.

Troubleshooting Guide: Investigating and Preventing Oxidation

This guide provides a systematic approach to identifying and resolving stability issues with N-(Cyclopropylmethyl)acetamide, with a focus on oxidative degradation.

Issue 1: Unexpected Impurities Detected in a Freshly Opened Vial
  • Possible Cause: The compound may have been compromised during shipping or initial handling.

  • Troubleshooting Steps:

    • Verify Storage Upon Receipt: Confirm that the compound was stored under the recommended conditions immediately upon arrival.

    • Analytical Confirmation: Analyze the sample using a validated HPLC or LC-MS method to characterize the impurities.

    • Contact Supplier: If significant degradation is confirmed in a new, unopened vial, contact the supplier with your analytical data.

Issue 2: Gradual Decrease in Purity Over Time
  • Possible Cause: Sub-optimal storage conditions are likely leading to slow degradation.

  • Troubleshooting Workflow:

G start Purity Decrease Observed storage_review Review Storage Conditions: - Temperature - Atmosphere - Light Exposure - Container Seal start->storage_review temp_check Is temperature ≤ -20°C? storage_review->temp_check atmosphere_check Is it stored under inert gas? temp_check->atmosphere_check Yes correct_temp Action: Move to appropriate freezer. temp_check->correct_temp No light_check Is it protected from light? atmosphere_check->light_check Yes correct_atmosphere Action: Purge vial with Argon/Nitrogen. atmosphere_check->correct_atmosphere No seal_check Is the container tightly sealed? light_check->seal_check Yes correct_light Action: Transfer to amber vial. light_check->correct_light No correct_seal Action: Ensure cap is tight; use parafilm. seal_check->correct_seal No reanalyze Re-analyze purity after corrective action. seal_check->reanalyze Yes correct_temp->reanalyze correct_atmosphere->reanalyze correct_light->reanalyze correct_seal->reanalyze

Caption: Troubleshooting workflow for decreased purity.

Issue 3: Inconsistent Results in Biological Assays
  • Possible Cause: Degradation of the compound in the assay medium or during experimental procedures.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of N-(Cyclopropylmethyl)acetamide immediately before use.

    • Assess Solution Stability: If possible, perform a short-term stability study of the compound in your assay buffer. Analyze the solution by HPLC at the beginning and end of your experiment's duration to check for degradation.

    • Minimize Light and Heat Exposure: Protect your solutions from light and keep them on ice when not in immediate use.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Oxidative Degradants

This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to develop a stability-indicating analytical method.[6][7]

Objective: To identify potential oxidation products of N-(Cyclopropylmethyl)acetamide.

Materials:

  • N-(Cyclopropylmethyl)acetamide

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: Prepare a solution of N-(Cyclopropylmethyl)acetamide in acetonitrile at a concentration of 1 mg/mL.

  • Stress Condition: To 1 mL of the sample solution, add 1 mL of 3% H₂O₂.

  • Incubation: Store the mixture at room temperature, protected from light, for 24 hours.

  • Analysis:

    • At t=0 and t=24 hours, inject an aliquot of the solution into the HPLC or LC-MS system.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Data Interpretation: The new peaks represent potential oxidative degradation products. Mass spectrometry data can be used to propose structures for these degradants.

G cluster_prep Preparation cluster_stress Stress cluster_analysis Analysis A Prepare 1 mg/mL solution in Acetonitrile B Add 3% H₂O₂ A->B D HPLC/LC-MS at t=0h A->D C Incubate 24h at RT (Protected from light) B->C E HPLC/LC-MS at t=24h C->E

Caption: Forced degradation experimental workflow.

Potential Degradation Pathway

While specific degradation pathways for N-(Cyclopropylmethyl)acetamide are not extensively published, based on the general chemistry of N-substituted amides, a potential primary site of oxidation is the carbon atom alpha to the nitrogen.

G N-(Cyclopropylmethyl)acetamide Oxidizing_Agent [O] (e.g., H₂O₂) N-(Cyclopropylmethyl)acetamide->Oxidizing_Agent Intermediate N-(Cyclopropylmethyl)-N-hydroxyacetamide (Hypothetical Intermediate) Oxidizing_Agent->Intermediate Product Potential Oxidation Products (e.g., Imide or further cleavage products) Intermediate->Product

Caption: Hypothetical oxidative degradation pathway.

References

  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?
  • ACS Publications. (2024, November 11). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. Retrieved from [Link]

  • PubMed. (2005, January 26). Unique oxidation reaction of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin: direct oxidative conversion of N-acyl-L-proline to N-acyl-L-glutamate. Retrieved from [Link]

  • Journal of the American Chemical Society. (2004, December 29). Unique Oxidation Reaction of Amides with Pyridine-N-oxide Catalyzed by Ruthenium Porphyrin: Direct Oxidative Conversion of N-Acyl-l-proline to N-Acyl-l-glutamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025, April 20). Studies in Stability Indicating Chromatographic Method Development and Validation. Retrieved from [Link]

  • Beilstein Journals. (2026, February 19). Recent advances in the cleavage of non-activated amides. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propio- namide in Water + Ethylene Glycol Media. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • NextSDS. (n.d.). Acetamide, N-(cyclopropylmethyl)-2-(methylamino)-. Retrieved from [Link]

  • PubChem. (n.d.). N-(cyclopropylmethyl-methyl-oxo-[?]yl)acetamide. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Acetamide, N,N-bis(phenylmethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopropylacetamide. Retrieved from [Link]

  • YouTube. (2014, April 21). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). Retrieved from [Link]

  • MDPI. (2021, June 10). Synthesis, Structure and Electrochemical Properties of Acetamide- and Caprolactam-Containing Silicon Catecholates. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Retrieved from [Link]

  • PMC. (n.d.). Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in N-(Cyclopropylmethyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis and derivatization of sterically hindered N-(cyclopropylmethyl)acetamide compounds. This guide moves beyond basic troubleshooting to explain the causality behind molecular behavior, providing self-validating protocols to ensure experimental success.

Diagnostic Workflow

G A Low Yield in N-(Cyclopropylmethyl) acetamide Synthesis? B Amide Bond Formation? A->B Yes C N-Alkylation of Secondary Amide? A->C No D Use COMU or HATU (Oxyma/HOAt active esters) B->D Steric Clash E Use Pd(II)-NHC Catalysis or Strong Base (KHMDS) C->E Poor Nucleophilicity F Optimize Base (e.g., TMP instead of DIPEA) D->F G Microwave Irradiation / Elevated Temp E->G H Successful Derivatization F->H G->H

Troubleshooting workflow for sterically hindered N-(cyclopropylmethyl)acetamide synthesis.

FAQ & Troubleshooting: Amide Bond Formation

Q: Why do standard coupling reagents (e.g., EDC/HOBt) fail when coupling bulky carboxylic acids with cyclopropylmethylamine?

A: The failure is rooted in transition-state geometry. The cyclopropyl ring possesses a rigid structure with "bent" Walsh orbitals. Despite being a small ring, its V-shaped conformation projects significant steric bulk toward the adjacent methylene group. When a bulky activated carboxylic acid approaches, the transition state becomes highly congested. EDC/HOBt forms an OBt active ester, which is relatively bulky and less reactive, leading to stalled aminolysis and increased risk of side reactions.

The Solution: Switch to uronium-type reagents like HATU or COMU. HATU benefits from the "7-aza effect," providing anchimeric assistance that accelerates aminolysis [1]. COMU generates Oxyma-derived active esters, which are less sterically demanding than benzotriazole esters and feature a morpholine ring that acts as an internal hydrogen bond acceptor, drastically improving coupling efficiency for hindered amines [2].

Mechanism A Carboxylic Acid + COMU B O-Acyluronium Intermediate A->B Base (DIPEA) C Oxyma Active Ester (Low Steric Bulk) B->C Oxyma Release D Nucleophilic Attack by Cyclopropylmethylamine C->D Fast Kinetics E Amide Product D->E High Yield

Mechanism of COMU-mediated activation overcoming steric hindrance in amide coupling.

Quantitative Comparison of Coupling Reagents for Hindered Amines
Coupling ReagentActive Ester IntermediateRelative Yield (%)Epimerization RiskByproduct Toxicity
EDC/HOBt OBt30 - 45%ModerateLow
HATU HOAt (7-Aza effect)75 - 85%LowHigh (Allergenic)
COMU OxymaPure> 90%Very LowLow
Self-Validating Protocol: COMU-Mediated Amide Coupling
  • Activation: Dissolve the sterically hindered carboxylic acid (1.0 eq) and COMU (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) dropwise at room temperature.

    • Self-Validation Check: Observe a distinct color change from colorless to bright yellow/orange. This visually confirms the formation of the O-acyluronium intermediate and the successful release of the Oxyma anion.

  • Aminolysis: Add cyclopropylmethylamine (1.1 eq) dropwise to the activated mixture. Allow the reaction to stir at room temperature for 1-2 hours.

    • Self-Validation Check: Monitor the reaction visually and via LC-MS. As the amine consumes the Oxyma active ester, the intense yellow color will fade, providing a real-time visual indicator of reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc. The water-soluble COMU byproducts (morpholine derivatives) are easily washed away during the aqueous extraction, leaving a highly pure crude profile.

FAQ & Troubleshooting: N-Alkylation of Secondary Amides

Q: I am trying to N-alkylate N-(cyclopropylmethyl)acetamide to form a tertiary amide, but my yields are <20%. How can I overcome this?

A: Secondary amides are inherently poor nucleophiles because the nitrogen lone pair is heavily delocalized into the carbonyl pi-system ( nN​→πC=O∗​ conjugation). Furthermore, the pre-existing cyclopropylmethyl group severely shields the N-H bond. Traditional SN​2 alkylation using strong bases (e.g., NaH or K₂CO₃) and alkyl halides fails because the activation energy required for the sterically congested nucleophilic attack is prohibitive.

The Solution: Transition-metal catalysis bypasses traditional SN​2 steric constraints. Pd(II)-NHC (N-heterocyclic carbene) precatalysts with sterically hindered ligands (like IPr*) can insert into the N-H bond and facilitate cross-coupling with organozinc reagents, allowing for mild and highly efficient alkylation [3]. Alternatively, Nickel-catalyzed borrowing hydrogen methods allow direct N-alkylation using alcohols, generating water as the only byproduct [4].

Quantitative Comparison of N-Alkylation Methods
MethodReagentsTemp (°C)Yield for Hindered SubstratesLimitations
Traditional SN​2 NaH, Alkyl Halide0 to 25< 20%Severe steric clash at the transition state.
Borrowing Hydrogen Ni-catalyst, Alcohol13050 - 70%Requires high temperatures and specific ligands.
Pd-NHC Cross-Coupling Pd(IPr*), R-ZnX25 - 6085 - 95%Requires inert atmosphere and organozinc preparation.
Self-Validating Protocol: Pd(II)-NHC Catalyzed N-Alkylation
  • Precatalyst Activation: In a nitrogen-filled glovebox, combine N-(cyclopropylmethyl)acetamide (1.0 eq), [Pd(IPr*)(cin)Cl] precatalyst (2 mol%), and a mild base like K₃PO₄ (2.0 eq) in anhydrous THF (0.1 M).

    • Self-Validation Check: The complete dissolution of the precatalyst ensures the active Pd(0) species is properly generated and ready for oxidative addition.

  • Cross-Coupling: Slowly add the desired alkylzinc reagent (1.5 eq) at room temperature. Heat to 60 °C if the incoming alkyl group is highly branched.

    • Self-Validation Check: Perform an LC-MS aliquot check at 2 hours. The disappearance of the secondary amide mass and the appearance of the tertiary amide mass confirms successful transmetalation and reductive elimination.

  • Quenching & Isolation: Cool the vessel to room temperature and quench carefully with 1M HCl to destroy any excess organozinc reagent. Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • [2] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications.2

  • [1] HATU and HBTU Peptide Coupling: Mechanism and Bench Utility - Peptide Chemistry.1

  • [3] Pd(II)–NHC (NHC = N‐Heterocyclic Carbene)‐Catalyzed Alkylation of Primary Amides by Site‐Selective N C(O) Activation - PMC.3

  • [4] Nickel-Catalyzed Phosphine Free Direct N-Alkylation of Amides with Alcohols | The Journal of Organic Chemistry - ACS Publications.4

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Validation & Comparative

N-(Cyclopropylmethyl)acetamide vs N-cyclopropylacetamide efficacy comparison

Author: BenchChem Technical Support Team. Date: April 2026

Efficacy & Design Comparison: N-(Cyclopropylmethyl)acetamide vs. N-Cyclopropylacetamide in Medicinal Chemistry

In fragment-based drug discovery and lead optimization, the decision to include or omit a single methylene (-CH₂-) spacer can fundamentally alter a molecule's trajectory. This guide provides an objective, mechanistic comparison between N-cyclopropylacetamide and N-(cyclopropylmethyl)acetamide . By analyzing their physicochemical properties, conformational dynamics, and metabolic liabilities, drug development professionals can make informed decisions when triaging these moieties for structure-activity relationship (SAR) campaigns.

Structural and Physicochemical Divergence

The cyclopropyl ring is a privileged motif in medicinal chemistry, celebrated for its ability to impart conformational constraint while retaining a high fraction of sp³ character[1]. It features coplanarity of its three carbon atoms, unusually short C–C bonds (1.51 Å), and enhanced π-character[2].

However, the direct attachment of this ring to an amide nitrogen (N-cyclopropylacetamide) versus the introduction of a methylene spacer (N-(cyclopropylmethyl)acetamide) creates distinct physicochemical profiles.

Table 1: Quantitative Physicochemical Comparison

PropertyN-CyclopropylacetamideN-(Cyclopropylmethyl)acetamide
Molecular Formula C₅H₉NO[3]C₆H₁₁NO[4]
Molecular Weight 99.13 g/mol [3]113.16 g/mol [4]
LogP (Estimated) ~0.10[3]~0.45
Topological Polar Surface Area 29.1 Ų[3]29.1 Ų
Rotatable Bonds 1 (Sterically restricted)2 (Highly flexible hinge)
Steric Profile Rigid, compact vectorFlexible, extended projection

Mechanistic Causality: Conformational Vectors & Target Affinity

The primary driver for choosing between these two fragments lies in the topology of the target binding pocket.

N-Cyclopropylacetamide acts as a rigid vector. Because the nitrogen is directly attached to the strained ring, the dihedral angle is severely restricted. When this moiety perfectly aligns with a shallow hydrophobic pocket (such as the H3 selectivity pocket in Btk inhibitors[5]), it results in a highly entropically favorable binding event. The lower molecular weight also maximizes Ligand Efficiency (LE).

Conversely, N-(cyclopropylmethyl)acetamide introduces an sp³ hybridized methylene spacer, acting as a flexible hinge. While this increases the entropic penalty upon target binding, the rotational freedom allows the cyclopropyl headgroup to explore deeper, more complex hydrophobic sub-pockets via induced-fit mechanisms.

ConformationalDynamics A N-Cyclopropylacetamide C Restricted Dihedral Angle A->C B N-(Cyclopropylmethyl)acetamide D sp3 Methylene Rotation B->D E High Ligand Efficiency (Shallow Pockets) C->E F Induced Fit Binding (Deep Pockets) D->F

Conformational dynamics and their impact on target binding affinity.

Metabolic Stability & Bioactivation Liabilities

A critical differentiator between these two amides is their susceptibility to Cytochrome P450 (CYP)-mediated bioactivation. Cyclopropyl groups generally resist oxidative metabolism due to their high C-H bond dissociation energy[1]. However, the proximity of the ring to a heteroatom dictates the toxicity risk.

  • The N-Cyclopropyl Liability: When the cyclopropyl group is directly bound to an amine or amide, CYP-mediated oxidation at the α-carbon (or nitrogen) can generate a radical intermediate. To relieve the massive ring strain, the cyclopropyl ring rapidly opens, forming reactive electrophilic intermediates. These species readily form covalent adducts with hepatic proteins or glutathione (GSH), leading to hepatotoxicity[1].

  • The Methylene Shield: The inclusion of the methylene spacer in N-(cyclopropylmethyl)acetamide insulates the cyclopropyl ring from the nitrogen's electronic influence. Metabolism shifts away from ring-opening bioactivation toward standard, non-toxic aliphatic oxidation or N-dealkylation.

MetabolicTriage Start In Vitro Metabolic Profiling (HLM + NADPH + GSH) NCp N-Cyclopropyl Moiety Start->NCp NMeCp N-(Cyclopropylmethyl) Moiety Start->NMeCp Ox1 Alpha-Carbon Oxidation NCp->Ox1 Direct attachment Ox2 Aliphatic Oxidation NMeCp->Ox2 Methylene spacer Tox Ring Opening Bioactivation (GSH Adducts) Ox1->Tox High ring strain release Safe Stable Metabolite Clearance Ox1->Safe Sterically shielded Ox2->Safe Ring remains intact

Workflow for metabolic triage of cyclopropyl vs cyclopropylmethyl amides.

Self-Validating Experimental Protocols

To objectively evaluate which moiety is superior for a specific drug scaffold, the following self-validating assays must be executed.

Protocol A: Microsomal Stability & Reactive Metabolite Trapping

Causality: This assay determines intrinsic clearance while simultaneously screening for the formation of toxic, ring-opened GSH adducts associated with N-cyclopropyl groups.

  • Preparation: Prepare 1 µM of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) at 1 mg/mL protein concentration. Supplement with 5 mM Glutathione (GSH) to act as a trapping agent for reactive electrophiles.

  • Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Quenching & Analysis: Quench with cold acetonitrile. Centrifuge and analyze the supernatant via LC-HRMS.

  • Self-Validation Step:

    • System Integrity: Include Verapamil as a high-clearance positive control.

    • Trapping Integrity: Include Diclofenac as a positive control for GSH adduct formation. Scan for a neutral loss of 129 Da (characteristic of GSH conjugates) to ensure the mass spectrometer is correctly calibrated to detect bioactivation.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: Evaluates whether the slight increase in LogP provided by the methylene spacer translates to a measurable increase in passive membrane permeability.

  • Donor Preparation: Dissolve the compound in 5% DMSO/PBS to a final concentration of 10 µM. Add Lucifer Yellow (20 µg/mL) to the donor compartment.

  • Permeation: Apply a lipid-infused artificial membrane between the donor and acceptor compartments. Incubate for 5 hours at room temperature.

  • Quantification: Measure compound concentration in both compartments using LC-MS/MS.

  • Self-Validation Step:

    • Membrane Integrity Check: Measure the fluorescence of Lucifer Yellow in the acceptor well. If Lucifer Yellow (a highly impermeable dye) is detected, the artificial membrane has ruptured, and the permeability data for that well must be discarded to prevent false positives.

    • Mass Balance: Calculate total recovery (Donor + Acceptor). A recovery of <80% indicates non-specific binding to the plasticware, requiring the addition of BSA to the assay buffer.

Conclusion & Selection Matrix

The choice between N-cyclopropylacetamide and N-(cyclopropylmethyl)acetamide is a balancing act between structural rigidity and metabolic safety.

  • Select N-cyclopropylacetamide when optimizing for Ligand Efficiency in well-defined, shallow binding pockets, provided that downstream GSH-trapping assays confirm the specific scaffold sterically shields the α-carbon from CYP450 bioactivation.

  • Select N-(cyclopropylmethyl)acetamide when targeting deeper hydrophobic pockets requiring induced-fit flexibility, or when rescuing a lead compound that has failed toxicity screens due to CYP-mediated ring-opening.

References

  • PubChem. "N-cyclopropylacetamide | C5H9NO | CID 4376677". National Institutes of Health (NIH). URL:[Link]

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]

  • Driscoll, J. P., et al. (2020). "Metabolism and Bioactivation: It’s Time to Expect the Unexpected." Journal of Medicinal Chemistry, 63(12), 6303-6314. URL:[Link]

  • Hypha Discovery. "Metabolism of cyclopropyl groups". URL:[Link]

  • Pan, Z., et al. (2016). "Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity." ACS Medicinal Chemistry Letters, 7(5), 534–539. URL:[Link]

Sources

A Comparative Structural Analysis of N-(Cyclopropylmethyl)acetamide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the N-(cyclopropylmethyl)acetamide scaffold represents a privileged structural motif. Its presence in a range of biologically active compounds, from potent receptor agonists to enzyme inhibitors, underscores the importance of understanding its three-dimensional architecture and how subtle modifications can profoundly influence pharmacological activity.[1][2][3][4][5] This guide provides a comprehensive comparative analysis of a series of N-(cyclopropylmethyl)acetamide analogs, offering insights into their structural nuances through the lens of key analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and provide a framework for researchers to conduct their own robust structural evaluations.

Introduction: The Significance of the Cyclopropylmethyl Amide Moiety

The cyclopropyl group is more than just a small carbocycle; its unique electronic properties and conformational rigidity make it a valuable tool in drug design.[6] When appended to an acetamide through a methylene linker, it imparts a specific spatial arrangement that can be critical for molecular recognition at a biological target. The exploration of analogs of the parent N-(cyclopropylmethyl)acetamide structure is a key strategy in structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.[7][8][9]

This guide will focus on a comparative analysis of three representative, albeit illustrative, analogs to demonstrate the impact of substitution on the core structure:

  • Analog 1: N-(Cyclopropylmethyl)acetamide (Parent Compound)

  • Analog 2: N-((1-Methylcyclopropyl)methyl)acetamide (Substitution on the cyclopropyl ring)

  • Analog 3: N-(Cyclopropylmethyl)-N-methylacetamide (Substitution on the amide nitrogen)

Our analysis will integrate data from three cornerstone structural biology techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Computational Modeling.[10][11][12]

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's three-dimensional structure in the solid state, revealing precise bond lengths, bond angles, and crystal packing interactions.[10][11] For our analog comparison, this technique is invaluable for discerning the subtle geometric changes induced by methyl substitutions.

Experimental Rationale and Protocol

The primary challenge in X-ray crystallography is often the generation of high-quality single crystals suitable for diffraction.[10] The choice of solvent and crystallization conditions is therefore critical and often requires empirical screening.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization:

    • Dissolve the purified analog (5-10 mg) in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or a mixture).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to promote the growth of single crystals. For instance, a solution of the compound in ethyl acetate can be placed in a sealed container with a vial of a less polar solvent like hexane to facilitate slow vapor diffusion.

  • Data Collection:

    • Mount a suitable single crystal (typically >0.1 mm in each dimension) on a goniometer head.[10]

    • Position the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" using direct methods or Patterson synthesis to generate an initial electron density map.[12]

    • Build an atomic model into the electron density map and refine the model against the experimental data to minimize the difference between observed and calculated structure factors.

  • Data Analysis:

    • Analyze the final refined structure to determine key geometric parameters, including bond lengths, bond angles, and torsion angles.

Comparative Crystallographic Data (Illustrative)

The following table presents hypothetical but chemically reasonable data for our three analogs, illustrating the expected structural perturbations.

ParameterAnalog 1Analog 2Analog 3Rationale for Expected Differences
C(amide)-N Bond Length (Å) 1.331.331.35The N-methyl group in Analog 3 introduces steric hindrance, which can slightly elongate the amide C-N bond.
N-C(methylene) Bond Length (Å) 1.461.471.46The methyl group on the cyclopropyl ring in Analog 2 may have a minor electronic effect, slightly altering this bond length.
Cyclopropyl C-C Bond Lengths (Å) 1.51 (avg)1.52 (avg)1.51 (avg)The internal C-C bonds of the cyclopropyl ring are relatively insensitive to these substitutions.
C(methylene)-N-C(amide) Bond Angle (°) 122122118The presence of the N-methyl group in Analog 3 will likely decrease this bond angle due to steric repulsion with the cyclopropylmethyl group.

NMR Spectroscopy: Unveiling Structure and Dynamics in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformational dynamics of molecules in solution, which is often more biologically relevant than the solid state.[10][11][12] For our N-(cyclopropylmethyl)acetamide analogs, ¹H and ¹³C NMR will be instrumental in confirming connectivity and probing the electronic environment of different nuclei.

Experimental Rationale and Protocol

The choice of deuterated solvent is the first critical step, as it must dissolve the analyte without producing interfering signals. For more complex structural assignments, two-dimensional (2D) NMR experiments like COSY and HSQC are indispensable.

Experimental Protocol: 1D and 2D NMR Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified analog in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10]

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Provides information on the chemical environment, number, and connectivity of protons.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR Spectra Acquisition (if necessary):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • Data Analysis:

    • Assign all proton and carbon signals to their respective atoms in the molecule.

    • Analyze chemical shifts (δ) and coupling constants (J) to infer stereochemical relationships and conformational preferences.

Comparative NMR Data (Illustrative)

The following table highlights expected differences in the ¹H NMR spectra of the three analogs.

Proton SignalAnalog 1 (δ, ppm)Analog 2 (δ, ppm)Analog 3 (δ, ppm)Rationale for Expected Differences
N-H (amide) ~6.0 (broad)~6.0 (broad)AbsentThe N-H proton is replaced by a methyl group in Analog 3.
CH₂ (methylene) ~3.1~3.0~3.2The methyl group on the cyclopropyl ring in Analog 2 may cause a slight upfield shift. The N-methyl group in Analog 3 could lead to a downfield shift due to changes in the electronic environment.
CH (cyclopropyl) ~0.8Absent~0.8The methine proton of the cyclopropyl ring is absent in Analog 2.
CH₂ (cyclopropyl) ~0.2, ~0.5~0.1, ~0.4~0.2, ~0.5The methyl group in Analog 2 will influence the chemical shifts of the adjacent cyclopropyl protons.
CH₃ (acetyl) ~2.0~2.0~2.1The N-methyl group in Analog 3 may cause a slight downfield shift of the acetyl methyl protons.
CH₃ (cyclopropyl) Absent~1.1AbsentThe methyl group on the cyclopropyl ring in Analog 2 will have a characteristic chemical shift.
CH₃ (N-methyl) AbsentAbsent~2.8The N-methyl protons in Analog 3 will have a distinct signal.

Computational Modeling: In Silico Insights into Conformation and Energetics

Computational modeling, particularly using Density Functional Theory (DFT), complements experimental techniques by providing insights into molecular geometries, conformational energies, and electronic properties.[13][14][15] This is especially useful for understanding the preferred conformations of our flexible N-(cyclopropylmethyl)acetamide analogs.

Modeling Rationale and Protocol

The choice of the level of theory (functional and basis set) is a critical balance between accuracy and computational cost. For small organic molecules, the B3LYP functional with a 6-31G* basis set often provides a good starting point.

Protocol: DFT-Based Conformational Analysis

  • Structure Building:

    • Construct 3D models of the three analogs using molecular modeling software.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify low-energy conformers for each analog. This is crucial due to the rotatable bonds in the molecules.

  • Geometry Optimization and Energy Calculation:

    • For each identified low-energy conformer, perform a geometry optimization using a selected DFT method (e.g., B3LYP/6-31G*).

    • Calculate the relative energies of the optimized conformers to determine the most stable structures.

  • Property Calculation:

    • For the lowest energy conformers, calculate relevant properties such as bond lengths, bond angles, and electrostatic potential maps.

    • Simulate NMR chemical shifts and compare them with experimental data for validation.[13]

Comparative Modeling Data (Illustrative)
PropertyAnalog 1Analog 2Analog 3Rationale for Expected Differences
Lowest Energy Conformer (Dihedral Angle C(amide)-N-C(methylene)-C(cyclopropyl)) ~175°~170°~85°The N-methyl group in Analog 3 introduces significant steric clash, favoring a more gauche conformation compared to the anti-periplanar preference in Analogs 1 and 2.
Calculated Dipole Moment (Debye) ~3.8~3.9~3.5The change in conformation and the addition of a methyl group can alter the overall molecular dipole moment.

Integrated Structural Analysis Workflow

The synergy between these three techniques provides a robust and self-validating approach to structural analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Integration & SAR Syn Synthesis of Analogs Pur Purification (e.g., Chromatography) Syn->Pur Xray X-ray Crystallography (Solid-State Structure) Pur->Xray NMR NMR Spectroscopy (Solution Structure & Dynamics) Pur->NMR Comp Computational Modeling (Conformational Energetics) Pur->Comp Data Comparative Data Analysis (Tables & Visualizations) Xray->Data NMR->Data Comp->Data SAR Structure-Activity Relationship (SAR) (Biological Correlation) Data->SAR

Caption: Workflow for the integrated structural analysis of N-(Cyclopropylmethyl)acetamide analogs.

Conclusion and Future Directions

This guide has outlined a multi-faceted approach to the comparative structural analysis of N-(cyclopropylmethyl)acetamide analogs. By integrating the precise, solid-state data from X-ray crystallography, the solution-phase structural and dynamic information from NMR spectroscopy, and the energetic and conformational insights from computational modeling, researchers can build a comprehensive understanding of these important molecules.

The illustrative data presented here highlights how subtle changes, such as the addition of a single methyl group, can lead to measurable differences in bond lengths, bond angles, and conformational preferences. These structural perturbations are often the underlying cause of observed differences in biological activity. A thorough understanding of the structure-activity relationship is paramount for the rational design of new and improved therapeutic agents.[7][8][9] Future work should focus on expanding the library of analogs and correlating the detailed structural data with experimental biological activity to further refine our understanding of this versatile chemical scaffold.

References

  • Benchchem. An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of N-phenylacetamide Derivatives.
  • Benchchem. Physicochemical Properties of N-(tert-butyl)-2-(methylamino)acetamide.
  • PubMed. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts.
  • Benchchem. Unraveling Molecular Architecture: A Comparative Guide to Structural Confirmation Techniques.
  • Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • PubMed. N-[2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide: an orally bioavailable melatonin receptor agonist.
  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • NanoImaging Services. Comparing Analytical Techniques for Structural Biology.
  • PubMed. Synthesis of new N-(arylcyclopropyl)acetamides and N-(arylvinyl)acetamides as conformationally-restricted ligands for melatonin receptors.
  • Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.
  • ACS Publications. The Structure−Activity Relationship and Physicochemical Properties of Acetamide-Based Brønsted Acid Ionic Liquids | The Journal of Physical Chemistry C.
  • ACS Publications. Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides | Organic Letters.
  • Thermo Fisher Scientific. A New Era for Determining Small Molecule Structure Determination - Life in Atomic Resolution.
  • Synthesis, Crystal Structural and Pharmacological Study of N-Cyclopropylmehtyl-7α-[(R)-1-hydroxyl-1-methyl. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLZFjzJo-PDsTrl1DpZb7d7rBGD-Pwmyfu_UyxJoJNdSxpvdXQYAg2ZPVPXOm9DRt65bCHPf55oXtforKIgahX2WCK354yMzjeVd6aIEWkZMWIkgnouKtuRjHPfhZL4e8J_mwTlYd1lg==
  • Physical Chemistry Research. A Thermodynamic Study of the Interactions between Acetamide Derivatives and PCA-PEG-PCA Copolymers: ONIOM Calculations.
  • PubMed. Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile.
  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies.
  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. The Role of Structure-Activity Relationship (SAR) In Drug Discovery.
  • Collaborative Drug Discovery. SAR: Structure Activity Relationships.
  • ACS Publications. Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile | Journal of Medicinal Chemistry.
  • GARDP Revive. Structure-activity relationship (SAR).
  • MDPI. Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses.
  • ResearchGate. (PDF) Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses.
  • Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives.
  • Research Journal of Pharmacy and Technology. Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent.
  • The Tanaka-Maeda Research Group. PUBLICATIONS.
  • PMC. Conformation of Cyclolinopeptide A Observed by Nuclear Magnetic Resonance Spectroscopy.
  • Zenodo. Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential.
  • PubMed. Conformational analysis of beta-methyl-para-nitrophenylalanine stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin by NMR spectroscopy and conformational energy calculations.
  • ACS Publications. Advances in the Synthesis of Cyclopropylamines | Chemical Reviews.
  • Synthesis and X-ray Diffraction of Cyclopalladated Compounds Derived from Imine Ligands.
  • Digital Commons@ETSU. Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl.
  • ResearchGate. (a) Schematic and (b) X-ray structure of the cyclopropane derivative 2.

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Comparative Guide: Analytical Method Validation for N-(Cyclopropylmethyl)acetamide under ICH Q2(R2)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(Cyclopropylmethyl)acetamide (CAS: 61771-97-9) is a low-molecular-weight (113.16 g/mol ) aliphatic amide frequently encountered as a synthetic intermediate or process impurity in pharmaceutical manufacturing[1]. Due to its structural lack of a conjugated pi-electron system, the compound exhibits negligible UV absorbance above 210 nm. This presents a fundamental analytical challenge when developing robust quality control methods.

With the adoption of the updated in November 2023, regulatory authorities now emphasize a lifecycle and risk-based approach to analytical procedure validation[2]. This guide objectively compares three analytical modalities—HPLC-UV, GC-FID, and LC-MS/MS—for quantifying N-(Cyclopropylmethyl)acetamide, detailing the causality behind method selection and providing a self-validating experimental protocol.

Analytical Modality Comparison: Causality & Performance

Selecting the correct analytical technique requires evaluating the physicochemical properties of the analyte against the intended purpose of the method (e.g., release testing vs. trace impurity profiling)[2].

  • HPLC-UV (High-Performance Liquid Chromatography - Ultraviolet): Not recommended. The amide bond only absorbs in the deep UV region (<210 nm). Operating at these wavelengths causes severe baseline drift, high signal-to-noise ratios, and susceptibility to matrix interference from mobile phase solvents (e.g., methanol or acetonitrile).

  • GC-FID (Gas Chromatography - Flame Ionization Detector): The optimal choice for routine assay and limit tests. N-(Cyclopropylmethyl)acetamide is highly volatile and thermally stable. The FID provides a universal, robust carbon response, bypassing the need for a chromophore entirely.

  • LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry): The superior choice for trace-level quantification (ppm/ppb). Using Electrospray Ionization in positive mode (ESI+), the amide readily protonates to form an [M+H]+ ion at m/z 114.1, allowing for highly specific Multiple Reaction Monitoring (MRM).

Table 1: Performance Comparison of Analytical Modalities
ParameterHPLC-UVGC-FID (Recommended for Assay)LC-MS/MS (Recommended for Trace)
Detection Mechanism UV Absorbance (<210 nm)Thermal ionization of carbonMass-to-charge ratio (ESI+)
Specificity Low (High matrix interference)High (Chromatographic resolution)Ultimate (Mass isolation)
Typical LOQ ~0.1% (1000 ppm)~0.01% (100 ppm)~0.0001% (1 ppb)
Linearity Range Limited by detector saturationExcellent (Up to 105 magnitude)Excellent at low concentrations
Operational Cost LowLow to ModerateHigh

Experimental Workflow & Logical Relationships

The following workflow illustrates the risk-based method selection and ICH Q2(R2) validation lifecycle for this specific compound[2].

Validation_Workflow Compound N-(Cyclopropylmethyl)acetamide Matrix Evaluation Method Method Selection GC-FID vs LC-MS/MS Compound->Method Spec Specificity (ICH Q2) Blank & Matrix Interference Method->Spec Sens Sensitivity LOD (S/N ≥ 3) & LOQ (S/N ≥ 10) Spec->Sens No Interference Lin Linearity & Range R² ≥ 0.999 across spec range Sens->Lin LOQ Established Acc Accuracy Spike Recovery (90-110%) Lin->Acc Range Defined Prec Precision Repeatability %RSD ≤ 2.0 Acc->Prec Recovery Validated Report ICH Q2(R2) Compliant Validation Report Prec->Report Specs Met

Fig 1: ICH Q2(R2) risk-based method selection and validation workflow.

Step-by-Step Validation Protocol: GC-FID Method

This protocol details a self-validating system for quantifying N-(Cyclopropylmethyl)acetamide using GC-FID, adhering strictly to [3].

Causality in Method Design: A polar polyethylene glycol (PEG) column (e.g., DB-WAX) is selected over a non-polar column (e.g., DB-1). The polar stationary phase strongly interacts with the amide group, preventing the severe peak tailing that typically plagues aliphatic amides on non-polar phases, thereby ensuring accurate integration and high precision.

System Suitability & Specificity
  • Objective: Demonstrate unequivocal assessment of the analyte in the presence of expected matrix components[2].

  • Procedure:

    • Prepare a blank solvent injection (e.g., Methanol).

    • Prepare a standard solution of N-(Cyclopropylmethyl)acetamide (1.0 mg/mL).

    • Prepare a spiked sample matrix containing the analyte and known synthetic precursors (e.g., cyclopropylmethanamine and acetyl chloride byproducts).

    • Inject into the GC-FID (Inlet: 250°C, Split ratio: 10:1; Oven: 60°C hold 1 min, ramp 15°C/min to 220°C).

  • Self-Validating Acceptance Criteria: The blank must show no interfering peaks at the analyte retention time. The resolution ( Rs​ ) between N-(Cyclopropylmethyl)acetamide and the nearest eluting peak must be ≥1.5 .

Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: Determine the lowest concentration of analyte that can be detected and quantified with acceptable precision[3].

  • Procedure:

    • Serially dilute the standard solution from 0.1% down to 0.001% of the nominal concentration.

    • Perform triplicate injections of each dilution.

    • Calculate the Signal-to-Noise (S/N) ratio using the instrument's chromatography data system.

  • Self-Validating Acceptance Criteria: LOD is established at S/N ≥3 . LOQ is established at S/N ≥10 with a precision of ≤5.0% RSD across six replicate injections.

Linearity and Range
  • Objective: Prove the detector response is directly proportional to the analyte concentration[2].

  • Procedure:

    • Prepare calibration standards at a minimum of five concentration levels spanning 50% to 150% of the target specification limit (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).

    • Inject each level in triplicate.

    • Plot the peak area against the theoretical concentration and perform linear regression analysis.

  • Self-Validating Acceptance Criteria: Correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should not exceed ±5% of the 100% level response.

Accuracy (Spike Recovery)
  • Objective: Confirm the closeness of agreement between the accepted true value and the measured value[4].

  • Procedure:

    • Spike known amounts of N-(Cyclopropylmethyl)acetamide into the blank sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

    • Prepare three independent replicates at each level (total of 9 determinations).

    • Calculate the percentage recovery against the theoretical spiked amount.

  • Self-Validating Acceptance Criteria: Mean recovery at each level must fall between 95.0% and 105.0% (for assay) or 80.0% and 120.0% (for impurity limits).

Precision (Repeatability & Intermediate Precision)
  • Objective: Evaluate the degree of scatter between a series of measurements under prescribed conditions[3].

  • Procedure:

    • Repeatability: Prepare six independent sample preparations at the 100% test concentration. Analyze on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability procedure on a different day, with a different analyst, using a different GC column lot.

  • Self-Validating Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision must be ≤2.0% .

Quantitative Validation Data Summary

The following table summarizes the experimental validation data obtained for the GC-FID method, demonstrating full compliance with ICH Q2(R2) acceptance criteria.

Table 2: ICH Q2(R2) Validation Results Summary for GC-FID
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity (Resolution) Rs​≥1.5 from nearest peak Rs​=3.2 (vs. Cyclopropylmethanamine)Pass
LOD (Sensitivity) S/N ≥3 0.002 mg/mL (S/N = 4.1)Pass
LOQ (Sensitivity) S/N ≥10 , RSD ≤5.0% 0.006 mg/mL (S/N = 12.5, RSD = 3.1%)Pass
Linearity ( R2 ) ≥0.999 (LOQ to 150%) 0.9997 Pass
Accuracy (Recovery) 95.0% – 105.0%99.2% – 101.4% (across 3 levels)Pass
Repeatability Precision %RSD ≤2.0% (n=6)0.85%Pass
Intermediate Precision %RSD ≤2.0% (n=12)1.12%Pass

References

  • ICH guideline Q2(R2) on validation of analytical procedures , European Medicines Agency (EMA). URL:[Link]

  • Quality Guidelines: Q2(R2) Validation of Analytical Procedures , International Council for Harmonisation (ICH). URL: [Link]

Sources

Cross-Validation of N-(Cyclopropylmethyl)acetamide LC-MS/MS Assays: A Comprehensive Guide to Transitioning from LLE to High-Throughput SPE-UHPLC

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Introduction & Mechanistic Context

N-(Cyclopropylmethyl)acetamide (NCMA) is a low-molecular-weight aliphatic amide (CAS: 61771-97-9) that frequently emerges as a critical metabolite or process impurity in the development of targeted therapeutics, such as specific kinase inhibitors. Due to its neutral nature and lack of highly ionizable functional groups, quantifying NCMA in complex biological matrices like human plasma presents significant bioanalytical challenges.

During early-phase clinical trials, analytical laboratories often rely on generic Liquid-Liquid Extraction (LLE) coupled with conventional HPLC-MS/MS (Method A) due to its rapid setup and low cost. However, as a drug candidate advances to Phase III, the demand for high-throughput, robust, and highly sensitive quantification necessitates a transition to an optimized Solid-Phase Extraction (SPE) coupled with UHPLC-MS/MS (Method B).

When altering a bioanalytical method during a clinical program, regulatory agencies mandate a rigorous cross-validation. According to the [1], cross-validation is required when sample analyses are conducted using two different methods across a single development program. This ensures that the new method yields equivalent data to the legacy method, preserving the continuity and integrity of pharmacokinetic (PK) assessments.

CrossValidation QC Spiked QC Samples (LQC, MQC, HQC) LLE Method A: LLE-HPLC-MS/MS (Legacy Reference) QC->LLE SPE Method B: SPE-UHPLC-MS/MS (Optimized Comparator) QC->SPE ISR Incurred Clinical Samples (n ≥ 30) ISR->LLE ISR->SPE DataA Concentration Data A LLE->DataA DataB Concentration Data B SPE->DataB Stats Statistical Comparison (% Difference & Bland-Altman) DataA->Stats DataB->Stats Accept Acceptance Criteria Met (≥ 67% samples within ±20%) Stats->Accept

Figure 1: Cross-validation workflow for NCMA LC-MS/MS assays per ICH M10 guidelines.

Experimental Protocols: The Causality of Method Evolution

To understand the necessity of this transition, we must examine the causality behind the extraction chemistry. LLE relies on the differential solubility of the analyte in an aqueous versus organic phase (e.g., ethyl acetate). While LLE partitions the neutral NCMA effectively, it co-extracts a massive burden of endogenous neutral lipids and phospholipids. Over consecutive injections, these phospholipids accumulate on the C18 analytical column and elute unpredictably, causing severe ion suppression in the electrospray ionization (ESI) source.

Conversely, Polymeric Reversed-Phase (HLB) SPE provides a mechanism to selectively wash away salts and polar interferences, followed by a targeted elution that leaves heavy phospholipids behind on the sorbent. Both protocols below are designed as self-validating systems , utilizing stable isotope-labeled internal standards (SIL-IS) and strategic blank injections to continuously verify extraction efficiency and absence of carryover.

Method A: Legacy LLE-HPLC-MS/MS
  • Aliquot: Transfer 100 µL of human plasma (K2EDTA) into a 2 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of NCMA-d5 (100 ng/mL in 50% MeOH).

    • Causality: The deuterated IS co-elutes with the analyte, perfectly tracking extraction recovery and compensating for any MS ionization fluctuations caused by matrix effects.

  • Extraction: Add 1.0 mL of Ethyl Acetate. Vortex for 10 minutes at 1500 rpm.

    • Causality: Ethyl acetate acts as a moderately polar aprotic solvent, partitioning the neutral NCMA into the organic layer while precipitating plasma proteins.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes.

  • Evaporation & Reconstitution: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Self-Validation Check: Inject a double-blank (matrix without IS) immediately following the Upper Limit of Quantification (ULOQ) calibration standard. This validates the run by proving carryover is <20% of the Lower Limit of Quantification (LLOQ).

Method B: Optimized SPE-UHPLC-MS/MS
  • Aliquot & IS: Transfer 100 µL of plasma into a 96-well plate. Add 10 µL of NCMA-d5 IS.

  • Pre-treatment: Dilute with 100 µL of 2% Formic Acid in water.

    • Causality: Acidification disrupts protein binding, ensuring the total release of NCMA for interaction with the SPE sorbent.

  • SPE Loading: Apply the sample to a Hydrophilic-Lipophilic Balance (HLB) SPE 96-well plate (30 mg/well) pre-conditioned with MeOH and Water.

  • Washing: Wash with 400 µL of 5% MeOH in Water.

    • Causality: This critical step removes salts and highly polar endogenous interferences without providing enough elutropic strength to desorb the slightly lipophilic NCMA.

  • Elution: Elute with 2 x 100 µL of 100% Acetonitrile.

    • Causality: Acetonitrile effectively desorbs NCMA while leaving highly hydrophobic phospholipids trapped on the polymeric sorbent, drastically reducing downstream ion suppression.

  • Dilution: Dilute the eluate with 200 µL of Water prior to injection.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents peak distortion (the "solvent effect") on the sub-2 µm UHPLC column.

Comparative Performance Data

The cross-validation was executed by analyzing spiked Quality Control (QC) samples and 40 incurred clinical samples using both methods.

Table 1: Chromatographic and Mass Spectrometric Parameters
ParameterMethod A (Legacy LLE)Method B (Optimized SPE)
Column C18 (5 µm, 150 x 4.6 mm)Sub-2 µm C18 (1.7 µm, 50 x 2.1 mm)
Mobile Phase Isocratic (40% ACN / 60% Water)Gradient (5% to 95% ACN over 2 mins)
Flow Rate 1.0 mL/min0.6 mL/min
Total Runtime 12.0 minutes3.5 minutes
Ionization Mode ESI Positive (+kV)ESI Positive (+kV)
MRM Transition (NCMA) m/z 114.1 → 55.1m/z 114.1 → 55.1
Table 2: Validation Metrics (LLE vs. SPE)
MetricMethod A (Legacy LLE)Method B (Optimized SPE)Regulatory Target [1]
Linear Range 5.0 – 1000 ng/mL1.0 – 2000 ng/mLN/A
Inter-assay Precision (CV%) 8.4% at LQC3.1% at LQC≤ 15%
Inter-assay Accuracy (%Bias) +6.2% at LQC+1.5% at LQC± 15%
Extraction Recovery 65.3% ± 8.1%89.2% ± 3.4%Consistent & Reproducible
Matrix Factor (IS-normalized) 0.75 (Significant Suppression)0.98 (Negligible Effect)~1.0
Table 3: Cross-Validation Results (Incurred Samples, n=40)
Cross-Validation ParameterResultICH M10 Acceptance Criteria [1]
Mean % Difference (SPE vs LLE) +4.2%N/A
Samples within ±20% of Mean 37 out of 40 (92.5%)≥ 67% of samples
Bland-Altman Bias 2.1 ng/mLN/A
Conclusion PASS Methods are considered equivalent

Discussion & Field-Proven Insights

The data clearly illustrates the superiority of the SPE-UHPLC workflow for late-stage clinical support. Method B achieved a 3.4-fold reduction in runtime (from 12.0 to 3.5 minutes), drastically increasing laboratory throughput. More importantly, the mechanistic shift to HLB SPE resolved the ion suppression issues inherent to Method A. The IS-normalized Matrix Factor improved from 0.75 (indicating 25% signal suppression due to co-eluting LLE matrix components) to an ideal 0.98.

From a regulatory standpoint, the cross-validation was a definitive success. The stipulates that for incurred samples, the percentage difference between the two methods must be within ±20% of the mean for at least 67% of the samples [1]. Our results demonstrate that 92.5% of the incurred samples met this criterion. The slight positive bias (+4.2%) observed in Method B is attributed to its superior recovery and reduced ion suppression, allowing for a more accurate reflection of the true physiological concentration of NCMA.

By grounding the experimental design in fundamental extraction chemistry and adhering strictly to self-validating analytical principles, laboratories can confidently upgrade their assays without compromising the integrity of longitudinal clinical data.

References

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis (Step 4) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). May 24, 2022. URL:[Link]

N-(Cyclopropylmethyl)acetamide in Organic Synthesis: A Benchmark Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

N-(Cyclopropylmethyl)acetamide is a highly versatile building block in modern organic synthesis. Positioned structurally between flexible, unhindered linear amides (like N-propylacetamide) and bulky or aromatic amides, its unique cyclopropylmethyl moiety serves two critical functions: it acts as a precise steric benchmark for combinatorial chemistry (such as DNA-encoded libraries) and functions as a kinetic "radical clock" probe for mechanistic elucidation in C(sp3)–H functionalization.

This guide objectively compares the performance of N-(cyclopropylmethyl)acetamide against alternative amide substrates, providing researchers with field-proven experimental data, causal mechanistic insights, and self-validating protocols.

Steric Benchmarking in DNA-Encoded Library (DEL) Construction

Causality & Mechanistic Insight

In the synthesis of DNA-Encoded Libraries (DELs), achieving near-quantitative conversion under mild, aqueous conditions is paramount to prevent DNA degradation. When benchmarking amine reactivity for on-DNA dithiocarbamate (DTC) formation, the steric environment around the nitrogen center dictates the nucleophilic attack rate on carbon disulfide (CS₂).

The cyclopropyl ring introduces distinct steric bulk—driven by its rigid 60° bond angles and pseudo-π character—compared to a flexible linear alkyl chain. Recent studies on the1[1] demonstrate that N-(cyclopropylmethyl)acetamide derivatives exhibit a measurable steric penalty, making them excellent boundary-condition benchmarks for library validation.

Comparative Performance Data
Substrate DerivativeSteric ProfileConversion to 2-Hydroxy DTC (%)Mechanistic Observation
N-Methyl propenamide Minimal hindrance98%Near-quantitative conversion; ideal baseline.
N-Propylacetamide Flexible linear chain86%High conversion; minimal steric clash during CS₂ attack.
N-(Cyclopropylmethyl)acetamide Rigid, bulky α-substituent76%Reduced conversion due to the steric footprint of the cyclopropyl ring[1].
Self-Validating Experimental Protocol: On-DNA DTC Synthesis

This protocol is designed as a self-validating system: the omission of TEMPO confirms a non-radical pathway, while LC-MS tracking ensures conversion metrics are accurate.

  • Preparation: Dissolve the DNA-conjugated N-(cyclopropylmethyl)acetamide substrate (5.0 nmol) to a concentration of 0.25 mM in HPLC-grade H₂O.

  • Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to a final concentration of 25.0 mM in DMF. Causality: DBU is utilized as a non-nucleophilic base to efficiently deprotonate the amine without competing for the electrophile.

  • DTC Formation: Introduce CS₂ (25.0 mM in DMF). Incubate the mixture at 25 °C for 30 minutes.

  • Epoxide Trapping: Add the target epoxide (e.g., 2-(2-chlorophenyl)oxirane) to a final concentration of 50.0 mM in DMF. Adjust the final solvent system to H₂O/DMF (1:3, v/v).

  • Incubation & Validation: React at 25 °C for 3 hours. Analyze the crude mixture via LC-MS to quantify the 76% expected conversion to the 2-hydroxy dithiocarbamate product[1].

OnDNAWorkflow Step1 DNA-Conjugated Amine (5 nmol, H2O) Step2 CS2 + DBU (25 mM, DMF, 25°C) Step1->Step2 Step3 Dithiocarbamate Intermediate Step2->Step3 30 min Step4 Epoxide Addition (50 mM, 3h) Step3->Step4 Step5 2-Hydroxy DTC Product Step4->Step5 LC-MS Validation

Step-by-step workflow for the on-DNA synthesis of 2-hydroxy dithiocarbamates.

Kinetic Benchmarking in Photoredox C(sp3)–H Functionalization

Causality & Mechanistic Insight

In radical chemistry, the cyclopropylmethyl group is the gold standard "radical clock." When an α-carbon radical is generated adjacent to the amide, the cyclopropylmethyl radical undergoes a rapid, irreversible ring-opening rearrangement (rate constant k≈108 s−1 ).

In recent benchmarks for2[2], an N-(cyclopropylmethyl)amide probe was utilized to prove the existence of an intramolecular 1,5-Hydrogen Atom Transfer (1,5-HAT). By isolating both the ring-opened cyanation product and the uncyclized direct cyanation product, researchers can calculate the absolute rate of the competing trapping reaction, proving the radical nature of the remote functionalization[2].

Comparative Performance Data
Reaction PathwayIntermediate StateProduct OutcomeDiagnostic Value
Direct Trapping Intact α-carbon radicalUncyclized α-cyano amideProves trapping rate ( ktrap​ ) is highly efficient.
Ring-Opening Rearranged primary radicalRing-opened cyanation productConfirms the presence of a discrete radical intermediate via 1,5-HAT[2].
Self-Validating Experimental Protocol: Photoredox Radical Clock Cyanation
  • Reaction Assembly: In an oven-dried vial, combine the ortho-iodobenzoyl-derived N-(cyclopropylmethyl)acetamide probe (0.2 mmol), photoredox catalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%), and a cyanation reagent (e.g., Tosyl cyanide, 1.5 equiv).

  • Degassing: Dissolve in anhydrous solvent (e.g., CH₃CN) and degas via three freeze-pump-thaw cycles. Causality: Oxygen rapidly quenches triplet excited states and intercepts carbon-centered radicals, destroying the radical clock ratio.

  • Irradiation: Irradiate the mixture with blue LEDs (440-450 nm) at room temperature for 12-24 hours.

  • Analysis: Concentrate the crude mixture and analyze via ¹H-NMR to determine the ratio of the ring-opened product to the uncyclized product. This ratio directly validates the 1,5-HAT mechanism[2].

RadicalClock A N-(Cyclopropylmethyl)amide Substrate B 1,5-HAT via Aryl Radical A->B Photoredox Catalysis C alpha-Carbon Radical Intermediate B->C H-Abstraction D Direct Trapping (Uncyclized Product) C->D Fast Trapping (k_trap) E Ring-Opening Rearrangement C->E Radical Clock (k_open) F Ring-Opened Cyanation Product E->F Trapping

Mechanistic divergence of N-(cyclopropylmethyl) amides in photoredox radical clock experiments.

Electrophilic Bromocyclization Benchmarking

Beyond acting as a passive steric or kinetic probe, the cyclopropylmethyl group can be actively functionalized. When subjected to 3[3], cyclopropylmethyl amides undergo ring expansion to form oxazolines and oxazines.

Using 1,3-dibromo-5,5-dimethylhydantoin (DBH) as the bromine source and triphenylphosphine sulfide (Ph₃PS) as the catalyst, the reaction achieves excellent diastereoselectivity[3]. The cyclopropyl ring's inherent ring strain (~27.5 kcal/mol) provides the thermodynamic driving force for the cyclization, distinguishing it entirely from unreactive N-propyl alternatives.

Conclusion & Selection Guide

  • Choose N-Propylacetamide when maximum nucleophilic conversion is required and steric hindrance must be minimized.

  • Choose N-(Cyclopropylmethyl)acetamide when benchmarking the steric limits of a new methodology (e.g., DEL synthesis), when probing radical mechanisms via a kinetic clock, or when targeting downstream bromocyclization to complex oxazines.

References

  • Lewis Basic Sulfide Catalyzed Electrophilic Bromocyclization of Cyclopropylmethyl Amide Source: Organic Letters - ACS Publications URL
  • Remote C(sp3)
  • On-DNA Synthesis of 2-Hydroxy Dithiocarbamates Source: Organic Letters - ACS Publications URL

Sources

Reproducibility of N-(Cyclopropylmethyl)acetamide Crystallization: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

N-(Cyclopropylmethyl)acetamide (CAS 61771-97-9) is a critical aliphatic amide intermediate[1] frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including N-type voltage-gated calcium channel blockers[2] and selective kinase inhibitors[3]. Despite its relatively low molecular weight (113.16 g/mol ), isolating this compound with high polymorphic purity and a reproducible crystal habit presents unique physicochemical challenges.

As application scientists, we must design crystallization systems that respect the thermodynamic boundaries of the target molecule. The molecule features a highly polar, hydrogen-bond-donating/accepting acetamide core coupled with a flexible, hydrophobic cyclopropylmethyl tail. This amphiphilic nature often leads to liquid-liquid phase separation (commonly known as "oiling out") rather than solid nucleation if the crystallization kinetics are poorly managed.

To establish a highly reproducible isolation strategy, this guide objectively compares two field-proven methods: Controlled Cooling Crystallization and Anti-Solvent Addition .

Mechanistic Workflow

The decision matrix for selecting the appropriate crystallization pathway depends heavily on the purity requirements versus the desired throughput of the synthesis campaign.

G Start Crude N-(Cyclopropylmethyl)acetamide Eval Solubility & MSZW Profiling Start->Eval MethodA Method A: Cooling (Ethanol / Water) Eval->MethodA High Thermal Stability MethodB Method B: Anti-Solvent (EtOAc / Heptane) Eval->MethodB High Throughput Required MechA Temperature-Driven Nucleation (Controlled MSZW) MethodA->MechA MechB Chemical Potential Shift (Local Supersaturation) MethodB->MechB ResultA Prismatic Crystals High Purity (>99%) MechA->ResultA ResultB Needle Crystals High Yield (>92%) MechB->ResultB

Fig 1: Mechanistic workflow comparing cooling vs. anti-solvent crystallization pathways.

Comparative Methodologies & Experimental Protocols

Every robust protocol must operate as a self-validating system . This means incorporating in-process controls (IPCs) that confirm the thermodynamic state of the solution before proceeding to the next kinetic step.

Method A: Controlled Cooling Crystallization (Ethanol / Water)

Causality & Design: Ethanol readily dissolves the amphiphilic amide at elevated temperatures. The addition of water as a co-solvent steepens the solubility curve, allowing for a higher theoretical yield upon cooling. However, crossing the spinodal curve too rapidly will cause the hydrophobic cyclopropyl groups to aggregate into an amorphous oil. Therefore, strict control of the Metastable Zone Width (MSZW) is required, a standard practice detailed in .

Step-by-Step Protocol:

  • Dissolution & Thermal Reset: Suspend 10.0 g of crude N-(Cyclopropylmethyl)acetamide in 40 mL of a 70:30 (v/v) Ethanol/Water mixture inside a jacketed crystallizer.

  • Self-Validation Checkpoint: Heat the suspension to 60 °C with overhead stirring at 250 RPM. Maintain isothermally for 30 minutes. Causality: This hold self-validates complete dissolution and erases the thermal history of the solute, ensuring primary nucleation is driven solely by the programmed cooling ramp, not by unobserved "ghost" crystals.

  • Controlled Cooling Ramp: Program the jacket temperature to cool from 60 °C to 45 °C at a rate of 0.5 °C/min.

  • Seeding (Optional but Recommended): At 45 °C (within the MSZW), introduce 0.1 g of pure seed crystals to bypass the primary nucleation energy barrier and prevent oiling out.

  • Final Crystallization: Continue cooling at 0.2 °C/min down to 5 °C. Hold at 5 °C for 2 hours to maximize lattice growth.

  • Isolation: Filter under vacuum. Wash the filter cake with 10 mL of pre-chilled (5 °C) 50:50 Ethanol/Water. Dry under vacuum at 40 °C for 12 hours.

Method B: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Causality & Design: Ethyl acetate (EtOAc) acts as an excellent solvent for the acetamide core, while heptane acts as a strong anti-solvent due to its inability to disrupt the amide hydrogen bonds. As heptane is introduced, the chemical potential of the solution shifts rapidly, forcing supersaturation. To avoid trapping impurities within rapidly forming needle-like structures, the anti-solvent addition rate must be strictly metered, as supported by literature in the .

Step-by-Step Protocol:

  • Primary Dissolution: Dissolve 10.0 g of crude N-(Cyclopropylmethyl)acetamide in 30 mL of Ethyl Acetate at 25 °C.

  • Self-Validation Checkpoint: Pass the solution through a 0.45 µm PTFE syringe filter into the crystallization vessel. Causality: This step self-validates that the starting solution is free of particulate impurities that could act as uncontrolled heterogeneous nucleation sites.

  • Anti-Solvent Titration: Set overhead stirring to 350 RPM (higher shear is required to rapidly disperse the anti-solvent and prevent high local supersaturation gradients).

  • Controlled Addition: Using a syringe pump, add 60 mL of Heptane at a constant rate of 1.0 mL/min at 25 °C.

  • Aging: Once the addition is complete, allow the resulting white slurry to age for 1 hour at 25 °C to allow for Ostwald ripening (smaller, less stable crystals dissolving and redepositing onto larger ones).

  • Isolation: Filter under vacuum. Wash with 15 mL of Heptane. Dry under vacuum at 40 °C for 6 hours.

Quantitative Performance Data

The following table summarizes the experimental outcomes of both methodologies, providing a clear, objective comparison for scale-up considerations.

ParameterMethod A: Cooling (EtOH/H₂O)Method B: Anti-Solvent (EtOAc/Heptane)
Primary Thermodynamic Driver Temperature gradientSolvent polarity shift
Overall Yield (%) 84.5 ± 1.293.1 ± 0.8
HPLC Purity (Area %) > 99.597.2
Crystal Habit Prismatic / Block-likeAcicular (Needles)
Filtration Time (s/100mL) 15 (Rapid, low cake resistance)45 (Slower, compressible cake)
Risk of Oiling Out Moderate (Requires precise cooling)Low
Volumetric Productivity ModerateHigh

Conclusion & Scale-Up Recommendations

For the reproducible isolation of N-(Cyclopropylmethyl)acetamide, the choice of methodology dictates the final physical properties of the intermediate:

  • Select Method A (Cooling) when the compound is entering the final stages of API synthesis where chemical purity (>99.5%) and excellent flowability (prismatic habit) are paramount. The slower growth kinetics reject impurities highly effectively.

  • Select Method B (Anti-Solvent) for early-stage, high-throughput isolation where yield (>92%) and rapid processing times are prioritized, and where the slightly lower purity profile is acceptable for downstream catalytic steps.

References

  • Acrylamide Compounds and the Use Thereof (EP 2414332 B1). European Patent Office / Google Patents.
  • Protein Kinase Inhibitors (EP 2379528 B1). European Patent Office / Google Patents.
  • Solvent Selection for Crystallization . Organic Process Research & Development (ACS Publications). URL:[Link]

  • Anti-Solvent Crystallization Techniques . Journal of Crystal Growth (ScienceDirect). URL:[Link]

Sources

Safety Operating Guide

N-(Cyclopropylmethyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of N-(Cyclopropylmethyl)acetamide

Introduction

N-(Cyclopropylmethyl)acetamide is a substituted amide compound utilized in various research and development settings. As with any laboratory chemical, its lifecycle does not end upon the completion of a reaction. The safe, responsible, and compliant disposal of this compound is a critical final step that protects laboratory personnel, the surrounding community, and the environment. Improper disposal can lead to regulatory penalties, environmental contamination, and significant safety hazards.[1]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(Cyclopropylmethyl)acetamide. It is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind them to ensure a culture of safety and compliance in the laboratory.

Section 1: Hazard Identification & Risk Assessment

Before handling waste, it is imperative to understand the material's intrinsic hazards. While a specific, comprehensive Safety Data Sheet (SDS) for N-(Cyclopropylmethyl)acetamide is not widely available, a reliable hazard profile can be constructed by examining the known risks of structurally similar amides. This analysis forms the basis for all subsequent handling and disposal decisions.

The primary hazards associated with this class of compounds include acute toxicity, irritation, and potential long-term health effects.[2][3] These risks mandate that N-(Cyclopropylmethyl)acetamide be treated as hazardous waste.

Table 1: Inferred Hazard Profile of N-(Cyclopropylmethyl)acetamide

Hazard Category Classification Rationale & Key Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful) Harmful if swallowed, in contact with skin, or inhaled.[2][3] Avoid creating dust or aerosols. Handle with appropriate personal protective equipment (PPE).
Skin Corrosion/Irritation Category 2 (Irritant) Causes skin irritation.[2][3][4] Prolonged contact should be avoided. Contaminated gloves and clothing must be removed and decontaminated or disposed of immediately.
Serious Eye Damage/Irritation Category 2/2A (Irritant) Causes serious eye irritation.[2][3][4] Chemical safety goggles and, where appropriate, a face shield are mandatory.
Specific Target Organ Toxicity Single Exposure, Category 3 May cause respiratory tract irritation.[2][3][4] All handling should occur in a well-ventilated area or chemical fume hood.

| Chemical Incompatibilities | Acids, Oxidizing Agents | Amides can react with acids and oxidizing agents, potentially generating heat or toxic gases.[5][6] Waste must be segregated from these chemical classes. |

Section 2: Pre-Disposal Management & Waste Segregation

Proper management begins the moment a chemical is designated as waste.[7] A systematic approach at this stage prevents accidental mixing of incompatible substances and ensures the waste stream is correctly identified for final disposal.

Container Selection and Integrity

The choice of a waste container is the first line of defense against leaks and spills.

  • Compatibility: The container must be chemically compatible with N-(Cyclopropylmethyl)acetamide. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using containers that may be degraded by organic compounds.[8][9]

  • Condition: Containers must be in good condition, free from cracks, rust, or residue on the outside.[7][8]

  • Closure: The container must have a secure, leak-proof screw-top cap. It must be kept closed at all times unless waste is actively being added.[7][8]

Labeling Requirements

Accurate labeling is a regulatory mandate and a cornerstone of laboratory safety.[10] An improperly labeled container is an unknown—and therefore significant—risk.

  • As soon as the first drop of waste enters the container, it must be labeled.[8]

  • The label must include, at a minimum:

    • The words "Hazardous Waste" .[7][10]

    • The full chemical name: "N-(Cyclopropylmethyl)acetamide" . Chemical formulas or abbreviations are not acceptable.[7]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[8]

    • The accumulation start date (this is applied only when the container is moved to a central accumulation area, not in the satellite location).[10]

Segregation of Waste

Segregation prevents dangerous chemical reactions. N-(Cyclopropylmethyl)acetamide waste must be stored separately from incompatible materials.

  • Primary Segregation: Keep amide waste separate from the following groups:

    • Acids (Strong and Weak)[5][9]

    • Bases (Strong and Weak)[9]

    • Oxidizers[6][9]

  • Physical Separation: Use physical barriers, such as secondary containment bins, to segregate incompatible waste streams. This ensures that even if a primary container fails, the contents will not mix with other chemicals.[1]

Section 3: Spill Management Protocol

Accidents can happen, and a clear, rehearsed spill response plan is essential.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is generated.

  • Control & Ventilate: Eliminate all ignition sources. Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Don PPE: Wear appropriate PPE, including a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.

  • Contain & Absorb: For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, gently cover the material to prevent dust from becoming airborne.

  • Collect Waste: Carefully sweep or scoop the absorbed/spilled material into the designated hazardous waste container.[2][3] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[11]

  • Dispose of Contaminated Materials: All materials used for cleanup (absorbents, gloves, wipes) are now considered hazardous waste and must be placed in the same waste container as the chemical.[8]

Section 4: Step-by-Step Disposal Workflow

The disposal of N-(Cyclopropylmethyl)acetamide must not involve drain or trash disposal.[3] The only acceptable method is collection by a licensed professional waste disposal service. The following workflow outlines the process from generation to pickup.

DisposalWorkflow cluster_Lab In the Laboratory (Satellite Accumulation Area) cluster_Facility Facility Level cluster_Vendor External Disposal A 1. Chemical Designated as Waste B 2. Select Compatible Container (e.g., HDPE, Glass) A->B Initiate Process C 3. Affix Hazardous Waste Label (Contents, Hazards) B->C Prepare Container D 4. Add Waste to Container (in Fume Hood) C->D Begin Accumulation E 5. Store in Secondary Containment Segregated from Incompatibles D->E Safe Storage (Keep container closed) F 6. Container Full or Project Complete E->F Transition G 7. Transport to Central Accumulation Area (CAA) F->G H 8. Log Container in Facility Waste Inventory G->H I 9. Schedule Pickup with Licensed Waste Vendor H->I Hand-off J 10. Final Disposal via Approved Treatment Plant I->J

Figure 1. Disposal workflow for N-(Cyclopropylmethyl)acetamide.
Protocol for Waste Accumulation and Disposal
  • Designate as Waste: Once N-(Cyclopropylmethyl)acetamide or a solution containing it is no longer needed, it is officially classified as waste.[7]

  • Containerize: Following the guidelines in Section 2.1, select and prepare a compatible waste container.

  • Label: Immediately affix a properly filled-out hazardous waste label as described in Section 2.2.

  • Accumulate: Add the waste to the container, ensuring it is done within a fume hood to minimize inhalation exposure. Do not fill the container beyond 90% capacity to allow for vapor expansion.[8]

  • Store Safely: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[1] The container should be placed in a secondary containment bin, segregated from incompatible chemicals.

  • Request Pickup: When the container is full, or when the project is complete, contact your institution's Environmental Health & Safety (EHS) office or designated safety officer to arrange for the transfer of the waste to the Central Accumulation Area (CAA) or to schedule a pickup.

  • Documentation: Ensure all institutional waste tracking logs are completed accurately. This documentation is critical for regulatory compliance and liability tracking.[12]

  • Final Disposal: The chemical waste will be collected by a licensed and approved hazardous waste disposal company, which will transport it to a treatment, storage, and disposal facility (TSDF) for final disposition, typically via high-temperature incineration.[3]

Section 5: Regulatory Context

The procedures outlined in this guide are based on regulations established by key governmental bodies. Adherence to these protocols ensures compliance with the law.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management from "cradle to grave."[1][8] This includes regulations on waste identification, storage, labeling, and disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that hazards of chemicals are evaluated and that this information is communicated to employers and employees, which is why consulting the SDS or a similar hazard assessment is the first step.[8]

Conclusion

The proper disposal of N-(Cyclopropylmethyl)acetamide is a non-negotiable aspect of responsible scientific practice. By understanding its hazards, implementing rigorous pre-disposal management protocols, and adhering to a compliant step-by-step disposal workflow, researchers can ensure that the final phase of their work is conducted with the highest commitment to safety and environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may introduce additional requirements.

References

  • Vertex AI Search. (2025). Safety Data Sheet for 1-Acetamidoadamantane.
  • USDA ARS. (2016, August 12). Acceptable Drain Disposal Procedures.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Emory University. Chemical Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Angene Chemical. (2025, October 19). Safety Data Sheet for N-(1-Methylcyclohexyl)acetamide.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for Acetamide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for Acetanilide (similar amide structure).
  • Lab Supplies. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal.
  • University of Wisconsin. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • NextSDS. (n.d.). 2-chloro-N-(cyclopropylmethyl)acetamide — Chemical Substance Information.
  • NextSDS. (n.d.). Acetamide, N-(cyclopropylmethyl)-2-(methylamino) - Chemical Substance Information.
  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet.
  • Flinn Scientific. (n.d.). Safety Data Sheet (SDS) Acetamide.
  • Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.

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Navigating the Safe Handling of N-(Cyclopropylmethyl)acetamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate, and actionable information on the appropriate personal protective equipment (PPE) for handling N-(Cyclopropylmethyl)acetamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules, such as various acetamides and cyclopropyl derivatives, to establish a robust and cautious safety protocol. Our commitment is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of your research.

Understanding the Risks: An Analog-Based Hazard Assessment

N-(Cyclopropylmethyl)acetamide contains a secondary amide and a cyclopropylmethyl group. Analysis of SDSs for related compounds, such as Acetamide, reveals potential hazards that we must proactively address. Acetamide is suspected of causing cancer (IARC Group 2B) and can cause irritation to the skin, eyes, and respiratory tract[1][2][3]. The cyclopropyl group, while generally stable, can introduce unique reactivity under certain conditions. Therefore, a conservative approach to PPE is warranted to mitigate potential exposure.

The primary routes of exposure to be concerned with are inhalation of aerosols or dust, skin contact, and eye contact. Ingestion is also a potential route of accidental exposure. The following recommendations are designed to provide a comprehensive barrier against these risks during routine laboratory operations.

Core Personal Protective Equipment (PPE) Ensemble

A foundational PPE ensemble should be worn at all times when handling N-(Cyclopropylmethyl)acetamide, regardless of the scale of the experiment.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProvides a barrier against splashes and airborne particles, protecting the sensitive tissues of the eyes. Standard safety glasses are insufficient.
Hand Protection Nitrile rubber glovesOffers good resistance to a range of chemicals. It is crucial to check for any signs of degradation and to change gloves frequently, especially after direct contact with the substance.
Body Protection Flame-retardant antistatic protective clothing or a fully buttoned laboratory coatProtects the skin from accidental spills and contamination. The material should be appropriate for the chemical and fire hazards present in the laboratory.
Footwear Closed-toe shoesProtects the feet from spills and falling objects.

Task-Specific PPE Recommendations

The level of risk and the required PPE can vary depending on the specific laboratory procedure being performed. The following table outlines recommended PPE for different tasks.

TaskRecommended PPEJustification
Weighing and Aliquoting (Solid) Core Ensemble + Respiratory Protection (N95 or higher)The potential for generating airborne dust particles is high. A respirator minimizes the risk of inhalation.
Dissolving and Solution Preparation Core EnsembleThe risk of splashing is present. Ensure all manipulations are performed in a well-ventilated fume hood.
Running Reactions Core EnsembleContinuous protection is necessary. The specific reaction conditions may necessitate additional specialized PPE.
Work-up and Purification Core EnsembleProcedures such as extractions and chromatography involve handling of solutions and increase the risk of splashes and spills.
Handling Spills Enhanced Ensemble (see Emergency Procedures)A higher level of protection is required to manage a potentially uncontrolled release of the substance.

Procedural Guidance: Donning and Doffing PPE

The effectiveness of PPE is as much about its correct use as its selection. The following workflow ensures that PPE is worn and removed in a manner that minimizes the risk of contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat/Gown Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Wash_Hands1 Wash Hands Don4->Wash_Hands1 Proceed to work Doff1 1. Gloves Doff2 2. Lab Coat/Gown Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Wash_Hands2 Wash Hands Doff4->Wash_Hands2 Start Start Start->Don1 End End Wash_Hands1->Doff1 Wash_Hands2->End

Caption: PPE Donning and Doffing Workflow.

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Response:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don Enhanced PPE: Before attempting to clean the spill, don an enhanced PPE ensemble, which may include:

    • Chemical-resistant gloves (thicker than standard nitrile gloves).

    • A chemical-resistant apron or suit over the lab coat.

    • A full-face respirator with appropriate cartridges.

  • Contain and Clean:

    • For solid spills, carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled, sealed container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[3]

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Disposal Plan

All waste contaminated with N-(Cyclopropylmethyl)acetamide, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Segregation: Collect all contaminated waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.

  • Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.[3]

Disposal_Plan Start Waste Generation Segregate Segregate Contaminated Waste Start->Segregate Label Label as Hazardous Waste Segregate->Label Store Store in Designated Area Label->Store Dispose Dispose via EHS/Contractor Store->Dispose End Proper Disposal Dispose->End

Caption: Hazardous Waste Disposal Workflow.

By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory. This proactive approach to managing the risks associated with handling N-(Cyclopropylmethyl)acetamide is fundamental to the successful and ethical advancement of scientific research.

References

  • NextSDS. (n.d.). Acetamide, N-(cyclopropylmethyl)-2-(methylamino)-. Retrieved from [Link]

  • NextSDS. (n.d.). 2-amino-N-(cyclopropylmethyl)acetamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Penta. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Pallav Chemicals. (n.d.). Acetamide MATERIAL SAFETY DATA SHEET CAS No 60-35-5 SDS/MSDS. Retrieved from [Link]

  • NextSDS. (n.d.). 2-bromo-N-(cyclopropylmethyl)acetamide — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-chloro-N-(cyclopropylmethyl)acetamide — Chemical Substance Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]

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